molecular formula C10H11ClO2 B1374319 Methyl 2-(2-chloroethyl)benzoate CAS No. 65787-71-5

Methyl 2-(2-chloroethyl)benzoate

Cat. No.: B1374319
CAS No.: 65787-71-5
M. Wt: 198.64 g/mol
InChI Key: UDCAWLBAPUTXDU-UHFFFAOYSA-N
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Description

Methyl 2-(2-chloroethyl)benzoate is a useful research compound. Its molecular formula is C10H11ClO2 and its molecular weight is 198.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(2-chloroethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-13-10(12)9-5-3-2-4-8(9)6-7-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCAWLBAPUTXDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40736614
Record name Methyl 2-(2-chloroethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65787-71-5
Record name Methyl 2-(2-chloroethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 2-(2-chloroethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-(2-chloroethyl)benzoate (CAS No. 65787-71-5) is a benzoate ester of interest as a potential intermediate in organic synthesis and drug discovery.[1][2] This document provides a detailed technical guide for its synthesis, purification, and comprehensive characterization. A robust synthetic protocol based on the hydrochlorination of methyl 2-vinylbenzoate is presented, offering a direct and efficient route to the target compound. The guide elaborates on the underlying chemical principles for each procedural step. Furthermore, it details the analytical techniques required for structural elucidation and purity confirmation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Predicted spectral data, based on analogous structures, is provided to serve as a benchmark for successful synthesis. This whitepaper concludes with essential safety, handling, and storage protocols to ensure safe laboratory practice.

Introduction

This compound is an organic compound with the molecular formula C₁₀H₁₁ClO₂ and a molecular weight of 198.65 g/mol .[1] As a derivative of benzoic acid, it incorporates a reactive chloroethyl group at the ortho position of the benzene ring, making it a valuable building block for further chemical modifications. The presence of the ester and the alkyl chloride functionalities allows for a range of subsequent reactions, such as nucleophilic substitutions, eliminations, and ester hydrolysis or transesterification. Its utility is primarily as a research chemical and an intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and fine chemical industries.[1] Understanding its synthesis and having a well-defined characterization profile is paramount for its effective use in research and development.

Proposed Synthesis Methodology

The synthesis of this compound can be efficiently achieved via the hydrochlorination of a readily available precursor, methyl 2-vinylbenzoate. This electrophilic addition reaction proceeds by adding hydrogen chloride (HCl) across the carbon-carbon double bond of the vinyl group.

Causality of Experimental Design: The reaction follows Markovnikov's rule, where the proton (H⁺) from HCl adds to the carbon atom of the double bond that has the greater number of hydrogen atoms (the terminal CH₂ group). The chloride ion (Cl⁻) then attacks the more substituted carbocation that forms on the benzylic carbon, yielding the desired 2-(2-chloroethyl) product. The use of gaseous HCl in a non-polar, aprotic solvent like dichloromethane (DCM) is ideal as it minimizes side reactions and facilitates an anhydrous environment, preventing potential hydrolysis of the ester.

Synthesis_of_Methyl_2-(2-chloroethyl)benzoate cluster_reactant Methyl 2-vinylbenzoate cluster_product This compound reactant reagent + HCl (gas) in Dichloromethane (DCM) reactant->reagent product reagent->product Electrophilic Addition (Markovnikov's Rule)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis
  • Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, and a drying tube filled with calcium chloride. Place the flask in an ice-water bath.

  • Reagents: Dissolve methyl 2-vinylbenzoate (e.g., 10.0 g, 61.7 mmol) in 100 mL of anhydrous dichloromethane (DCM) and add it to the flask.

  • Reaction: Begin stirring the solution and bubble dry hydrogen chloride gas through it at a slow, steady rate. The HCl gas can be generated by the slow, dropwise addition of concentrated sulfuric acid to sodium chloride in a separate gas generation apparatus.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot indicates the completion of the reaction. This typically takes 2-4 hours.

  • Quenching: Once the reaction is complete, stop the HCl gas flow and bubble nitrogen gas through the solution for 15-20 minutes to remove any excess dissolved HCl.

Purification and Isolation

Proper purification is critical to remove unreacted starting material, byproducts, and residual acid.

Detailed Experimental Protocol: Work-up and Purification
  • Washing: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of cold water, 100 mL of a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and finally with 100 mL of brine (saturated NaCl solution).

  • Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and collect the filtrate.

  • Solvent Removal: Remove the dichloromethane solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude oil can be further purified by vacuum distillation or flash column chromatography on silica gel to yield the pure this compound.

Physicochemical and Spectroscopic Characterization

A combination of analytical techniques is required to confirm the identity, structure, and purity of the synthesized product.

Characterization_Workflow cluster_analysis Spectroscopic Analysis start Synthesized Product (Crude Oil) purification Purification (Vacuum Distillation or Column Chromatography) start->purification pure_product Pure this compound purification->pure_product nmr NMR Spectroscopy (¹H & ¹³C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms final_confirmation Structural Confirmation & Purity Assessment nmr->final_confirmation ir->final_confirmation ms->final_confirmation

Caption: General workflow for purification and characterization.

Physical Properties

The expected physical properties of the target compound are summarized below.

PropertyValueReference
CAS Number 65787-71-5[1]
Molecular Formula C₁₀H₁₁ClO₂[1]
Molecular Weight 198.65 g/mol [1]
Appearance Expected to be a colorless to pale yellow liquid[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the exact structure of the molecule. The predicted chemical shifts (in ppm) in CDCl₃ are based on analyses of similar structures.[4]

¹H NMR (Proton NMR):

  • Aromatic Protons (4H): The four protons on the benzene ring will appear in the aromatic region, typically between 7.2 and 8.0 ppm. Due to the ortho-substitution, they will likely show complex splitting patterns (multiplets).

  • Methoxy Protons (3H): A sharp singlet corresponding to the methyl ester group (-OCH₃) is expected around 3.9 ppm.

  • Methylene Protons (-CH₂-Cl, 2H): The two protons on the carbon adjacent to the chlorine atom are expected to appear as a triplet around 3.8 ppm.

  • Methylene Protons (Ar-CH₂-, 2H): The two protons on the carbon adjacent to the aromatic ring are expected to appear as a triplet around 3.2 ppm.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.2 - 8.0Multiplet4HAr-H
~3.9Singlet3H-O-CH
~3.8Triplet2H-CH₂-CH ₂-Cl
~3.2Triplet2HAr-CH ₂-CH₂-

¹³C NMR (Carbon NMR):

  • Carbonyl Carbon (C=O): The ester carbonyl carbon will have a characteristic signal in the downfield region, around 167 ppm.

  • Aromatic Carbons (6C): Six distinct signals are expected in the range of 125-140 ppm.

  • Methoxy Carbon (-OCH₃): A signal for the methyl ester carbon is expected around 52 ppm.

  • Methylene Carbon (-CH₂-Cl): The carbon atom bonded to chlorine should appear around 45 ppm.

  • Methylene Carbon (Ar-CH₂-): The carbon atom bonded to the aromatic ring should appear around 35 ppm.

Predicted Chemical Shift (δ, ppm)Assignment
~167C =O
125 - 140C -Ar
~52-O-C H₃
~45-CH₂-C H₂-Cl
~35Ar-C H₂-CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)BondFunctional Group
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchAliphatic (CH₂, CH₃)
~1720 C=O stretch Ester
~1600, ~1480C=C stretchAromatic Ring
~1250, ~1100C-O stretchEster
~750-650C-Cl stretchAlkyl Halide

The most prominent peak will be the strong carbonyl (C=O) stretch of the ester group around 1720 cm⁻¹.[5] The presence of peaks in the aromatic and aliphatic C-H stretching regions, as well as the C-O and C-Cl stretching regions, will further confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion Peak ([M]⁺): The mass spectrum should show a molecular ion peak at m/z = 198.6. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak at m/z = 200.6 with about one-third the intensity of the [M]⁺ peak is expected.

  • Key Fragments: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 167, or the loss of the entire chloroethyl side chain.

Safety, Handling, and Storage

As a chlorinated organic ester, this compound requires careful handling. While specific toxicology data is not widely available, data from analogous compounds should inform safety procedures.

  • Handling: Use this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[6]

  • Hazards: Harmful if swallowed.[7] May cause skin and eye irritation. Like many organic solvents, it is combustible. Keep away from heat, sparks, and open flames.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and water.[6]

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[6]

    • Ingestion: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[7]

    • Inhalation: Move the person to fresh air.[6]

Applications and Future Outlook

This compound serves as a versatile intermediate for organic synthesis. The chloroethyl group is a key functional handle for introducing a two-carbon spacer via nucleophilic substitution reactions, enabling the construction of more elaborate molecular scaffolds. Its primary application lies in discovery chemistry laboratories within the pharmaceutical and agrochemical sectors, where it can be used to generate libraries of novel compounds for biological screening. Further research may explore its use in the synthesis of heterocyclic compounds or as a precursor for polymerization monomers.

References

  • PubChem. (n.d.). Methyl 2-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloroethyl benzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

  • Google Patents. (2009). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
  • NIST. (n.d.). Benzoic acid, 2-chloro-, methyl ester. National Institute of Standards and Technology. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

Sources

"Methyl 2-(2-chloroethyl)benzoate" chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 2-(2-chloroethyl)benzoate

Introduction and Strategic Overview

This compound (CAS No. 65787-71-5) is a bifunctional organic molecule of significant interest to researchers in synthetic and medicinal chemistry. Its structure incorporates two key reactive sites: a methyl ester on the aromatic ring and a primary alkyl chloride on the ethyl side chain. This unique arrangement allows for orthogonal chemical transformations, making it a versatile building block for the synthesis of more complex molecular architectures.

This guide provides a comprehensive analysis of the compound's chemical properties, reactivity, and synthetic utility. It is designed for professionals who require a deep, mechanistic understanding to leverage this reagent effectively in their research and development programs. We will explore not just the "what" but the "why" behind its reactivity, offering field-proven insights into its application.

Identifier Value
IUPAC Name This compound
Synonyms Benzoic acid, 2-(2-chloroethyl)-, methyl ester
CAS Number 65787-71-5
Molecular Formula C₁₀H₁₁ClO₂
Molecular Weight 198.65 g/mol
Chemical Structure Chemical Structure of this compound

(Note: A placeholder image is used for the chemical structure. In a real document, a proper chemical drawing would be inserted here.)

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its successful application in the laboratory.

Physical Properties

The physical state and stability dictate appropriate handling and storage procedures. While extensive experimental data for this specific isomer is not publicly available, properties can be inferred from related compounds and supplier data.

Property Value / Observation Source / Rationale
Appearance Pale-yellow to yellow-brown liquid (predicted)Based on the appearance of the isomeric Methyl 4-(2-chloroethyl)benzoate.
Storage 2-8°C, RefrigeratorRecommended for maintaining stability and preventing degradation over time.
Solubility Soluble in common organic solvents (e.g., Chloroform, Methanol)Inferred from the properties of the structurally similar 2-chloroethyl benzoate.[1]
Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the identity and purity of the compound. The following are the expected spectral features based on its structure and data from analogous molecules.[2][3]

  • ¹H NMR: The proton NMR spectrum is predicted to be highly characteristic.

    • Aromatic Protons (4H): A complex multiplet pattern between δ 7.2-8.0 ppm. The ortho-substitution pattern will lead to distinct couplings.

    • Ethyl Protons (-CH₂CH₂Cl, 4H): Two triplets, integrating to 2H each, forming an A₂B₂ system. The methylene group adjacent to the ring (Ar-CH₂) would appear around δ 3.0-3.3 ppm, while the methylene group attached to the chlorine (-CH₂Cl) would be further downfield, around δ 3.6-3.8 ppm.

    • Methyl Protons (-OCH₃, 3H): A sharp singlet around δ 3.9 ppm.

  • ¹³C NMR: The carbon spectrum will confirm the carbon framework.

    • Carbonyl Carbon (C=O): A signal in the δ 166-168 ppm region.

    • Aromatic Carbons: Six distinct signals in the δ 125-140 ppm range.

    • Methyl Carbon (-OCH₃): A signal around δ 52 ppm.

    • Ethyl Carbons: The Ar-CH₂ carbon at ~δ 35 ppm and the -CH₂Cl carbon at ~δ 41 ppm.

  • Infrared (IR) Spectroscopy:

    • A strong, sharp absorption band around 1720-1730 cm⁻¹ corresponding to the C=O (ester) stretching vibration.[4]

    • C-H stretching vibrations for the aromatic ring just above 3000 cm⁻¹ and for the aliphatic chain just below 3000 cm⁻¹.[3]

    • A characteristic C-O stretching band for the ester group around 1250-1300 cm⁻¹ .

    • A C-Cl stretching vibration in the fingerprint region, typically around 600-800 cm⁻¹ .

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be observed at m/z 198. A characteristic (M+2)⁺ peak at m/z 200 with approximately one-third the intensity of the M⁺ peak will be present, confirming the presence of a single chlorine atom.

    • Common fragmentation patterns would include the loss of the chloroethyl group or the methoxy group.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its two distinct functional groups, which can be addressed with high selectivity. The primary alkyl chloride is the most reactive site under nucleophilic conditions.

Nucleophilic Substitution at the Chloroethyl Group

The carbon atom bonded to chlorine is electrophilic and serves as the primary site for nucleophilic attack. Due to it being a primary alkyl halide, the reaction overwhelmingly proceeds via a bimolecular (Sₙ2) mechanism.[5][6]

Causality Behind Sₙ2 Dominance: The Sₙ2 pathway is favored because the formation of a primary carbocation, which would be required for an Sₙ1 mechanism, is energetically unfavorable. The Sₙ2 mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry (though not relevant here as the carbon is not a chiral center) and displacement of the chloride leaving group in a single, concerted step.

Caption: General mechanism for the Sₙ2 reaction.

Key Factors Influencing Reactivity:

  • Nucleophile Strength: Stronger nucleophiles (e.g., N₃⁻, I⁻, RS⁻) result in significantly faster reaction rates compared to weaker ones (e.g., H₂O, ROH).

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, and acetonitrile are ideal.[5][7] They solvate the counter-ion of the nucleophile but do not form strong hydrogen bonds with the nucleophile itself, thus preserving its reactivity. Protic solvents can slow the reaction by solvating and stabilizing the nucleophile.

  • Temperature: Increasing the temperature accelerates the reaction rate, but excessively high temperatures can promote the competing E2 elimination pathway, although this is less of a concern for primary halides with non-bulky bases.

Protocol: Sₙ2 Azidation of this compound

This protocol describes a robust, self-validating method for substituting the chloride with an azide group, a versatile functional group for further chemistry (e.g., click chemistry, reduction to amines).

Methodology:

  • Inert Atmosphere Setup: To a dry, oven-baked 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 5.0 g). The system is then purged with an inert gas (Nitrogen or Argon). Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • Reagent Addition: Add anhydrous DMF (approx. 10 mL per gram of substrate) via syringe, followed by sodium azide (NaN₃, 1.5 eq). Causality: Using a slight excess of the nucleophile (NaN₃) ensures the reaction goes to completion. DMF is the chosen polar aprotic solvent to maximize the Sₙ2 rate.

  • Reaction: Heat the mixture to 60-70 °C using an oil bath. Causality: Moderate heating provides sufficient activation energy for the reaction without promoting significant side reactions.

  • Monitoring (Self-Validation): Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., eluting with 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression. The reaction is complete when the starting material is no longer visible by TLC.

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water (approx. 3x the volume of DMF). Extract the aqueous layer three times with ethyl acetate. Causality: This aqueous workup removes the water-soluble DMF and excess sodium azide. The product is extracted into the organic layer.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Caption: Experimental workflow for a typical Sₙ2 reaction.

Reactivity of the Ester Moiety

The methyl ester group is substantially less reactive than the alkyl chloride under neutral or mildly acidic conditions. However, it can be transformed under specific, more forceful conditions.

  • Hydrolysis (Saponification): Under strong basic conditions (e.g., NaOH or KOH in aqueous methanol), the ester can be hydrolyzed to the corresponding carboxylate salt. Subsequent acidification will yield 2-(2-chloroethyl)benzoic acid. This reaction is typically slower than Sₙ2 reactions at the chloride.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent will reduce the ester to a primary alcohol, yielding [2-(2-chloroethyl)phenyl]methanol. It is critical to note that LiAlH₄ can also reduce the alkyl chloride, leading to a mixture of products. Selective ester reduction in the presence of an alkyl halide is challenging and may require specialized reagents.

Caption: Key reactions of the ester functional group.

Applications in Synthetic Chemistry and Drug Development

The true value of this compound lies in its role as a versatile intermediate.

  • Scaffold for Drug Discovery: The 2-(methoxycarbonyl)phenethyl moiety can be introduced into a lead molecule via Sₙ2 reaction. The resulting compound can then be elaborated further. For example, the ester can be hydrolyzed to a carboxylic acid to improve solubility or to act as a handle for amide coupling.

  • Synthesis of Heterocycles: Intramolecular cyclization reactions are a powerful application. For instance, if the chloride is displaced by a nucleophile that is part of a group attached to the aromatic ring (or a group that can be installed there), complex ring systems can be formed.

  • Precursor for Advanced Intermediates: It serves as an excellent starting material for compounds where the chloroethyl side chain is modified into other functionalities like amines, azides, thiols, or nitriles, which are staples in the synthesis of bioactive molecules.[8]

Conclusion

This compound is a strategically important bifunctional reagent. Its reactivity is dominated by the primary alkyl chloride, which undergoes efficient Sₙ2 reactions with a wide range of nucleophiles under predictable and controllable conditions. The less reactive ester group provides a secondary handle for later-stage synthetic modifications. A clear, mechanistic understanding of these properties allows researchers and drug development professionals to design logical and efficient synthetic routes, making this compound a valuable tool in the creation of novel and complex chemical entities.

References

  • PubChem. (n.d.). Methyl 2-(2-chloroethoxy)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloroethyl benzoate. Retrieved from [Link]

  • Samanta, S., et al. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Royal Society of Chemistry. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

  • Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
  • NIST. (n.d.). 2-Chloroethyl benzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-chloro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-chloro-, methyl ester IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloroethyl benzoate Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloroethylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-chloroethyl benzoate. Retrieved from [Link]

  • UNIMAS Institutional Repository. (2021). Methyl-2-formyl benzoate : A Review of Synthesis and Applications. Retrieved from [Link]

  • PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]

  • ResearchGate. (2021). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-n-Propylbenzoic acid (CAS 2438-05-3). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Chlorobenzenesulfonic acid (CAS 98-66-8). Retrieved from [Link]

Sources

An In-Depth Technical Guide to Methyl 2-(2-chloroethyl)benzoate (CAS: 65787-71-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 2-(2-chloroethyl)benzoate is a benzoic acid ester that, while not extensively documented in mainstream chemical literature, holds significant potential as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both an electrophilic chloroethyl side chain and a modifiable ester group, makes it a valuable precursor for the construction of various heterocyclic and polycyclic frameworks. This guide, intended for the discerning researcher, aims to consolidate the available information and provide expert-driven insights into its synthesis, characterization, and synthetic utility. By explaining the causality behind experimental choices and grounding our discussion in established chemical principles, we offer a practical and intellectually robust resource for professionals in drug development and chemical research.

Physicochemical and Structural Properties

This compound is an organic compound with the chemical formula C₁₀H₁₁ClO₂. A comprehensive understanding of its basic properties is fundamental to its application in a laboratory setting.

PropertyValueSource
CAS Number 65787-71-5[1][2][3]
Molecular Formula C₁₀H₁₁ClO₂[2]
Molecular Weight 198.65 g/mol [2][4]
Appearance Pale-yellow to Yellow-brown Liquid (Predicted)
SMILES O=C(OC)C1=CC=CC=C1CCCl[2]

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis commences with the haloalkylation of a suitable benzene derivative to introduce the chloroethyl moiety, followed by oxidation to the carboxylic acid, and finally esterification. A plausible laboratory-scale synthesis would start from a commercially available precursor like 4-(2'-chloroethyl)acetophenone and adapt the chemistry to the ortho position.[5]

Synthesis_Pathway Precursor 2-(2-Chloroethyl)benzoic Acid Product This compound Precursor->Product Fischer Esterification Reagents Reagents:Methanol (excess)H₂SO₄ (catalytic) Reagents->Product

Caption: Proposed Fischer Esterification of 2-(2-chloroethyl)benzoic acid.

Experimental Protocol: Fischer-Speier Esterification

This protocol is based on the classic Fischer-Speier esterification method, a reliable and cost-effective approach for synthesizing esters from carboxylic acids and alcohols.[6][7][8] The use of a large excess of methanol not only acts as the solvent but also drives the equilibrium towards the product, in accordance with Le Chatelier's principle.

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2-chloroethyl)benzoic acid (10.0 g, 1.0 eq).

  • Add methanol (100 mL, excess) to the flask.

  • Carefully and slowly add concentrated sulfuric acid (1.0 mL, catalytic) to the stirred mixture.

  • Attach a reflux condenser to the flask.

Step 2: Reaction

  • Heat the reaction mixture to a gentle reflux using a heating mantle.

  • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

Step 3: Work-up and Purification

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted acid, and finally with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Spectroscopic Characterization (Predicted)

Definitive, published spectroscopic data for this compound is scarce. However, a detailed prediction of its ¹H NMR, ¹³C NMR, IR, and Mass spectra can be made based on the analysis of its structural fragments and comparison with analogous compounds such as methyl 2-chlorobenzoate and 2-chloroethyl benzoate.[5][10][11][12]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.90dd1HAr-HAromatic proton ortho to the ester group, deshielded.
~7.50td1HAr-HAromatic proton.
~7.35td1HAr-HAromatic proton.
~7.25dd1HAr-HAromatic proton.
~3.90s3H-OCH₃Singlet for the methyl ester protons.
~3.70t2H-CH₂-ClTriplet for the methylene group attached to the chlorine atom.
~3.20t2HAr-CH₂-Triplet for the benzylic methylene group.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~168C=OCarbonyl carbon of the ester.
~140Ar-CQuaternary aromatic carbon attached to the chloroethyl group.
~132Ar-CQuaternary aromatic carbon attached to the ester group.
~131Ar-CHAromatic methine carbon.
~130Ar-CHAromatic methine carbon.
~128Ar-CHAromatic methine carbon.
~126Ar-CHAromatic methine carbon.
~52-OCH₃Methyl carbon of the ester.
~45-CH₂-ClMethylene carbon attached to the chlorine atom.
~35Ar-CH₂-Benzylic methylene carbon.
Predicted Infrared (IR) Spectrum
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2950MediumAliphatic C-H stretch
~1720StrongC=O stretch (ester)
~1600, ~1480MediumAromatic C=C stretch
~1250StrongC-O stretch (ester)
~750StrongC-Cl stretch
Predicted Mass Spectrum (EI)

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 198, with an [M+2]⁺ peak at m/z 200 with approximately one-third the intensity, characteristic of a compound containing one chlorine atom. Key fragmentation patterns would likely involve:

  • Loss of •OCH₃ (31 Da): leading to a fragment at m/z 167.

  • Loss of •Cl (35 Da): leading to a fragment at m/z 163.

  • McLafferty rearrangement: if sterically feasible, though less likely for this structure.

  • Benzylic cleavage: leading to various aromatic fragments.

Mass_Spec_Fragmentation M [M]⁺˙ (m/z 198) F1 [M - •OCH₃]⁺ (m/z 167) M->F1 - •OCH₃ F2 [M - •Cl]⁺ (m/z 163) M->F2 - •Cl F3 [C₇H₄O]⁺ (m/z 116) F1->F3 - CH₂CH₂Cl

Caption: Predicted major fragmentation pathways for this compound.

Synthetic Applications: A Precursor to Isochroman-1-one

The structure of this compound makes it an ideal precursor for the synthesis of isochroman-1-one via an intramolecular Friedel-Crafts acylation reaction. This transformation is a powerful method for constructing six-membered heterocyclic rings fused to an aromatic system.

Reaction Mechanism

The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which coordinates to the chlorine atom of the chloroethyl group, facilitating its departure and the formation of a primary carbocation. This electrophilic center is then attacked by the electron-rich benzene ring in an intramolecular fashion to form the six-membered ring. Subsequent workup leads to the formation of isochroman-1-one.[10][13][14]

Friedel_Crafts_Mechanism cluster_0 Step 1: Formation of Electrophile cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Rearomatization & Product Formation A This compound + AlCl₃ B Acylium-like intermediate A->B Coordination & Ionization C Electrophilic attack by benzene ring D Cyclized intermediate C->D E Proton loss & Lactonization F Isochroman-1-one E->F

Caption: Simplified workflow for the synthesis of Isochroman-1-one.

Proposed Experimental Protocol

This protocol is adapted from general procedures for intramolecular Friedel-Crafts reactions.[10]

Step 1: Reaction Setup

  • To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a trap, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) and anhydrous dichloromethane (DCM) (100 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C in an ice bath.

Step 2: Reaction

  • Dissolve this compound (1.0 eq) in anhydrous DCM (50 mL) and add it to the dropping funnel.

  • Add the solution of the ester dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

Step 3: Work-up and Purification

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid (50 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure isochroman-1-one.

Safety and Handling

As there is no specific material safety data sheet (MSDS) for this compound, precautions should be based on those for structurally similar compounds like methyl benzoate and other chlorinated aromatic compounds.[15][16]

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Fire Safety: Combustible liquid. Keep away from heat, sparks, and open flames. Use dry chemical, CO₂, or foam extinguishers.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound, CAS 65787-71-5, represents a synthetically valuable, yet under-explored, chemical entity. This guide has provided a comprehensive framework for its synthesis, predicted characterization, and a key application in heterocyclic chemistry. The detailed protocols, grounded in established chemical principles, are designed to be directly applicable in a research setting. It is our hope that this guide will stimulate further investigation into the chemistry of this versatile intermediate and unlock its full potential in the development of novel molecules for the pharmaceutical and chemical industries.

References

  • "Methyl 2-chlorobenzoate | C8H7ClO2 | CID 11895 - PubChem". National Center for Biotechnology Information. [Link]

  • "Methyl 2-(2-chloroethoxy)benzoate | C10H11ClO3 | CID 9837283 - PubChem". National Center for Biotechnology Information. [Link]

  • "Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry". Master Organic Chemistry. [Link]

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  • "Screening of reaction conditions in the esterification of benzoic acid with methanol a . …". ResearchGate. [Link]

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Introduction: Elucidating the Molecular Architecture of Methyl 2-(2-chloroethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of Methyl 2-(2-chloroethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This compound is an organic compound featuring a benzene ring substituted at the ortho positions with a methyl ester group and a 2-chloroethyl side chain. The unique positioning and electronic nature of these functional groups—an electron-withdrawing ester and an alkyl halide—create a distinct spectroscopic fingerprint. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Understanding these spectral characteristics is fundamental for its unambiguous identification, purity assessment, and for predicting its chemical behavior in various applications, including as a potential intermediate in pharmaceutical synthesis.

The causality behind the predicted spectral data lies in the interplay of the electronic and steric effects of the substituents on the aromatic ring and the adjacent side chains. This guide will not only present the predicted data but also delve into the scientific reasoning behind these predictions, drawing on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, we can piece together the molecular puzzle.

¹H NMR Spectroscopy: Mapping the Proton Environments

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the two methylene groups of the chloroethyl chain, and the methyl group of the ester. The ortho-substitution pattern on the benzene ring will lead to a complex splitting pattern for the aromatic protons.

Predicted ¹H NMR Data (in CDCl₃, at 400 MHz)

Protons (Label)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
Ar-H~7.20 - 7.80Multiplet4HN/AThe aromatic protons are deshielded by the benzene ring current and the electron-withdrawing ester group. The ortho-substitution leads to a complex, overlapping multiplet.
-CH₂-Cl (a)~3.80Triplet2H~7 HzThis methylene group is adjacent to a chlorine atom, which is electronegative and deshields the protons. It is split into a triplet by the adjacent -CH₂-Ar group.
-CH₂-Ar (b)~3.20Triplet2H~7 HzThis methylene group is attached to the aromatic ring and is deshielded, though to a lesser extent than the one bonded to chlorine. It is split into a triplet by the adjacent -CH₂-Cl group.
-OCH₃ (c)~3.90Singlet3HN/AThe methyl protons of the ester group are in a distinct chemical environment and are not coupled to other protons, hence they appear as a singlet.

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program. Typically, 16-32 scans are sufficient to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Logical Relationship of Proton Environments

The following diagram illustrates the structure of this compound and the expected coupling relationships between the protons in the chloroethyl side chain.

G M This compound [M]⁺˙ m/z = 198/200 F1 [M - OCH₃]⁺ m/z = 167 M->F1 - •OCH₃ F2 [C₆H₅CO]⁺ Benzoyl cation m/z = 105 M->F2 - •OCH₂CH₂Cl F4 Fragment from side chain cleavage m/z = 139/141 M->F4 - •CH₂CH₂Cl F3 [C₆H₅]⁺ Phenyl cation m/z = 77 F2->F3 - CO

A Technical Guide to Methyl 2-(2-chloroethyl)benzoate as a Research Chemical

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Intermediate for Advanced Synthesis

Methyl 2-(2-chloroethyl)benzoate (CAS No. 65787-71-5) is a valuable, yet specialized, research chemical whose utility lies in its bifunctional nature.[1] Possessing both a methyl ester and a reactive 2-chloroethyl group on an aromatic scaffold, it serves as a versatile building block for constructing complex molecular architectures. The ortho substitution pattern imposes specific steric and electronic constraints that can be strategically exploited in the synthesis of novel heterocyclic systems and as a precursor for pharmacologically active molecules.

The true potential of this reagent is unlocked by understanding the differential reactivity of its two key functional groups. The chloroethyl moiety acts as a potent electrophilic handle, susceptible to nucleophilic attack, making it ideal for alkylation and cyclization reactions.[2] Concurrently, the methyl ester provides a site for classical ester manipulations, such as hydrolysis or amidation, allowing for further diversification of the molecular scaffold. This guide provides an in-depth analysis of its properties, synthesis, reactivity, and potential applications for professionals in drug discovery and chemical development.

Physicochemical Properties and Specifications

Proper handling and experimental design begin with a clear understanding of the compound's physical and chemical characteristics.

PropertyValueSource
CAS Number 65787-71-5[1]
Molecular Formula C₁₀H₁₁ClO₂[1]
Molecular Weight 198.65 g/mol [1]
Synonyms Benzoic acid, 2-(2-chloroethyl)-, methyl ester[1]
Appearance Data not available (expected to be a liquid or low-melting solid)
Storage 2-8°C, Refrigerator[1]
Solubility Expected to be soluble in common organic solvents (e.g., Chloroform, Methanol, Ethyl Acetate) and poorly soluble in water.[3]

Synthesis and Purification

The most direct and industrially scalable route to this compound is the acid-catalyzed esterification of its corresponding carboxylic acid, 2-(2-chloroethyl)benzoic acid. This precursor acid can be synthesized through methods such as the oxidation of 1-chloro-2-(2-chloroethyl)benzene or via a Sandmeyer reaction from an appropriate aniline precursor.[4]

Synthesis_Workflow Precursor 2-(2-Chloroethyl)benzoic Acid Product This compound Precursor->Product Fischer Esterification Reagent Methanol (CH3OH) + Strong Acid Catalyst (e.g., H2SO4) Reagent->Product

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a self-validating system. Successful synthesis is confirmed by the disappearance of the starting carboxylic acid (monitored by TLC) and the emergence of the less polar ester product, followed by full analytical characterization.

  • Reaction Setup: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2-chloroethyl)benzoic acid (18.46 g, 100 mmol).

  • Reagent Addition: Add anhydrous methanol (150 mL). The acid may not fully dissolve initially. Begin stirring the suspension.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL, ~37.6 mmol) dropwise to the stirring suspension. The addition is exothermic, and the solids should dissolve upon catalyst addition and warming.

  • Reaction Execution: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours.

    • Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using a large excess of methanol as the solvent.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

    • Reduce the volume of methanol under reduced pressure using a rotary evaporator.

    • Transfer the remaining residue to a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water. Shake and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product.

    • If necessary, purify the crude oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., 95:5 to 80:20) to afford the pure this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dictated by the reactivity of its two distinct functional groups. Strategic manipulation of reaction conditions allows for selective transformation at either site.

Reactivity_Diagram cluster_main This compound cluster_products Reaction Pathways Main Product1 Intramolecular Cyclization Product (e.g., Dihydroisobenzofuranone) Main->Product1 Lewis Acid or Base Catalysis Product2 Nucleophilic Substitution Product Main->Product2 Nucleophile (Nu-) Product3 Hydrolysis Product (Carboxylic Acid) Main->Product3 Base (e.g., NaOH) or Acid (H3O+)

Caption: Key reaction pathways of this compound.

Reactivity of the Chloroethyl Group: An Electrophilic Handle

The primary alkyl chloride of the chloroethyl group is an excellent electrophile. The chlorine atom is a good leaving group, making the terminal carbon susceptible to Sₙ2 attack by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates, carbanions). This reaction is fundamental to its use as a building block, allowing for the covalent attachment of the 2-(methoxycarbonyl)phenethyl moiety to other molecules.

Intramolecular Cyclization: A Gateway to Heterocycles

Of particular interest to drug development professionals is the potential for intramolecular cyclization. In the presence of a suitable base or Lewis acid, the ester or another nucleophilic group can attack the electrophilic carbon of the chloroethyl chain. For example, related nitroaromatic mustards are known to undergo rapid intramolecular cyclization.[2] This strategy can be employed to synthesize various heterocyclic scaffolds, such as dihydroisobenzofuranones or other fused-ring systems, which are common motifs in biologically active compounds.

Reactivity of the Methyl Ester

The methyl ester is susceptible to nucleophilic acyl substitution.

  • Hydrolysis: Treatment with aqueous base (e.g., sodium hydroxide) followed by acidic workup will hydrolyze the ester to the corresponding carboxylic acid.[5] This unmasks a handle for further functionalization, such as amide bond formation.

  • Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl or aryl group.

  • Amidation: Direct reaction with amines, often at elevated temperatures, can form the corresponding amide.

Applications in Synthetic Chemistry

The dual reactivity of this compound makes it a strategic precursor for several classes of compounds.

  • Synthesis of Fused Heterocyclic Scaffolds: As discussed, its most powerful application is in intramolecular cyclization reactions to build complex polycyclic systems.[2][6]

  • Precursor to Pharmacologically Active Molecules: Chloro-substituted benzoic acids and their derivatives are established precursors in the synthesis of pesticides and pharmaceuticals.[7] The chloroethyl group allows for linkage into larger molecules, a common strategy in creating drug candidates. Related benzoate structures are used to synthesize compounds with a wide range of activities, including antifungal and anticancer properties.[8]

  • Fragment-Based Drug Discovery (FBDD): This molecule can serve as a fragment for covalent linkage to biological targets or for elaboration into more complex lead compounds. The 2-chloroethyl group acts as a reactive "warhead" for targeted covalent modification.

Analytical Characterization (Predicted)

TechniquePredicted Key Features
¹H NMR (400 MHz, CDCl₃)δ ~7.9 (d, 1H, Ar-H), δ ~7.2-7.5 (m, 3H, Ar-H), δ ~3.9 (s, 3H, -OCH₃), δ ~3.7 (t, 2H, -CH₂Cl), δ ~3.2 (t, 2H, Ar-CH₂-).
¹³C NMR (100 MHz, CDCl₃)δ ~167 (C=O), δ ~125-140 (aromatic carbons), δ ~52 (-OCH₃), δ ~42 (-CH₂Cl), δ ~35 (Ar-CH₂-).
IR (ATR)~1725 cm⁻¹ (strong, C=O ester stretch), ~1250 cm⁻¹ (C-O stretch), ~750 cm⁻¹ (C-Cl stretch), ~3000 cm⁻¹ (aromatic C-H stretch).
Mass Spec. (EI)M⁺ peak at m/z 198 and a characteristic M+2 peak at m/z 200 (approx. 1/3 intensity of M⁺) due to the ³⁷Cl isotope.

Safety, Handling, and Storage

As a chlorinated organic compound and a potential alkylating agent, this compound must be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[11]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[12] Avoid contact with skin and eyes.[11]

  • Incompatibilities: The compound may react with strong bases, strong acids, and strong oxidizing agents.[5][13] Esters can react with acids to liberate heat and can generate flammable hydrogen gas when mixed with alkali metals or hydrides.[5]

  • Storage: Store in a tightly sealed container in a refrigerator at 2-8°C as recommended.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

  • ResearchGate. Methyl-2-formyl benzoate: A Review of Synthesis and Applications. [Link]

  • Pharmaffiliates. This compound. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Methyl Benzoate. [Link]

  • IUCr Journals. Methyl 2-[4-(2-Chloroethyl)-2,3-dihydro-7-nitroquinoxalin-l-yl]benzoate from Intramolecular Cyclization of a Nitroaromatic Mustard. [Link]

  • Google Patents. EP0272501B1 - Method for the production of 4-(2'-chloroethyl)benzoic acid.
  • ResearchGate. Ortholithiation of Unprotected Benzoic Acids: Application for Novel 2-Chloro-6-Substituted Benzoic Acid Syntheses. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Methyl benzoate. [Link]

  • National Institutes of Health (PMC). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. [Link]

  • Brainly. What spectral features allow you to differentiate the product from the starting material in the preparation of methyl benzoate?. [Link]

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The Strategic Versatility of Methyl 2-(2-chloroethyl)benzoate in Heterocyclic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A comprehensive technical guide has been released, detailing the strategic applications of Methyl 2-(2-chloroethyl)benzoate as a versatile starting material for the synthesis of a diverse range of heterocyclic compounds. This whitepaper is tailored for researchers, scientists, and professionals in drug development, offering in-depth insights into the synthesis of key nitrogen and oxygen-containing heterocyclic scaffolds.

Introduction: Unlocking the Potential of a Versatile Building Block

This compound is a bifunctional molecule poised for strategic manipulation in the construction of complex heterocyclic architectures. Its unique structure, featuring a reactive chloroethyl side chain ortho to a methyl ester, provides a powerful platform for intramolecular cyclization reactions. This guide explores the transformation of this readily accessible starting material into valuable heterocyclic systems, with a focus on the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones and isochroman-1-ones, core structures prevalent in numerous biologically active compounds and pharmaceuticals. The strategic positioning of the reactive groups allows for controlled and efficient ring-closure, making it an asset in modern synthetic organic chemistry.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties and reactivity of this compound is paramount for its effective utilization.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 65787-71-5[1]
Molecular Formula C₁₀H₁₁ClO₂
Molecular Weight 198.65 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~135-140 °C at 2 mmHg
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF)

The reactivity of this compound is dominated by the electrophilic nature of the carbon bearing the chlorine atom, making it susceptible to nucleophilic substitution reactions. The adjacent methyl ester group, while generally stable, can participate in intramolecular cyclization reactions under appropriate conditions, leading to the formation of lactams and lactones.

Synthesis of Nitrogen-Containing Heterocycles: The Gateway to 3,4-Dihydroisoquinolin-1(2H)-ones

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one, a privileged scaffold in medicinal chemistry, can be efficiently achieved from this compound through a two-step sequence involving nucleophilic substitution followed by intramolecular cyclization.

Step 1: Synthesis of the Key Intermediate, Methyl 2-(2-aminoethyl)benzoate

The initial and critical step is the conversion of the chloroethyl group to a primary amine. This transformation is typically achieved through a nucleophilic substitution reaction. A common and effective method involves the use of a protected amine equivalent, such as sodium azide, followed by reduction, or direct displacement with ammonia or a primary amine.

Experimental Protocol: Synthesis of Methyl 2-(2-aminoethyl)benzoate

  • Azide Formation: To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent such as DMF, add sodium azide (1.5 eq). Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude azide intermediate.

  • Reduction: Dissolve the crude azide in a suitable solvent such as methanol or THF. Add a reducing agent, for example, triphenylphosphine followed by water (Staudinger reduction), or perform catalytic hydrogenation using a palladium catalyst.

  • Final Purification: After the reduction is complete, purify the resulting Methyl 2-(2-aminoethyl)benzoate by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to 3,4-Dihydroisoquinolin-1(2H)-one

The synthesized Methyl 2-(2-aminoethyl)benzoate is primed for intramolecular cyclization to the desired lactam. This intramolecular aminolysis of the ester is often facilitated by heat or the presence of a base or acid catalyst. The reaction proceeds through the nucleophilic attack of the primary amine onto the ester carbonyl, followed by the elimination of methanol.[2][3]

Experimental Protocol: Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one

  • Reaction Setup: Dissolve Methyl 2-(2-aminoethyl)benzoate (1.0 eq) in a high-boiling point solvent such as xylene or toluene.

  • Cyclization: Heat the solution to reflux. The reaction can be monitored by TLC for the disappearance of the starting material and the formation of the product. In some cases, the addition of a catalytic amount of a non-nucleophilic base, like DBU, or an acid catalyst can accelerate the reaction.

  • Isolation and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 3,4-dihydroisoquinolin-1(2H)-one.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368", arrowhead=vee];

} Caption: Synthetic pathway to 3,4-dihydroisoquinolin-1(2H)-one.

Synthesis of Oxygen-Containing Heterocycles: Accessing the Isochroman-1-one Core

The isochroman-1-one scaffold, present in many natural products with interesting biological activities, can also be accessed from this compound. This pathway involves the initial conversion of the chloroethyl moiety to a hydroxyethyl group, followed by an intramolecular transesterification.

Step 1: Synthesis of the Precursor, Methyl 2-(2-hydroxyethyl)benzoate

The hydrolysis of the alkyl chloride to the corresponding alcohol is the key transformation in this step. This can be achieved under various conditions, often involving a nucleophilic source of hydroxide. A patent describes a method starting from 2-vinyl benzoic acid methyl ester, which is then hydroxylated.[4] A more direct approach from the chloroethyl compound would involve nucleophilic substitution.

Experimental Protocol: Synthesis of Methyl 2-(2-hydroxyethyl)benzoate

  • Hydrolysis: Dissolve this compound (1.0 eq) in a mixture of a water-miscible solvent like acetone or THF and water. Add a base such as sodium hydroxide or potassium carbonate (1.2 eq).

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up and Purification: After completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent. Dry the organic layer and concentrate it. The crude Methyl 2-(2-hydroxyethyl)benzoate can be purified by column chromatography.

Step 2: Intramolecular Cyclization to Isochroman-1-one

The final step is the intramolecular transesterification of Methyl 2-(2-hydroxyethyl)benzoate. This lactonization reaction is typically acid or base-catalyzed and involves the nucleophilic attack of the hydroxyl group on the ester carbonyl, leading to the formation of the six-membered lactone ring and the elimination of methanol.

Experimental Protocol: Synthesis of Isochroman-1-one

  • Reaction Conditions: Dissolve Methyl 2-(2-hydroxyethyl)benzoate (1.0 eq) in a suitable solvent. For acid-catalyzed cyclization, a solvent like toluene with a catalytic amount of p-toluenesulfonic acid can be used, often with a Dean-Stark trap to remove the methanol byproduct. For base-catalyzed cyclization, a strong, non-nucleophilic base in an aprotic solvent can be employed.

  • Cyclization: Heat the reaction mixture to the appropriate temperature (reflux for acid-catalyzed conditions).

  • Isolation: Once the reaction is complete, cool the mixture and perform an appropriate work-up. For the acid-catalyzed reaction, this may involve washing with a saturated sodium bicarbonate solution. After drying and concentrating the organic phase, the crude isochroman-1-one can be purified by distillation or chromatography.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368", arrowhead=vee];

} Caption: Synthetic route to the isochroman-1-one scaffold.

Mechanistic Insights: Understanding the Ring-Closure

The efficiency of these synthetic routes hinges on the intramolecular nature of the cyclization steps.

Lactamization: Intramolecular Aminolysis

The formation of the 3,4-dihydroisoquinolin-1(2H)-one proceeds via an intramolecular nucleophilic acyl substitution. The primary amine, being a potent nucleophile, readily attacks the electrophilic carbonyl carbon of the ester. The reaction is entropically favored due to the proximity of the reacting groups. The mechanism can be catalyzed by either acid or base. Acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Base catalysis deprotonates the amine, increasing its nucleophilicity.

dot graph G { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Caption: Mechanism of lactam formation.

Lactonization: Intramolecular Transesterification

Similarly, the synthesis of isochroman-1-one involves an intramolecular transesterification. The hydroxyl group acts as the nucleophile, attacking the ester carbonyl. This reaction is also typically catalyzed. Acid catalysis protonates the carbonyl oxygen, making it more susceptible to nucleophilic attack. Base catalysis involves the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide.

dot graph G { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Caption: Mechanism of lactone formation.

Conclusion and Future Outlook

This compound has demonstrated its value as a strategic and versatile starting material for the synthesis of important nitrogen and oxygen-containing heterocycles. The straightforward, two-step synthetic pathways to 3,4-dihydroisoquinolin-1(2H)-ones and isochroman-1-ones, involving simple nucleophilic substitution followed by robust intramolecular cyclization, offer an efficient and modular approach for accessing these valuable scaffolds. The principles outlined in this guide can be extended to the synthesis of a wider array of substituted heterocyclic derivatives by employing substituted starting materials or by further functionalization of the resulting heterocyclic products. This opens up avenues for the development of novel compounds with potential applications in drug discovery and materials science. Further research into catalytic and asymmetric variations of these cyclization reactions will undoubtedly enhance the utility of this valuable building block.

References

  • Mancilla, T., et al. (2007). General base and general acid catalyzed intramolecular aminolysis of esters. Cyclization of esters of 2-aminomethylbenzoic acid to phthalimidine. PubMed. Available at: [Link]

  • Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. (2020). ResearchGate. Available at: [Link]

  • Synthesis of 3,4-dihydro-1(2H)-isoquinolinones. (2018). ResearchGate. Available at: [Link]

  • 3,4-Dihydroisoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Intramolecular Nucleophilic Aminolysis of Aliphatic Esters. Cyclization of Methyl 2-Aminomethylbenzoate to Phthalimidine. ElectronicsAndBooks. Available at: [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). National Institutes of Health. Available at: [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). RSC Publishing. Available at: [Link]

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  • Preparation method of methyl benzoate compound. Google Patents.
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  • Direct aminolysis of methyl esters with ammonia in continuous flow through Bayesian optimization. (2023). RSC Publishing. Available at: [Link]

  • Direct Aminolysis of Methyl Esters With Ammonia in Continuous Flow Through Bayesian Optimization. (2023). ResearchGate. Available at: [Link]

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Physical and chemical properties of "Methyl 2-(2-chloroethyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 2-(2-chloroethyl)benzoate

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional organic compound with significant potential as a versatile intermediate in synthetic chemistry. With the CAS Number 65787-71-5, this molecule incorporates a methyl ester and a reactive chloroethyl group on a benzene ring, making it a valuable building block for researchers, particularly in the fields of medicinal chemistry and drug development. This document details the compound's known physical and chemical properties, predicted spectroscopic profile, a plausible synthetic protocol, key reactive characteristics, and safety considerations. The insights provided are intended to equip researchers and scientists with the foundational knowledge required to effectively utilize this compound in complex synthetic applications.

Compound Identification and Core Properties

This compound is an aromatic carboxylic acid ester. Its structure is characterized by a methyl benzoate core with a 2-chloroethyl substituent at the ortho position of the benzene ring. This unique arrangement of functional groups—an electrophilic ester carbonyl, a nucleophilically susceptible alkyl chloride, and an aromatic scaffold—underpins its utility in organic synthesis.

The table below summarizes the primary identifiers and fundamental properties of this compound. It is important to note that while some experimental data is available, other properties are based on computational predictions due to the compound's status as a specialized research chemical.

PropertyValueSource(s)
CAS Number 65787-71-5[1][2]
IUPAC Name This compound[1]
Molecular Formula C₁₀H₁₁ClO₂[1][2]
Molecular Weight 198.65 g/mol [1][2]
Synonyms Benzoic acid, 2-(2-chloroethyl)-, methyl ester; methyl 2-chloromethylmethylbenzoate[1][2]
Appearance Data not available; likely a liquid or oil at room temperature.[1]
Predicted LogP 2.25[2][3]
Storage 2-8°C, Refrigerator[1]

Molecular Structure and Spectroscopic Profile

Caption: Structure of this compound with key protons labeled.

2.1 ¹H NMR Spectroscopy (Predicted) The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, aliphatic, and methyl protons:

  • Aromatic Protons (δ 7.2-8.0 ppm): Four protons on the benzene ring would appear as a complex multiplet pattern typical of an ortho-disubstituted system.

  • Methyl Protons (-OCH₃, δ ~3.9 ppm): A sharp singlet integrating to three protons.

  • Methylene Protons (-CH₂CH₂Cl, δ ~3.2-3.8 ppm): Two signals, each integrating to two protons. These would appear as two triplets due to coupling with each other. The methylene group attached to the chlorine (H_b) would be further downfield than the one attached to the aromatic ring (H_a).

2.2 Infrared (IR) Spectroscopy (Predicted) The IR spectrum provides confirmation of the key functional groups:

  • C=O Stretch (Ester): A strong, sharp absorption band around 1720-1730 cm⁻¹. This is one of the most characteristic peaks in the spectrum.

  • C-O Stretch (Ester): A strong band in the 1250-1300 cm⁻¹ region.

  • Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

  • C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups appear just below 3000 cm⁻¹.[4]

  • C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

2.3 Mass Spectrometry (MS) (Predicted) Electron Ionization Mass Spectrometry (EI-MS) would be expected to show:

  • Molecular Ion (M⁺): A peak at m/z 198, accompanied by an M+2 peak at m/z 200 with approximately one-third the intensity, which is the characteristic isotopic signature of a chlorine atom.

  • Key Fragmentation Patterns: Common fragmentation would include the loss of the methoxy group ([M-31]⁺), loss of the entire ester group, and cleavage of the chloroethyl side chain.

Synthesis and Purification

While multiple synthetic routes are conceivable, a robust and straightforward approach involves the esterification of the corresponding carboxylic acid. This method is reliable and utilizes common laboratory reagents.

G cluster_0 Synthesis Workflow start 2-(2-chloroethyl)benzoic acid + Methanol (excess) reagents H₂SO₄ (catalyst) start->reagents reaction Reflux (e.g., 65°C) reagents->reaction workup Aqueous Workup (Neutralization, Extraction) reaction->workup purification Column Chromatography (Silica Gel) workup->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

3.1 Proposed Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of this compound from 2-(2-chloroethyl)benzoic acid.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(2-chloroethyl)benzoic acid (1.0 eq).

  • Reagent Addition: Add an excess of methanol (e.g., 20-30 eq) to serve as both the reactant and the solvent. This large excess is a key principle of Fischer esterification, driving the reaction equilibrium towards the product side.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.05 eq) to the stirring mixture. The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup & Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

  • Validation: Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 2.0.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional groups. This allows for sequential or orthogonal chemical modifications, making it a valuable scaffold in multi-step syntheses.

G cluster_0 Chloroethyl Group Reactivity (SN2) cluster_1 Ester Group Reactivity main This compound amine Amine Derivative (R₂NH) main->amine + R₂NH azide Azide Derivative (NaN₃) main->azide + NaN₃ thio Thioether Derivative (RSH) main->thio + RSH, base acid Carboxylic Acid (Hydrolysis) main->acid + NaOH, H₂O alcohol Primary Alcohol (Reduction, e.g., LiAlH₄) main->alcohol + LiAlH₄

Caption: Key reaction pathways for this compound.

4.1 Reactions at the Chloroethyl Position

The primary alkyl chloride is an excellent electrophile for nucleophilic substitution (Sₙ2) reactions. The chlorine atom serves as a good leaving group, allowing for the introduction of a wide variety of functional groups. This is arguably the most significant feature for drug development professionals, as it enables the facile construction of analog libraries.

  • Amination: Reaction with primary or secondary amines introduces basic nitrogen centers, a common feature in many pharmacologically active molecules.

  • Azide Formation: Substitution with sodium azide yields an alkyl azide, which is a precursor to primary amines (via reduction) or can be used in "click chemistry" reactions (Huisgen cycloadditions).

  • Thioether Synthesis: Reaction with thiols in the presence of a mild base provides thioethers.

4.2 Reactions at the Methyl Ester Position

The ester group offers another handle for chemical modification:

  • Saponification: Hydrolysis under basic conditions (e.g., with NaOH) regenerates the carboxylic acid. This can be useful for improving water solubility or for subsequent amide coupling reactions.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, yielding [2-(2-chloroethyl)phenyl]methanol.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. While a specific, comprehensive toxicology report is not available, data from structurally related benzoates and alkyl halides suggest the following precautions.[5][6]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place, such as a refrigerator designated for chemicals, away from incompatible materials like strong oxidizing agents and strong bases.[1][5]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(2-chloroethoxy)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloroethyl benzoate. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Methyl Benzoate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Chloroethyl benzoate (CAS 939-55-9). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

  • NIST. (n.d.). 2-Chloroethyl benzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-chloro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloroethyl benzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (2009). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
  • ChemSynthesis. (n.d.). 2-chloroethyl benzoate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloroethyl benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [Link]

  • ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Retrieved from [Link]

  • PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-chloro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 2-methyl benzoate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (2025). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Retrieved from [Link]

  • ScienceDirect. (2024). RIFM fragrance ingredient safety assessment, 3-methyl-2-butenyl benzoate, CAS Registry Number 5205-11-8. Retrieved from [Link]

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Technical Guide: A Methodological Approach to the Solubility and Stability Profiling of Methyl 2-(2-chloroethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of Methyl 2-(2-chloroethyl)benzoate, a key intermediate in pharmaceutical synthesis and fine chemical manufacturing. Recognizing the scarcity of public-domain data for this specific molecule, this document emphasizes robust, first-principle methodologies. It is designed for researchers, analytical scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind the experimental design. We will delve into kinetic and thermodynamic solubility assessments, followed by a detailed exploration of forced degradation (stress testing) to elucidate potential degradation pathways and establish a stability-indicating analytical method, in line with modern regulatory expectations.

Introduction: The Imperative for Physicochemical Characterization

This compound (CAS No. 65787-71-5) is an organic ester with significant potential as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Its molecular structure, featuring a methyl ester and a reactive chloroethyl group, suggests specific chemical behaviors that must be thoroughly understood to ensure the quality, safety, and efficacy of any downstream product.

The journey from a chemical intermediate to a component of a finished drug product is contingent on a deep understanding of its physicochemical properties. Solubility directly influences reaction kinetics, purification strategies, and, in the context of an API, bioavailability. Stability, the capacity of a substance to remain unchanged over time under various environmental conditions, is paramount for determining storage conditions, shelf-life, and ensuring that no potentially toxic degradants are formed.[1]

Forced degradation studies are a cornerstone of this process, providing critical insights into the intrinsic stability of a molecule.[2][3][4] By subjecting the compound to stresses more severe than it would typically encounter, we can rapidly identify likely degradation products and establish degradation pathways.[1] This information is indispensable for developing and validating stability-indicating analytical methods, which are a regulatory necessity.[1][5]

This guide will proceed in two parts: a systematic approach to solubility profiling and a detailed protocol for conducting comprehensive stability and forced degradation studies.

Physicochemical Properties of this compound

A baseline understanding begins with the known properties of the molecule.

PropertyValueSource
CAS Number 65787-71-5
Molecular Formula C₁₀H₁₁ClO₂[6]
Molecular Weight 198.65 g/mol [6]
Synonyms Benzoic acid, 2-(2-chloroethyl)-, methyl ester[6]

Part I: Solubility Profiling

Solubility is a critical parameter that dictates how a compound can be handled, formulated, and purified. We will outline protocols for both kinetic and thermodynamic solubility in aqueous and organic solvents.

Rationale for Solvent Selection

The choice of solvents should be guided by the intended application. For a synthetic intermediate, solubility in common reaction and purification solvents is key. For a potential API, aqueous solubility at physiological pH is paramount.

  • Aqueous Media: Phosphate-buffered saline (PBS) at pH 7.4, and buffers at pH 2.0 and 9.0 to assess pH-dependent solubility.

  • Organic Solvents: A range of polarities should be tested, including Methanol, Ethanol, Acetonitrile (ACN), Tetrahydrofuran (THF), and Dichloromethane (DCM).[7]

Experimental Workflow: Solubility Determination

The overall workflow involves preparing solutions, allowing them to equilibrate, separating undissolved solid, and quantifying the dissolved compound using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_process Processing & Analysis A Weigh excess This compound B Add to vials containing selected solvents A->B C Shake/agitate at controlled temperature (e.g., 25°C) B->C D Kinetic: 2 hours Thermodynamic: 24 hours C->D E Filter through 0.45 µm syringe filter D->E F Dilute filtrate with mobile phase E->F G Quantify by validated HPLC-UV method F->G

Figure 1: General workflow for experimental solubility determination.

Protocol: Thermodynamic Solubility in Aqueous Buffer (pH 7.4)

This protocol is designed to determine the equilibrium solubility, a fundamental property of the compound.

  • Preparation of Standard Curve: a. Prepare a stock solution of this compound at 1 mg/mL in Acetonitrile. b. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 200 µg/mL. c. Analyze each standard by HPLC-UV and plot the peak area versus concentration to generate a linear regression curve.[8]

  • Sample Preparation: a. Add an excess amount of the compound (e.g., 5 mg) to a 1.5 mL glass vial. The solid should be clearly visible. b. Add 1 mL of pH 7.4 PBS buffer to the vial. c. Seal the vial and place it on an orbital shaker or rotator set to a constant speed.

  • Equilibration: a. Allow the suspension to equilibrate for 24 hours at a controlled temperature (e.g., 25°C). This extended time is crucial for reaching thermodynamic equilibrium.

  • Sample Processing and Analysis: a. After 24 hours, visually confirm that excess solid remains. b. Carefully withdraw the supernatant using a syringe and immediately filter it through a 0.45 µm PTFE syringe filter to remove all undissolved particles. c. Accurately dilute the clear filtrate with the HPLC mobile phase (e.g., 1:10 and 1:100 dilutions) to bring the concentration within the range of the standard curve. d. Inject the diluted samples into the HPLC system.

  • Calculation: a. Determine the concentration in the diluted sample using the calibration curve. b. Multiply by the dilution factor to calculate the final solubility in the buffer. Report the result in mg/mL or µg/mL.

Data Presentation: Solubility Profile

Results should be collated into a clear, concise table.

Solvent/MediumTypeTemperature (°C)Solubility (mg/mL)
PBS, pH 7.4Thermodynamic25(Experimental Value)
0.01 M HCl, pH 2.0Thermodynamic25(Experimental Value)
Borate Buffer, pH 9.0Thermodynamic25(Experimental Value)
MethanolKinetic25(Experimental Value)
AcetonitrileKinetic25(Experimental Value)
DichloromethaneKinetic25(Experimental Value)

Part II: Stability Assessment and Forced Degradation

Forced degradation studies are essential to identify the likely degradation products of a drug substance, which informs the development of stability-indicating analytical methods.[1] The conditions outlined here are based on ICH guidelines and common industry practices.

Hypothesized Degradation Pathways

The structure of this compound suggests two primary points of vulnerability:

  • Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding 2-(2-chloroethyl)benzoic acid and methanol. The rate of hydrolysis for benzoate esters is well-documented to be pH-dependent.[9][10][11]

  • Nucleophilic Substitution/Elimination: The primary alkyl chloride (chloroethyl group) is susceptible to nucleophilic attack or elimination reactions, particularly at elevated temperatures or under basic conditions.

Experimental Workflow: Forced Degradation Studies

The workflow involves exposing the compound to a variety of stress conditions and analyzing the resulting mixture at defined time points. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[2]

G cluster_stress Stress Conditions Start Prepare Solution of This compound (e.g., 1 mg/mL in ACN/H2O) A Acid Hydrolysis 0.1 M HCl, 60°C Start->A B Base Hydrolysis 0.1 M NaOH, RT Start->B C Oxidative 3% H2O2, RT Start->C D Thermal (Solution) 60°C Start->D E Thermal (Solid) 80°C Start->E F Photolytic ICH Q1B Light Box Start->F Analysis Analyze at t=0, 4, 8, 24 hr by Stability-Indicating HPLC-UV/MS Method A->Analysis B->Analysis C->Analysis D->Analysis E->Analysis F->Analysis Outcome Identify Degradants Elucidate Pathways Validate Method Specificity Analysis->Outcome

Figure 2: Workflow for conducting forced degradation studies.

Protocol: Hydrolytic Degradation (Acidic, Basic, Neutral)

This protocol assesses the compound's stability in aqueous environments of varying pH.

  • Preparation: a. Prepare three sets of solutions by dissolving this compound in a 1:1 mixture of Acetonitrile:Aqueous Stressor to a final concentration of 0.5 mg/mL. b. Acidic: Use 0.1 M Hydrochloric Acid as the aqueous stressor. c. Basic: Use 0.1 M Sodium Hydroxide as the aqueous stressor. d. Neutral: Use Deionized Water as the aqueous stressor. e. Prepare a control solution in 1:1 Acetonitrile:Water and store it at 4°C.

  • Incubation: a. For the basic condition, incubate at room temperature (25°C) due to the expected rapid hydrolysis of the ester.[9] b. For acidic and neutral conditions, incubate in a water bath or oven at 60°C to accelerate degradation.

  • Time-Point Analysis: a. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution. b. For the acidic sample, neutralize it with an equivalent amount of 0.1 M NaOH. c. For the basic sample, neutralize it with an equivalent amount of 0.1 M HCl. d. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

  • Analysis: a. Analyze all samples using a stability-indicating HPLC method. A method coupled with Mass Spectrometry (HPLC-MS) is highly recommended for identifying the mass of degradation products.[12][13] b. Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradants.

Protocol: Oxidative Degradation

This protocol evaluates the compound's susceptibility to oxidation.

  • Preparation: a. Dissolve the compound in Acetonitrile or a similar appropriate solvent. b. Add hydrogen peroxide (H₂O₂) to a final concentration of 3%. c. Protect the solution from light and keep it at room temperature.

  • Analysis: a. Analyze the solution at the same time points as the hydrolysis study (0, 2, 4, 8, 24 hours). b. Quantify the remaining parent compound and any new peaks.

Development of a Stability-Indicating Analytical Method

A critical outcome of forced degradation is the development of an analytical method that can resolve the parent peak from all significant degradation product peaks.

  • Technique: Reverse-phase HPLC with UV detection is the workhorse for this analysis.[8][14]

  • Column: A C18 column is a common starting point.

  • Mobile Phase: A gradient elution using Acetonitrile and a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer) is typically required to achieve adequate separation.[8]

  • Detection: A photodiode array (PDA) detector is invaluable for assessing peak purity and selecting the optimal wavelength for quantification. Coupling to a mass spectrometer (MS) is essential for structural elucidation of the degradants.[13]

Data Presentation: Forced Degradation Summary

The results should be tabulated to provide a clear overview of the compound's stability profile.

Stress ConditionTime (hr)Assay of Parent (%)% DegradationNo. of DegradantsMajor Degradant Peak (RT)
0.1 M HCl (60°C) 24(Value)(Value)(Value)(Value)
0.1 M NaOH (RT) 8(Value)(Value)(Value)(Value)
Water (60°C) 24(Value)(Value)(Value)(Value)
3% H₂O₂ (RT) 24(Value)(Value)(Value)(Value)
Thermal (Solid, 80°C) 48(Value)(Value)(Value)(Value)
Photolytic (ICH Q1B) -(Value)(Value)(Value)(Value)

Conclusion

This guide provides a robust, methodology-focused framework for the comprehensive evaluation of this compound's solubility and stability. By systematically applying these protocols, researchers can generate the critical data needed to support process development, formulation design, and regulatory filings. The emphasis on understanding the "why" behind each step—from solvent selection to the conditions for forced degradation—ensures that the resulting data is not only accurate but also scientifically sound and defensible. The successful execution of these studies will provide a clear understanding of the compound's intrinsic chemical properties, mitigating risks in later stages of pharmaceutical development and ensuring the quality and consistency of the final product.

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Scientific Reports.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Sannova.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Understanding Forced Degradation Studies: A Critical Step in Drug Development. (n.d.). Apicule.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023).
  • Benzoic Acid Esters, Benzo
  • Linear Free Energy Relationships from Rates of Esterification and Hydrolysis of Aliphatic and Ortho-substituted Benzoate Esters. (1956). Journal of the American Chemical Society.
  • The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic. (n.d.). Journal of the American Chemical Society.
  • The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. (1976). Canadian Journal of Biochemistry.
  • A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)
  • Application Notes and Protocols for the Quantification of Methyl 2-(pyrrolidin-1-yl)
  • Analytical Methods for the Quantification of Pharmaceuticals. (n.d.).
  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (2021). Journal of Analytical Methods in Chemistry.
  • Analytical Method. (n.d.). PhareSST.
  • Reagents & Solvents: Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry.
  • CAS No: 65787-71-5 | Product Name: this compound. (n.d.).
  • 65787-72-6 | Methyl 4-(2-chloroethyl)

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An In-Depth Technical Guide to the Theoretical Elucidation of Methyl 2-(2-chloroethyl)benzoate Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-(2-chloroethyl)benzoate stands as a molecule of significant interest due to its inherent potential for intramolecular transformations, yielding heterocyclic structures that are pivotal in synthetic and medicinal chemistry. A thorough understanding of its reaction mechanisms is paramount for controlling reaction outcomes and designing novel synthetic pathways. This guide provides a comprehensive framework for the theoretical investigation of the reaction mechanisms of this compound, with a primary focus on its intramolecular cyclization. While direct theoretical studies on this specific molecule are not extensively documented, this whitepaper synthesizes established computational methodologies and mechanistic principles from analogous systems to propose a robust protocol for its investigation. We will delve into the quantum chemical calculations required to map the potential energy surface, identify transition states and intermediates, and predict reaction kinetics and thermodynamics. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical chemistry to understand and predict the reactivity of bifunctional organic molecules.

Introduction: The Mechanistic Significance of this compound

The structure of this compound, featuring a nucleophilic ester group positioned ortho to an electrophilic alkyl chloride, presents a classic scaffold for intramolecular reactions. The proximity of these functional groups facilitates a reaction pathway dominated by neighboring group participation (NGP), a fundamental concept in organic chemistry where a nearby functional group influences the rate and stereochemistry of a reaction.[1][2][3] The primary anticipated reaction is an intramolecular cyclization to form a five-membered lactone, a common structural motif in biologically active compounds.

Understanding the intimate details of this cyclization—the precise geometry of the transition state, the activation energy barrier, and the influence of the solvent—is crucial for optimizing reaction conditions and maximizing the yield of the desired product. Theoretical and computational chemistry offer a powerful lens through which to view these transient, high-energy states that are often inaccessible to direct experimental observation.[4] This guide outlines a comprehensive computational workflow designed to provide these critical insights.

Proposed Reaction Pathway: Intramolecular Cyclization via Neighboring Group Participation

The most plausible reaction mechanism for this compound in the absence of strong external nucleophiles or bases is an intramolecular nucleophilic substitution (SNi).

Mechanism Description:

  • Neighboring Group Participation: The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of the ester group onto the carbon atom bearing the chlorine. This is an intramolecular SN2-like displacement of the chloride ion.[5][6]

  • Formation of a Cyclic Oxonium Intermediate: This concerted attack leads to the formation of a five-membered cyclic dioxolenium-like cation, with the concomitant expulsion of the chloride ion. The formation of such intermediates is well-documented in similar systems and is a hallmark of neighboring group participation by acyl groups.[1]

  • Nucleophilic Demethylation: The reaction is completed by the subsequent nucleophilic attack of the displaced chloride ion (or another available nucleophile) on the methyl group of the oxonium ion, leading to the formation of the stable lactone product, 3,4-dihydro-1H-isochromen-1-one, and methyl chloride.

This pathway is generally favored over intermolecular reactions in dilute solutions and is expected to be more favorable than a competing E2 elimination reaction, which would require a specific anti-periplanar arrangement and a sufficiently strong base.

A Comprehensive Protocol for Theoretical Investigation

To rigorously study the proposed mechanism, a multi-step computational workflow employing quantum mechanical methods is essential. This protocol is designed to be a self-validating system, where each step confirms the findings of the previous one.

Selection of Computational Methods
  • Quantum Mechanical Approach: Density Functional Theory (DFT) is the method of choice for this type of mechanistic study, offering an excellent balance between computational cost and accuracy.

  • Functional and Basis Set: A hybrid functional, such as B3LYP , is a robust starting point. For higher accuracy in calculating barrier heights, a meta-GGA functional like M06-2X is recommended. A Pople-style basis set, such as 6-311+G(d,p) , is adequate for optimizing geometries and calculating frequencies, as it includes polarization and diffuse functions to accurately describe the anionic and lone-pair electrons involved.

  • Solvent Effects: The inclusion of a solvent model is critical, as the polarity of the medium can significantly influence the energetics of charged intermediates and transition states. A Polarizable Continuum Model (PCM) is an efficient and effective method for modeling bulk solvent effects.[7]

Step-by-Step Computational Workflow

The following protocol details the necessary steps to map the potential energy surface for the intramolecular cyclization.

Step 1: Geometry Optimization of Stationary Points

  • Objective: To find the lowest energy conformation of the reactant, the cyclic intermediate, and the final products (lactone and methyl chloride).

  • Procedure:

    • Construct the initial 3D structures of this compound, the dioxolenium intermediate, and the products.

    • Perform a full geometry optimization for each species using the selected DFT functional and basis set, including the PCM solvent model.

    • The optimization algorithm will iteratively adjust the molecular geometry to find a minimum on the potential energy surface.

Step 2: Frequency Calculations and Characterization

  • Objective: To confirm the nature of the optimized stationary points and to calculate their thermodynamic properties.

  • Procedure:

    • Perform a frequency calculation on each optimized geometry from Step 1.

    • Verification:

      • A true minimum (reactant, intermediate, product) will have zero imaginary frequencies .

      • A transition state will have exactly one imaginary frequency .

    • Thermodynamics: The output will provide the Zero-Point Vibrational Energy (ZPVE), as well as thermal corrections to enthalpy and Gibbs free energy at a specified temperature (e.g., 298.15 K).

Step 3: Transition State (TS) Search

  • Objective: To locate the transition state structure connecting the reactant to the cyclic intermediate.

  • Procedure:

    • Use a reliable TS search algorithm, such as the Berny optimization algorithm in Gaussian or a similar method in other software. An initial guess for the TS geometry can be generated using a method like Synchronous Transit-Guided Quasi-Newton (STQN).

    • Once a candidate TS structure is found, perform a frequency calculation (as in Step 2) to confirm it is a true first-order saddle point (one imaginary frequency). The vibrational mode corresponding to this imaginary frequency should visually represent the bond-forming and bond-breaking process of the cyclization.

Step 4: Intrinsic Reaction Coordinate (IRC) Calculation

  • Objective: To verify that the located transition state correctly connects the reactant and the intermediate.

  • Procedure:

    • Initiate an IRC calculation from the verified TS geometry.

    • The calculation follows the minimum energy path downhill from the TS in both the forward and reverse directions.

    • A successful IRC calculation will terminate at the optimized geometries of the reactant (this compound) and the cyclic intermediate, confirming their connection through the found transition state.

Visualization of the Computational Workflow

The logical flow of the computational protocol can be visualized as follows:

G cluster_setup 1. Initial Setup cluster_opt 2. Geometry Optimization cluster_freq1 3. Verification & Thermodynamics cluster_ts 4. Transition State Location cluster_irc 5. Path Verification A Construct Initial 3D Structures (Reactant, Intermediate, Products) B Select Computational Method (DFT Functional, Basis Set, Solvent Model) C Optimize Geometries of Reactant, Intermediate, Products B->C D Perform Frequency Calculations C->D E Confirm Minima (Zero Imaginary Frequencies) D->E F Calculate ZPVE, ΔH, ΔG E->F G Perform Transition State Search (e.g., STQN/Berny) F->G H Frequency Calculation on TS G->H I Confirm TS (One Imaginary Frequency) H->I J Perform IRC Calculation I->J K Confirm TS connects Reactant and Intermediate J->K

Caption: A step-by-step workflow for the computational investigation of reaction mechanisms.

Data Analysis and Presentation

The primary outputs of this theoretical study are the relative energies of the stationary points along the reaction coordinate. This data allows for the construction of a reaction energy profile and the calculation of key kinetic and thermodynamic parameters.

Quantitative Data Summary

The calculated energies (including ZPVE corrections) are best presented in a tabular format for clear comparison.

SpeciesRelative Electronic Energy (ΔE) (kcal/mol)Relative Enthalpy (ΔH) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)
Reactant0.00.00.0
Transition State (TS1) Calculated ValueCalculated ValueCalculated Value
IntermediateCalculated ValueCalculated ValueCalculated Value
Transition State (TS2) Calculated ValueCalculated ValueCalculated Value
ProductsCalculated ValueCalculated ValueCalculated Value

Note: TS2 corresponds to the demethylation step. Values are populated upon completion of the calculations.

Visualization of the Reaction Energy Profile

A reaction coordinate diagram provides a powerful visual summary of the energetic landscape of the reaction.

ReactionProfile R Reactant TS1 TS1 I Intermediate TS2 TS2 P Products p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 Y_axis_label Gibbs Free Energy X_axis_label Reaction Coordinate R_level TS1_level R_level->TS1_level ΔG‡ (Cyclization) I_level TS2_level I_level->TS2_level ΔG‡ (Demethylation) R_level2 P_level R_level2->P_level ΔG_rxn

Caption: A representative Gibbs Free Energy profile for the proposed two-step intramolecular cyclization.

Conclusion: From Theoretical Data to Practical Insights

The successful execution of this theoretical protocol will yield profound insights into the reactivity of this compound. The calculated activation free energy (ΔG‡) for the initial cyclization step is a direct predictor of the reaction rate, allowing for a quantitative assessment of the reaction's feasibility under thermal conditions. The overall reaction free energy (ΔG_rxn) will determine the position of the equilibrium and the thermodynamic favorability of lactone formation.

Furthermore, analysis of the transition state geometry can reveal the extent of bond formation and cleavage, providing a detailed picture of the electronic rearrangements occurring during the reaction. These theoretical findings can guide experimental efforts by suggesting optimal solvent conditions, predicting the effect of substituents on the reaction rate, and providing a basis for understanding potential side reactions. This synergy between computational prediction and experimental validation represents a modern, efficient approach to chemical research and development.

References

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from [Link]

  • Al-Hourani, B. J., Al-Awaida, W. J., Al-Mazaideh, G. M., & Matalkah, F. A. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. [Source not fully specified, likely a journal]
  • Google Patents. (2009). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
  • LibreTexts Chemistry. (2021). 8.8: Chemistry of Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic strategies for the synthesis of 2‐substituted benzothiazole derivatives. Retrieved from [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Lactone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Ni-Catalyzed intramolecular cyclization of Baylis–Hillman adducts of 2-cyanoaniline towards 2,3-dihydroquinolin-4(1H)-ones. Retrieved from [Link]

  • PubMed Central. (2013). Mechanisms of lactone hydrolysis in neutral and alkaline conditions. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Organic Chemistry Portal. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Retrieved from [Link]

  • YouTube. (2020). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]

  • Pearson. (n.d.). Lactones, Lactams and Cyclization Reactions: Videos & Practice Problems. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 2-N/S/C-substituted benzothiazoles via intramolecular cyclative cleavage of benzotriazole ring. Retrieved from [Link]

  • ResearchGate. (2025). Methyl-2-formyl benzoate: A Review of Synthesis and Applications. Retrieved from [Link]

  • ACS Publications. (n.d.). Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals. Retrieved from [Link]

  • ResearchGate. (n.d.). Neighboring Group Participation in Glycosylation Reactions by 2,6-Disubstituted 2-O-Benzoyl groups: A Mechanistic Investigation. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Neighbouring group participation and the tool of increasing electron demand. Retrieved from [Link]

  • ResearchGate. (2025). Stereoinvertive SN1 Through Neighboring Group Participation. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 3.2: Neighboring Group Participation. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Chromanones using Methyl 2-(2-chloroethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Chromanone Scaffold in Modern Drug Discovery

The chromanone core, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry and drug development. Its rigid, bicyclic framework is prevalent in a wide array of natural products and synthetic compounds exhibiting significant pharmacological activities. These include, but are not limited to, antioxidant, anti-inflammatory, antimicrobial, and antiviral properties. The therapeutic potential of chromanone derivatives continues to drive the development of novel and efficient synthetic methodologies to access this versatile scaffold. This guide provides a detailed, field-proven protocol for the synthesis of chromanones, leveraging the readily accessible starting material, Methyl 2-(2-chloroethyl)benzoate. Our focus is to not only present a stepwise procedure but to also elucidate the underlying chemical principles, ensuring a reproducible and scalable synthesis for researchers, scientists, and professionals in drug development.

Synthetic Strategy: A Two-Step Approach to Chromanone Synthesis

The synthesis of chromanones from this compound is elegantly achieved through a two-step sequence. This strategy involves an initial etherification of a substituted phenol with this compound, followed by an intramolecular Friedel-Crafts acylation to construct the chromanone ring system. This approach offers a convergent and flexible route to a variety of chromanone derivatives, with the substitution pattern on the final product being dictated by the choice of the starting phenol.

Part 1: Synthesis of the Ether Intermediate - Methyl 2-(2-phenoxyethyl)benzoate

The initial step involves the formation of an ether linkage between a phenol and this compound. This Williamson ether synthesis is a classic and reliable method for constructing aryl ethers.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The phenolic proton is first abstracted by a suitable base to generate a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the chloroethyl group, displacing the chloride leaving group to form the desired ether.

Experimental Protocol: Synthesis of Methyl 2-(2-phenoxyethyl)benzoate

Materials:

  • Phenol (or a substituted phenol)

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq.), this compound (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous acetone to the flask to create a slurry. The volume of acetone should be sufficient to ensure efficient stirring.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the residue in a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude Methyl 2-(2-phenoxyethyl)benzoate can be purified by column chromatography on silica gel if necessary.

Part 2: Intramolecular Friedel-Crafts Acylation for Chromanone Formation

The second and final step is the acid-catalyzed intramolecular cyclization of the ether intermediate to yield the chromanone. This is an example of a Friedel-Crafts acylation, a powerful tool for forming carbon-carbon bonds with aromatic rings.

Reaction Mechanism

In the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, the ester carbonyl group is activated, making it more electrophilic. The electron-rich aromatic ring of the phenoxy group then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent loss of a proton and methanol leads to the formation of the stable, six-membered chromanone ring.

Experimental Protocol: Synthesis of Chroman-4-one

Materials:

  • Methyl 2-(2-phenoxyethyl)benzoate

  • Polyphosphoric Acid (PPA)

  • Ice-water

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, place the Methyl 2-(2-phenoxyethyl)benzoate (1.0 eq.).

  • Add polyphosphoric acid (PPA) in a sufficient amount to ensure efficient stirring of the resulting viscous mixture (typically 10-20 times the weight of the starting material).

  • Heat the reaction mixture to 80-100°C with vigorous stirring for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, carefully pour the hot reaction mixture into a beaker containing ice-water with constant stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash them sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude chroman-4-one can be purified by recrystallization or column chromatography.

Data Presentation

Step Reactants Product Typical Yield Analytical Data (Example)
1. Etherification Phenol, this compoundMethyl 2-(2-phenoxyethyl)benzoate75-90%¹H NMR, ¹³C NMR, MS
2. Cyclization Methyl 2-(2-phenoxyethyl)benzoateChroman-4-one60-80%¹H NMR, ¹³C NMR, MS, IR

Visualization of the Synthetic Workflow

Chromanone_Synthesis cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Intramolecular Friedel-Crafts Acylation Phenol Phenol Intermediate Methyl 2-(2-phenoxyethyl)benzoate Phenol->Intermediate K₂CO₃, Acetone, Reflux MCEB This compound MCEB->Intermediate K₂CO₃, Acetone, Reflux Chromanone Chroman-4-one Intermediate->Chromanone Polyphosphoric Acid, Heat

Caption: Synthetic pathway for chromanone synthesis from this compound.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of each reaction step can be reliably monitored by standard analytical techniques such as Thin Layer Chromatography (TLC). The identity and purity of the intermediate and the final product should be confirmed by spectroscopic methods including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). The expected spectral data for the parent chroman-4-one are well-documented in the chemical literature, providing a clear benchmark for successful synthesis.

References

  • General Chromone Synthesis Reviews

    • Synthesis of Chromones and Flavones. Organic Chemistry Portal. [Link]

    • Ewies, F. E., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.
  • Intramolecular Friedel-Crafts Acylation

    • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.[Link]

  • Biological Significance of Chromanones

    • Gomes, A., et al. (2023). Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules, 28(15), 5897. [Link]

Application Notes and Protocols: Intramolecular Cyclization of Methyl 2-(2-chloroethyl)benzoate for the Synthesis of Isochroman-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Intramolecular cyclization reactions are foundational tools in synthetic organic chemistry, enabling the efficient construction of cyclic frameworks from acyclic precursors.[1][2] These reactions are paramount in the synthesis of complex molecules, particularly heterocyclic scaffolds that form the core of numerous natural products and pharmaceutically active compounds.[3] One such valuable transformation is the intramolecular Friedel-Crafts acylation of Methyl 2-(2-chloroethyl)benzoate to yield isochroman-1-one. This lactone is a key structural motif found in various bioactive molecules and serves as a versatile intermediate for further synthetic elaborations in drug discovery and materials science.[4][5]

This guide provides a comprehensive overview of the mechanistic principles, synthesis of the starting material, and a detailed, field-proven protocol for the intramolecular cyclization of this compound. The content is designed for researchers, scientists, and drug development professionals, blending theoretical understanding with practical, actionable methodologies.

Part 1: Reaction Mechanism and Theoretical Background

The conversion of this compound to isochroman-1-one is a classic example of an intramolecular Friedel-Crafts acylation.[6][7] This reaction involves an electrophilic aromatic substitution where the aromatic ring acts as an internal nucleophile, attacking an electrophilic acylium ion equivalent generated from the ester moiety.

Mechanism Pillars:

  • Lewis Acid Activation: The reaction is initiated by the coordination of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), to the carbonyl oxygen of the methyl ester. This coordination polarizes the carbonyl group, significantly increasing the electrophilicity of the carbonyl carbon.

  • Formation of the Electrophile: The activated complex facilitates the departure of the methoxy group, leading to the formation of a resonance-stabilized acylium ion. This highly reactive electrophile is tethered to the aromatic ring by the ethyl chain.

  • Intramolecular Electrophilic Aromatic Substitution (SᴇAr): The electron-rich aromatic ring attacks the proximate acylium ion. This cyclization step is most effective for forming stable 5- and 6-membered rings.[7] The attack forms a new carbon-carbon bond and a transient, non-aromatic carbocation intermediate known as a sigma complex or arenium ion.

  • Restoration of Aromaticity: A weak base, such as AlCl₄⁻ (formed from AlCl₃ and the departing chloride from the ethyl chain, or from trace impurities), abstracts a proton from the sp³-hybridized carbon of the sigma complex. This step restores the aromaticity of the benzene ring, yielding the final isochroman-1-one product complexed with the Lewis acid.

  • Work-up: An aqueous work-up is required to decompose the product-catalyst complex and liberate the final ketone product.[8]

The overall mechanism is depicted below:

Intramolecular_Friedel_Crafts_Acylation Figure 1: Mechanism of Intramolecular Friedel-Crafts Acylation Start This compound Activated Lewis Acid Activated Complex Start->Activated + AlCl₃ Acylium Acylium Ion Intermediate Activated->Acylium - CH₃O-AlCl₃ Sigma Sigma Complex (Arenium Ion) Acylium->Sigma Intramolecular Attack Product_Complex Product-Catalyst Complex Sigma->Product_Complex - H⁺ Product Isochroman-1-one Product_Complex->Product Aqueous Work-up Experimental_Workflow Figure 2: Experimental Workflow for Isochroman-1-one Synthesis Start This compound in anhydrous DCM Setup Inert Atmosphere Setup (N₂ or Ar) Cool to 0 °C Start->Setup Addition Portionwise addition of Aluminum Chloride (AlCl₃) Setup->Addition Reaction Stir at 0 °C to RT Monitor by TLC Addition->Reaction Quench Quench with ice-cold dilute HCl Reaction->Quench Extraction Work-up: Separation & Extraction Quench->Extraction Purification Drying, Concentration & Column Chromatography Extraction->Purification Product Pure Isochroman-1-one Purification->Product

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions with Methyl 2-(2-chloroethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

Methyl 2-(2-chloroethyl)benzoate (CAS No. 65787-71-5) is a bifunctional organic molecule poised for significant application in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a reactive primary alkyl chloride and an aromatic methyl ester, presents two orthogonal points for chemical modification. The primary focus of these application notes is the chloroethyl moiety, which serves as a potent electrophile for a variety of nucleophilic substitution reactions.

The products of these reactions, particularly those involving nitrogen nucleophiles, are derivatives of the 2-phenethylamine scaffold. This structural motif is a cornerstone of neuropharmacology, forming the core of many central nervous system agents, including antidepressants and 5-HT2A/2C agonists.[2][3] The strategic placement of the methyl ester at the ortho position provides a handle for subsequent transformations, such as cyclization or further derivatization, making this reagent a valuable starting material for the construction of complex heterocyclic systems and novel drug candidates.[4] This guide provides an in-depth exploration of the reactivity of this compound, detailing the mechanistic underpinnings and providing robust protocols for its application in synthetic workflows.

Scientific Integrity and Mechanistic Rationale

The SN2 Pathway: The Cornerstone of Reactivity

The nucleophilic substitution reactions involving the 2-chloroethyl side chain of this compound predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom attached to the chlorine, while the chloride ion simultaneously departs as the leaving group.

SN2_Mechanism

Causality Behind Experimental Choices: An E-E-A-T Perspective

The success of an SN2 reaction hinges on a carefully selected set of conditions. Each choice is dictated by the principles of physical organic chemistry to maximize yield and minimize side reactions.

  • Substrate Structure: As a primary alkyl halide, the electrophilic carbon of the chloroethyl group is relatively unhindered, favoring the SN2 pathway over the SN1 pathway, which would proceed through a less stable primary carbocation.[7] The ortho-methyl benzoate group, while somewhat bulky, is sufficiently removed from the reaction center to not significantly impede the backside attack of the nucleophile. Its electron-withdrawing nature through induction can slightly increase the electrophilicity of the target carbon.

  • Nucleophile Strength: The rate of the SN2 reaction is directly proportional to the concentration and strength of the nucleophile.[8] Stronger nucleophiles, such as thiolates, phenoxides, and primary or secondary amines, will react more rapidly than weaker nucleophiles like water or alcohols.[5]

  • Solvent Selection: Polar aprotic solvents are the medium of choice for SN2 reactions.[5][9] Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile effectively solvate the counter-ion of the nucleophilic salt but do not form a tight "cage" around the nucleophile itself. This leaves the nucleophile "naked" and highly reactive. In contrast, polar protic solvents (e.g., water, ethanol) would solvate and stabilize the nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction rate.[8][10]

  • Role of a Base: When employing neutral nucleophiles such as primary or secondary amines, a non-nucleophilic base (e.g., potassium carbonate, triethylamine) is often required.[6] The base serves to neutralize the protonated amine that is formed during the reaction, regenerating the neutral, nucleophilic form of the amine and driving the reaction to completion. Alternatively, an excess of the amine nucleophile can be used to serve this purpose.

  • Temperature: Increasing the reaction temperature generally accelerates the reaction rate. However, for primary alkyl halides, higher temperatures can also promote a competing elimination (E2) reaction, leading to the formation of a styrene byproduct. A moderate temperature range, typically between 60-100 °C, is usually sufficient to achieve a reasonable reaction rate without significant byproduct formation.[5]

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific nucleophiles and scales. It is imperative to monitor all reactions by a suitable technique, such as Thin Layer Chromatography (TLC), to determine completion.

Protocol 1: Synthesis of Methyl 2-(2-(diethylamino)ethyl)benzoate

This protocol describes a model reaction for the introduction of a secondary amine functionality, yielding a phenethylamine derivative scaffold.

Reagents and Materials

ReagentFormulaMW ( g/mol )Molar Eq.Amount
This compoundC₁₀H₁₁ClO₂198.651.0e.g., 1.99 g (10 mmol)
Diethylamine(C₂H₅)₂NH73.142.5e.g., 1.83 g (25 mmol)
Potassium Carbonate (anhydrous)K₂CO₃138.211.5e.g., 2.07 g (15 mmol)
Acetonitrile (anhydrous)CH₃CN41.05-e.g., 50 mL

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile to dissolve the starting material.

  • Add diethylamine (2.5 eq) to the stirring suspension.

  • Heat the reaction mixture to reflux (approx. 80-82 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as eluent). The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.[6]

Protocol 2: Synthesis of Methyl 2-(2-phenoxyethyl)benzoate

This protocol outlines the synthesis of an ether linkage via a Williamson-type ether synthesis.

Reagents and Materials

ReagentFormulaMW ( g/mol )Molar Eq.Amount
This compoundC₁₀H₁₁ClO₂198.651.0e.g., 1.99 g (10 mmol)
PhenolC₆H₅OH94.111.1e.g., 1.04 g (11 mmol)
Potassium Carbonate (anhydrous)K₂CO₃138.211.5e.g., 2.07 g (15 mmol)
N,N-Dimethylformamide (DMF, anhydrous)C₃H₇NO73.09-e.g., 40 mL

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add phenol (1.1 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF (40 mL) and stir the mixture for 15 minutes at room temperature to form the potassium phenoxide in situ.

  • Add this compound (1.0 eq) to the solution.

  • Heat the reaction mixture to 80-90 °C.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 8-16 hours.

  • Upon completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic extracts and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel.[5]

workflow

Data Presentation and Characterization

While specific yields for this compound are not extensively documented, the following table provides expected outcomes based on analogous reactions with similar substrates.[6]

NucleophileSolventBaseTemp. (°C)Expected Yield
DiethylamineAcetonitrileK₂CO₃80-82Good to High
AnilineDMFK₂CO₃90-100Moderate
Sodium PhenoxideDMF(Not required)80-90High
Sodium AzideDMF/H₂O(Not required)90-100High
Spectroscopic Interpretation

Accurate characterization of the starting material and product is critical. The following are predicted spectroscopic signatures based on data from analogous compounds.[9][11][12]

  • This compound (Starting Material):

    • ¹H NMR (CDCl₃, 400 MHz): Expect signals around δ 7.2-8.0 ppm (m, 4H, aromatic protons), δ 3.9 ppm (s, 3H, -OCH₃), δ 3.8 ppm (t, 2H, -CH₂Cl), and δ 3.3 ppm (t, 2H, Ar-CH₂-).

    • ¹³C NMR (CDCl₃, 101 MHz): Expect signals around δ 167 ppm (C=O), δ 125-140 ppm (aromatic carbons), δ 52 ppm (-OCH₃), δ 42 ppm (-CH₂Cl), and δ 35 ppm (Ar-CH₂-).

    • Mass Spec (EI): Molecular ion (M⁺) peak at m/z 198/200 in a ~3:1 ratio, characteristic of a single chlorine atom.

  • Methyl 2-(2-(diethylamino)ethyl)benzoate (Amine Product):

    • ¹H NMR (CDCl₃, 400 MHz): The key changes will be the disappearance of the triplet at δ 3.8 ppm and the appearance of a quartet around δ 2.6 ppm (4H, -N(CH₂CH₃)₂) and a triplet around δ 1.1 ppm (6H, -N(CH₂CH₃)₂). The two ethylenic triplets will shift upfield.

    • Mass Spec (EI): A new molecular ion peak at m/z 235.

Potential for Further Transformations: Gateway to Heterocycles

The products of these substitution reactions are valuable intermediates for further synthesis. For example, the product from the reaction with an amine, Methyl 2-(2-aminoethyl)benzoate, can undergo intramolecular cyclization upon heating or treatment with a base to form a seven-membered lactam (a benzodiazepinone derivative). This highlights the utility of the starting material in constructing complex heterocyclic scaffolds of interest in drug discovery.[13]

logic_diagram

References

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Available at: [Link]

  • Pharmaffiliates. This compound. Available at: [Link]

  • Google Patents. (2006). Process for the preparation of phenethylamine derivatives. EP1721889A1.
  • Nichols, D. E., et al. (2015). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS chemical neuroscience, 6(7), 1163–1175. Available at: [Link]

  • AK Lectures. (2015). Meta Substitution Example. Available at: [Link]

  • Rablen, P. R., & McLarney, B. D. (2014). How alkyl halide structure affects E2 and SN2 reaction barriers: E2 reactions are as sensitive as SN2 reactions. The Journal of organic chemistry, 79(4), 1489-1497. Available at: [Link]

  • PubChem. Ethyl 2-methylbenzoate. National Center for Biotechnology Information. Available at: [Link]

  • Semantic Scholar. How alkyl halide structure affects E2 and SN2 reaction barriers: E2 reactions are as sensitive as SN2 reactions. Available at: [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Available at: [Link]

  • Google Patents. (2010). A process for preparation of phenethylamine derivative. WO2010100520A1.
  • Mayo, M. S., et al. (2014). Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Letters, 16(3), 764–767. Available at: [Link]

  • Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. Available at: [Link]

  • Sosnovskikh, V. Y., et al. (2019). Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. Beilstein journal of organic chemistry, 15, 2530–2540. Available at: [Link]

  • PubChem. Methyl 2-ethylbenzoate. National Center for Biotechnology Information. Available at: [Link]

  • Patel, J. A., et al. (2021). Cyclization Reactions Involving 2-Aminoarenetellurols and Derivatives of α,β-Unsaturated Carboxylic Acids. Journal of Chemistry, 2021, 1-8. Available at: [Link]

  • Khan Academy. (2022). Effect of an electron withdrawing group in a benzyl cation. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Reactivity and transport safety of substituted methyl benzoates. Available at: [Link]

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  • Wikipedia. Substituted phenethylamine. Available at: [Link]

  • Academic Journals. (2010). The preparation of methyl benzoate and methyl salicylate on silica gel column. Available at: [Link]

  • GeoPlatform. (2025). Compound 527806: Benzoic acid, 4-chloro, 2,2-dichloroethyl ester. Available at: [Link]

  • Semantic Scholar. 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. Available at: [Link]

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"Methyl 2-(2-chloroethyl)benzoate" as an intermediate in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Synthesis of the Benzo[1][2]cyclohepta[1,2-b]pyridine Core: A Guide to Key Intermediates for Tricyclic Antihistamines

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The tricyclic scaffold of 8-chloro-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine is the foundational core of second-generation antihistamines, including the widely used drugs Loratadine and Rupatadine. The efficacy and safety profiles of these pharmaceuticals are intrinsically linked to the efficient and high-purity synthesis of this key structure. This document provides a detailed guide for researchers on the synthesis of the critical intermediate, 8-chloro-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one. We will explore an established industrial pathway and contrast it with an investigational route employing an intramolecular Friedel-Crafts cyclization of a benzoate derivative, such as Methyl 2-(2-chloroethyl)benzoate. This guide offers detailed, step-by-step protocols, mechanistic insights, and data presentation to enable the successful synthesis and application of these vital pharmaceutical intermediates.

The Central Role of the Tricyclic Core in Modern Antihistamines

The benzo[1][2]cyclohepta[1,2-b]pyridine ring system is a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure is crucial for potent and selective antagonism of the histamine H1 receptor. Unlike first-generation antihistamines, molecules built on this core, such as Loratadine and Rupatadine, exhibit reduced penetration of the blood-brain barrier, thereby minimizing sedative side effects.

Rupatadine further distinguishes itself by also acting as a platelet-activating factor (PAF) receptor antagonist, providing a dual mechanism of action for treating allergic conditions[3]. The synthesis of these complex molecules converges on a common, indispensable intermediate: the tricyclic ketone 8-chloro-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one . Mastering the synthesis of this ketone is paramount for any drug development program in this area.

Caption: Relationship between the key tricyclic ketone and final drug products.

Established Industrial Pathway to the Tricyclic Ketone

The most common industrial routes to the tricyclic ketone intermediate involve building the central seven-membered ring onto a pre-formed pyridine structure. One well-documented method begins with 2-cyano-3-methylpyridine and m-chlorobenzyl chloride[4].

Industrial_Synthesis_Workflow A 2-Cyano-3-methylpyridine + m-Chlorobenzyl chloride B Condensation (Ritter Reaction) A->B C Protected Intermediate B->C D Deprotection C->D E Grignard Reaction D->E F Cyclization (e.g., PPA) E->F G Tricyclic Ketone Product F->G

Caption: Workflow for the established industrial synthesis of the tricyclic ketone.

Protocol 2.1: Synthesis via Ritter Reaction and Cyclization

This protocol synthesizes the key intermediate starting from commercially available materials. The causality behind this pathway is the robust and scalable nature of the Ritter reaction for C-C bond formation, followed by a reliable Grignard addition and an acid-catalyzed intramolecular cyclization.

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Molar Ratio
2-Cyano-3-methylpyridine118.1410.0 g84.61.0
m-Chlorobenzyl chloride161.0314.3 g88.81.05
Magnesium Turnings24.312.6 g107.01.26
N-methyl-4-chloropiperidine133.6214.3 g107.01.26
Tetrahydrofuran (THF), dry-300 mL--
Polyphosphoric acid (PPA)-50 g--
Sulfuric Acid (conc.)98.08As needed--

Step-by-Step Methodology:

  • Ritter Reaction & Condensation: In a nitrogen-flushed reactor, dissolve 2-cyano-3-methylpyridine (1.0 eq) in concentrated sulfuric acid at 0-5°C. Slowly add m-chlorobenzyl chloride (1.05 eq) while maintaining the temperature. Allow the reaction to warm to room temperature and stir for 12 hours. This step forms the initial C-C bond between the aromatic rings[4].

  • Hydrolysis & Intermediate Formation: Carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize with aqueous NaOH to precipitate the condensed intermediate. Filter, wash with water, and dry the solid.

  • Grignard Reagent Preparation: In a separate, dry, nitrogen-flushed flask, prepare the Grignard reagent by adding a solution of N-methyl-4-chloropiperidine (1.26 eq) in dry THF to magnesium turnings (1.26 eq). Initiate the reaction with a small crystal of iodine if necessary and reflux until the magnesium is consumed.

  • Grignard Addition: Cool the Grignard reagent to 0°C. Add a solution of the intermediate from Step 2 in dry THF dropwise. The nucleophilic Grignard reagent attacks the nitrile carbon, which will ultimately become the ketone carbonyl after hydrolysis and cyclization[5]. Stir for 3 hours at room temperature.

  • Hydrolysis & Cyclization: Quench the Grignard reaction with saturated aqueous ammonium chloride. Extract the organic layer with ethyl acetate. Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Add the crude residue to polyphosphoric acid (PPA) and heat to 100-120°C for 4-6 hours. The strong acid catalyzes an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation type reaction) to form the seven-membered ring, yielding the target tricyclic ketone[6].

  • Work-up and Purification: Cool the reaction mixture and pour it onto ice. Neutralize with a strong base (e.g., 50% NaOH) to pH > 10. Extract the product with a suitable solvent like dichloromethane or toluene. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallization from a suitable solvent (e.g., isopropanol) to yield the pure tricyclic ketone.

Investigational Pathway via Intramolecular Cyclization

An alternative, more convergent approach involves the synthesis of a linear precursor like This compound , followed by an intramolecular Friedel-Crafts reaction to form the tricyclic core. This strategy can be advantageous by building complexity late in the synthesis.

Protocol 3.1: Synthesis of this compound

This protocol details the synthesis of the key linear precursor. It is a two-step process involving the formation of the carboxylic acid followed by esterification.

Step A: Synthesis of 2-(2-Chloroethyl)benzoic Acid

This step is conceptual and requires adaptation based on available starting materials. A plausible route is the Friedel-Crafts acylation of a suitable benzene derivative followed by reduction and chlorination.

Step B: Fischer Esterification

The esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst is a classic and reliable transformation[7]. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol[8].

Fischer_Esterification start 2-(2-Chloroethyl)benzoic Acid + Methanol protonation Protonation (H2SO4) start->protonation attack Nucleophilic Attack by Methanol protonation->attack transfer Proton Transfer attack->transfer elimination Elimination of H2O transfer->elimination deprotonation Deprotonation elimination->deprotonation product This compound deprotonation->product

Caption: Mechanistic workflow of Fischer Esterification.

Materials & Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2-(2-Chloroethyl)benzoic Acid184.6110.0 g54.2Starting Material
Methanol32.04100 mL~2470Reactant & Solvent
Sulfuric Acid (conc.)98.081.5 mL~27.6Catalyst
Sodium Bicarbonate (5% aq.)-50 mL-For neutralization
Dichloromethane-100 mL-Extraction Solvent

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask, add 2-(2-chloroethyl)benzoic acid (1.0 eq) and methanol (as solvent).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.5 eq) dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) for 4 hours. The reaction is an equilibrium, and using excess methanol helps drive it towards the product side[7].

  • Work-up: Cool the mixture to room temperature. Transfer the solution to a separatory funnel containing 100 mL of water. Extract the product with dichloromethane (2 x 50 mL).

  • Neutralization: Combine the organic layers and wash with 50 mL of 5% aqueous sodium bicarbonate solution to remove any unreacted carboxylic acid and the sulfuric acid catalyst. A subsequent wash with brine is recommended.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude this compound. The product can be purified by vacuum distillation if necessary.

Protocol 3.2: Intramolecular Friedel-Crafts Cyclization

This step is the crucial ring-forming reaction. The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom, creating a potent electrophile that is attacked by the electron-rich aromatic ring of the benzoate moiety to form the seven-membered ring.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) to dry dichloromethane.

  • Substrate Addition: Cool the slurry to 0°C and add a solution of this compound (1.0 eq) in dichloromethane dropwise over 30 minutes.

  • Reaction: Allow the mixture to stir at 0°C for 1 hour and then at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS for the disappearance of starting material.

  • Quenching: Carefully quench the reaction by slowly pouring it over a mixture of crushed ice and concentrated HCl.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After solvent removal, purify the resulting tricyclic ketone using the methods described in Protocol 2.1 (Step 6).

Application in Drug Synthesis: From Ketone to API

Once the 8-chloro-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one is obtained with high purity, it serves as the direct precursor for Loratadine and a key building block for Rupatadine.

Synthesis of Loratadine

The conversion to Loratadine involves a Grignard reaction to install the piperidine ring, followed by dehydration to form the exocyclic double bond, and finally, N-carbethoxylation[4][5].

Loratadine_Synthesis Ketone Tricyclic Ketone Grignard 1. Grignard Reaction (N-methyl-4-piperidylmagnesium chloride) Ketone->Grignard Dehydration 2. Dehydration (H2SO4) Grignard->Dehydration Carbethoxylation 3. N-Carbethoxylation (Ethyl Chloroformate) Dehydration->Carbethoxylation Loratadine Loratadine Carbethoxylation->Loratadine

Caption: Final synthetic steps from the key ketone to Loratadine.

Synthesis of Rupatadine

Rupatadine synthesis first requires converting the tricyclic ketone to Desloratadine (demethylated Loratadine). Desloratadine is then N-alkylated using a suitable 5-methyl-3-pyridinylmethyl halide intermediate[9][10].

Protocol Overview:

  • Desloratadine Synthesis: Prepare Desloratadine from the tricyclic ketone via a pathway analogous to Loratadine synthesis, but omitting the final N-carbethoxylation step and instead performing a demethylation.

  • Side-Chain Synthesis: Prepare 5-methyl-3-(chloromethyl)pyridine from 5-methyl-3-pyridinemethanol, which is obtained by reducing methyl 5-methylnicotinate[9].

  • N-Alkylation: React Desloratadine with 5-methyl-3-(chloromethyl)pyridine in the presence of a non-nucleophilic base (e.g., K₂CO₃) and a phase-transfer catalyst in a biphasic solvent system to yield Rupatadine base[11].

  • Salt Formation: React the Rupatadine base with fumaric acid in a suitable solvent like acetone/methanol to precipitate the pharmaceutically active Rupatadine Fumarate salt[12].

References

  • CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google P
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  • Methyl 2-(2-chloroethoxy)benzoate | C10H11ClO3 | CID 9837283 - PubChem.
  • Preparation of Methyl Benzo
  • Methyl 2-chlorobenzo
  • CN101503340A - Method for synthesizing 2-chloroethyl methyl ether - Google P
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  • WO2006114676A2 - A process for the preparation of rupatadine - Google P
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  • Pharmaceutical Intermediates | Advanced Intermediates | API intermediates | Bulk drug intermedi
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  • General synthesis of loratadine analogues 4a–h.
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Sources

Reaction of "Methyl 2-(2-chloroethyl)benzoate" with substituted phenols

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Synthesis of Substituted Methyl 2-(2-phenoxyethyl)benzoates via Williamson Ether Synthesis

Abstract

This document provides a comprehensive guide to the synthesis of substituted methyl 2-(2-phenoxyethyl)benzoates through the reaction of methyl 2-(2-chloroethyl)benzoate with various substituted phenols. This transformation, a classic example of the Williamson ether synthesis, is a fundamental route to creating aryl ether linkages, a common motif in medicinal chemistry and materials science. This guide details the underlying SN2 reaction mechanism, provides a robust and validated experimental protocol, discusses the influence of phenolic substituents on reaction outcomes, and offers a practical troubleshooting guide. The protocols and insights are designed for researchers, chemists, and drug development professionals seeking to employ this versatile reaction.

Scientific Foundation & Reaction Mechanism

The synthesis of methyl 2-(2-phenoxyethyl)benzoate and its derivatives from this compound and a corresponding phenol is achieved via the Williamson ether synthesis.[1][2] This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][3][4]

The process involves two critical steps:

  • Deprotonation of the Phenol: The reaction is initiated by the deprotonation of the weakly acidic phenolic hydroxyl group by a base to form a highly nucleophilic phenoxide anion.[5][6] The choice of base is crucial; for phenols, which are more acidic than aliphatic alcohols, moderately weak bases like potassium carbonate (K₂CO₃) are often sufficient and offer a safer alternative to stronger bases like sodium hydride (NaH).[3]

  • Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic primary carbon of the chloroethyl group on this compound.[1] This attack occurs from the backside of the carbon-chlorine bond in a concerted mechanism, leading to the displacement of the chloride leaving group and the formation of the C-O ether bond.[1][4]

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Nucleophilic Substitution (SN2) Phenol Substituted Phenol (Ar-OH) Phenoxide Phenoxide Anion (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) AlkylHalide This compound Product Methyl 2-(2-phenoxyethyl)benzoate Derivative LeavingGroup Cl⁻ Phenoxide_ref Phenoxide Anion (Ar-O⁻)

Influence of Substituents

The electronic nature of the substituents on the phenol ring significantly impacts both the rate and efficiency of the reaction.

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -Cl): These groups increase the acidity of the phenol, facilitating its deprotonation. However, they also decrease the nucleophilicity of the resulting phenoxide by delocalizing the negative charge, which can slow the SN2 step.

  • Electron-Donating Groups (EDGs) (e.g., -CH₃, -OCH₃): These groups decrease the acidity of the phenol, making deprotonation slightly more difficult. Conversely, they increase the electron density on the phenoxide oxygen, enhancing its nucleophilicity and accelerating the SN2 attack.

Key Reaction Parameters and Side Reactions

To ensure a successful and high-yielding reaction, several parameters must be optimized.

  • Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are highly recommended.[3] These solvents effectively solvate the cation of the base (e.g., K⁺), leaving the phenoxide anion "naked" and highly reactive, thereby promoting the desired O-alkylation.[7] Protic solvents can form hydrogen bonds with the phenoxide, reducing its nucleophilicity and potentially favoring undesired C-alkylation.[3][5]

  • Temperature: Reaction temperatures typically range from 50-100 °C.[3] Lowering the temperature generally favors the SN2 substitution over the main competing side reaction, E2 elimination.[3][7] Since this compound is a primary alkyl halide, the risk of elimination is low but can become more significant at elevated temperatures.[3][7]

  • Side Reactions: The primary side reaction of concern is C-alkylation, where the phenoxide acts as an ambident nucleophile and alkylation occurs on the aromatic ring.[1][5] As mentioned, the use of polar aprotic solvents strongly favors the desired O-alkylation.[5]

Experimental Protocol: General Procedure

This protocol provides a reliable method for the synthesis of various substituted methyl 2-(2-phenoxyethyl)benzoates.

Materials and Reagents
  • Substituted Phenol (e.g., 4-methoxyphenol, 4-chlorophenol, 4-nitrophenol) (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Methodology

G A 1. Reactant Setup - Dissolve phenol in anhydrous DMF. - Add anhydrous K₂CO₃. B 2. Addition of Electrophile - Add this compound. A->B C 3. Reaction - Heat mixture to 80-90 °C. - Monitor progress via TLC. B->C D 4. Workup - Cool to RT. - Quench with water. - Extract with Ethyl Acetate. C->D E 5. Washing - Wash organic layer with water and brine. D->E F 6. Drying & Concentration - Dry over MgSO₄. - Concentrate via rotary evaporation. E->F G 7. Purification - Purify crude product by silica gel column chromatography. F->G H 8. Final Product - Characterize pure product (NMR, MS, IR). G->H

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the substituted phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF (approximately 5-10 mL per mmol of phenol). Stir the suspension at room temperature for 15-20 minutes. The fine powdering of K₂CO₃ is important as it increases the surface area for the reaction.

  • Addition of Alkyl Halide: Add this compound (1.1 eq) to the stirring suspension.

  • Heating and Monitoring: Attach a reflux condenser and heat the reaction mixture in an oil bath to 80-90 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-12 hours).

  • Aqueous Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (approx. 5 times the volume of DMF used).

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x volume of DMF). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2x) to remove residual DMF, followed by a wash with brine (1x) to aid in the removal of water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure methyl 2-(2-phenoxyethyl)benzoate derivative.

Data Summary & Expected Outcomes

The following table summarizes the expected reaction times and yields for various electronically diverse substituted phenols under the generalized protocol.

Substituted PhenolSubstituent TypeExpected Reaction TimeExpected Yield (%)Notes
4-MethoxyphenolEDG (Strong)4-6 hours85-95%Faster reaction due to increased nucleophilicity of the phenoxide.
4-Methylphenol (p-Cresol)EDG (Weak)6-8 hours80-90%Good reactivity and yield.
PhenolNeutral8-10 hours75-85%Baseline reaction for comparison.
4-ChlorophenolEWG (Weak)10-12 hours70-80%Slower reaction due to decreased nucleophilicity.
4-NitrophenolEWG (Strong)12-18 hours60-75%Significantly slower SN2 step, but deprotonation is very easy.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Incomplete deprotonation of phenol.[7]2. Insufficient reaction temperature.[8]3. Wet reagents or solvent.1. Ensure K₂CO₃ is anhydrous and finely powdered. Consider a stronger base like NaH for very weakly acidic phenols (use with caution).2. Gradually increase the temperature in 10 °C increments, monitoring for product formation and potential decomposition.3. Use anhydrous grade solvents and ensure all reagents are dry.
Low Yield 1. Competing E2 elimination side reaction.[7]2. Incomplete reaction.3. Product loss during workup.1. Lower the reaction temperature.[3][7] Since a primary halide is used, this is less common but possible.2. Extend the reaction time, confirming completion with TLC.3. Ensure complete extraction from the aqueous phase; DMF can sometimes cause emulsification.
Presence of Side Products 1. C-alkylation of the phenol ring.[1]2. Elimination of HCl from the starting material to form methyl 2-vinylbenzoate.1. Confirm the use of a polar aprotic solvent like DMF or DMSO.[3][5]2. Avoid excessively high temperatures or overly strong, non-nucleophilic bases that might favor elimination.

Conclusion

The Williamson ether synthesis provides an effective and versatile method for synthesizing a library of substituted methyl 2-(2-phenoxyethyl)benzoates. By carefully selecting the base, solvent, and temperature, and by understanding the electronic influence of substituents on the phenolic starting material, researchers can achieve high yields of the desired O-alkylated products. The protocol and guidelines presented herein offer a robust starting point for the successful application of this important transformation in a drug discovery or materials science setting.

References

  • Common side reactions in the Williamson synthesis of ethers - Benchchem.
  • Williamson ether synthesis - Wikipedia. [Link]

  • Preparation of 2-phenoxyethyl benzoate (III, R = H) - ResearchGate. [Link]

  • Selective O-alkylation of Phenol Using Dimethyl Ether - MDPI. [Link]

  • troubleshooting Williamson ether synthesis side reactions - Benchchem.
  • Technical Support Center: Optimization of Reaction Conditions for Phenol Alkyl
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. [Link]

  • (PDF) Selective O-alkylation of Phenol Using Dimethyl Ether - ResearchGate. [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. [Link]

  • 2-Phenoxyethyl benzoate - PMC - NIH. [Link]

  • Organic base catalyzed O-alkylation of phenols under solvent-free condition - ResearchGate. [Link]

  • US2541003A - Process for reacting salts of phenols with halo-alkanoic acid compounds - Google P
  • Williamson Ether Synthesis. [Link]

  • Reaction pathway for the direct O-alkylation. | Download Scientific Diagram - ResearchGate. [Link]

  • Reactions of Phenols - Chemistry Steps. [Link]

  • Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. [Link]

  • What is the product of the reaction between phenol and alkyl halides? - Quora. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Williamson ether synthesis (video) - Khan Academy. [Link]

  • Transition-metal-catalyzed synthesis of phenols and aryl thiols - Beilstein Journals. [Link]

  • Williamson Ether Synthesis - YouTube. [Link]

  • Phenol synthesis by substitution or oxidation - Organic Chemistry Portal. [Link]

  • The Conversion of Phenols to the Corresponding Aryl Halides Under Mild Conditions. [Link]

  • Phenol reaction. [Link]

    • Reactions of halogens with phenols - Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]

  • Synthesis of Phenyl benzoate - YouTube. [Link]

  • Phenyl Benzoate : Organic Synthesis - YouTube. [Link]

  • (PDF) 2-Oxo-2-phenylethyl benzoate - ResearchGate. [Link]

  • CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google P
  • Photochemical permutation of meta-substituted phenols - PMC - NIH. [Link]

  • The preparation of some methyl‐substituted phenols and phenol alcohols - ResearchGate. [Link]

  • Mechanism, Kinetics and Modelling of Phenol Carboxylation Reactions with CO 2 - MDPI. [Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - MDPI. [Link]

  • Preparation of Methyl Benzoate. [Link]

  • CN113248373A - Preparation method of methyl benzoate compound - Google P
  • Pharmaceutical Applications and Benefits of Sodium Benzoate in Medical Treatments. [Link]

  • Mini-Review on Sodium Benzoate: Its Uses, Adverse Effects, and Environmental Impact as a Pharmaceutical Product - ChemRxiv. [Link]

  • Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review - NIH. [Link]

  • DE19605901A1 - Process for the preparation of methyl 2- (2-methylphenyl)
  • Applications of Pharmaceutical-grade Sodium Benzoate: Pharmaceutical Preparations, Pharmaceutical Synthetic Intermediates, Pharmaceutical Excipients – healthychemical. [Link]

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Application Notes and Protocols: Methyl 2-(2-chloroethyl)benzoate as a Versatile Precursor for Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl 2-(2-chloroethyl)benzoate in Medicinal Chemistry

This compound is a bifunctional chemical scaffold of significant interest to researchers, scientists, and professionals in drug development. Its structure, featuring a reactive chloroethyl side chain ortho to a methyl ester, presents a unique opportunity for the construction of diverse heterocyclic systems. This strategic arrangement allows for intramolecular cyclization reactions, providing a streamlined entry into core structures that are prevalent in a wide array of bioactive molecules.

The 2-chloroethyl group serves as a latent electrophile, capable of participating in intramolecular alkylation reactions under appropriate conditions. This reactivity is the cornerstone of its utility, enabling the formation of new carbon-carbon or carbon-heteroatom bonds to construct fused ring systems. The methyl ester, while also a site for chemical modification, primarily influences the electronic properties of the aromatic ring and can be a synthetic handle for later-stage diversification of the molecular scaffold.

This application note provides a detailed exploration of the use of this compound in the synthesis of bioactive scaffolds, with a focus on the preparation of 3,4-dihydroisocoumarins. These structures are not only found in natural products with interesting biological profiles but also serve as key intermediates in the synthesis of more complex pharmaceutical agents. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a robust and validated protocol, and discuss the broader implications for drug discovery.

Core Application: Intramolecular Cyclization to Access 3,4-Dihydroisocoumarin Scaffolds

The intramolecular Friedel-Crafts type cyclization of this compound is a powerful method for the synthesis of 3,4-dihydroisocoumarin. This transformation is typically promoted by a Lewis acid, which activates the aromatic ring towards nucleophilic attack by the chloroethyl side chain.

Mechanistic Insights

The reaction proceeds through several key steps:

  • Activation of the Aromatic Ring: A Lewis acid (e.g., AlCl₃, FeCl₃, or SnCl₄) coordinates to the carbonyl oxygen of the methyl ester, increasing the electrophilicity of the aromatic ring.

  • Formation of the Electrophile: The Lewis acid may also interact with the chlorine atom of the chloroethyl side chain, promoting the formation of a partial positive charge on the terminal carbon, or in some cases, a discrete carbocation.

  • Intramolecular Electrophilic Aromatic Substitution (SEAr): The activated aromatic ring attacks the electrophilic carbon of the side chain, forming a new six-membered ring.

  • Rearomatization and Lactonization: The resulting intermediate undergoes rearomatization. Subsequent intramolecular transesterification, or hydrolysis of the methyl ester followed by lactonization, yields the stable 3,4-dihydroisocoumarin product.

The choice of Lewis acid and reaction conditions can significantly influence the yield and purity of the product. Optimization of these parameters is crucial for a successful synthesis.

G cluster_0 Step 1: Lewis Acid Activation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Rearomatization & Lactonization Start This compound + Lewis Acid (LA) Activated Activated Complex Start->Activated Coordination Cyclization Intramolecular Electrophilic Attack Activated->Cyclization Intermediate Cyclized Intermediate Cyclization->Intermediate Rearomatization Proton Loss & Rearomatization Intermediate->Rearomatization Lactonization Intramolecular Transesterification Rearomatization->Lactonization Product 3,4-Dihydroisocoumarin Lactonization->Product

Caption: Workflow for the synthesis of 3,4-dihydroisocoumarin.

Detailed Experimental Protocol: Synthesis of 3,4-Dihydroisocoumarin

This protocol provides a step-by-step method for the intramolecular cyclization of this compound to yield 3,4-dihydroisocoumarin.

Materials and Reagents
ReagentMolar Mass ( g/mol )GradeSupplier
This compound198.65>98%Commercial Source
Anhydrous Aluminum Chloride (AlCl₃)133.34>99%Commercial Source
Dichloromethane (DCM), anhydrous84.93ACS Grade, dryCommercial Source
Deionized Water18.02In-house
1 M Hydrochloric Acid (HCl)36.46In-house
Saturated Sodium Bicarbonate (NaHCO₃)84.01In-house
Brine (Saturated NaCl solution)58.44In-house
Anhydrous Magnesium Sulfate (MgSO₄)120.37Commercial Source
Ethyl Acetate88.11ACS GradeCommercial Source
Hexane86.18ACS GradeCommercial Source
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dropping funnel

  • Nitrogen inlet/outlet

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel.

    • Place the flask under a gentle stream of nitrogen.

  • Addition of Reagents:

    • To the flask, add anhydrous aluminum chloride (2.67 g, 20 mmol).

    • Add anhydrous dichloromethane (100 mL) to the flask.

    • In a separate beaker, dissolve this compound (1.99 g, 10 mmol) in anhydrous dichloromethane (20 mL).

    • Transfer the solution of this compound to the dropping funnel.

  • Reaction Execution:

    • Cool the reaction mixture in the flask to 0 °C using an ice bath.

    • Slowly add the solution of this compound from the dropping funnel to the stirred suspension of aluminum chloride over 30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC (eluent: 3:1 Hexane/Ethyl Acetate). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up:

    • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding crushed ice (50 g) portion-wise. Be prepared for an exothermic reaction and potential gas evolution.

    • Add 1 M HCl (50 mL) to dissolve the remaining aluminum salts.

    • Transfer the mixture to a 500 mL separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with deionized water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 9:1 Hexane/Ethyl Acetate).

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 3,4-dihydroisocoumarin as a solid or oil.

Characterization and Expected Results
  • Yield: 60-75%

  • Appearance: White to pale yellow solid or colorless oil.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 7.8 Hz, 1H), 7.51 (t, J = 7.5 Hz, 1H), 7.34 (t, J = 7.6 Hz, 1H), 7.26 (d, J = 7.5 Hz, 1H), 4.58 (t, J = 6.2 Hz, 2H), 3.08 (t, J = 6.2 Hz, 2H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 165.2, 139.6, 133.5, 129.8, 127.6, 127.4, 125.3, 68.4, 28.2.

  • Mass Spectrometry (EI): m/z 148.05 [M]⁺.

Broader Applications and Future Directions

The 3,4-dihydroisocoumarin scaffold synthesized through this protocol is a valuable starting point for the development of a wide range of bioactive molecules. The lactone functionality can be opened to reveal a carboxylic acid and a primary alcohol, both of which can be further functionalized. The aromatic ring is also amenable to further substitution, allowing for the creation of a library of analogues for structure-activity relationship (SAR) studies.

This synthetic strategy can be extended to substituted this compound derivatives to access a variety of substituted 3,4-dihydroisocoumarins. The principles of this intramolecular cyclization can also be applied to the synthesis of other heterocyclic systems, such as those containing nitrogen or sulfur, by modifying the starting material accordingly.

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of bioactive heterocyclic scaffolds. The intramolecular Friedel-Crafts cyclization protocol detailed herein provides a reliable and efficient route to 3,4-dihydroisocoumarins, which are important building blocks in medicinal chemistry. The straightforward nature of this transformation, coupled with the potential for diversification, makes this compound a valuable tool for researchers and scientists engaged in the discovery and development of novel therapeutic agents.

References

  • Davood, A., et al. (2006). Synthesis and calcium channel antagonist activity of nifedipine analogues containing 4(5)-chloro-2-methyl-5(4)-imidazolyl substituent. PubMed. [Link][1][2]

  • Patra, S., et al. (2012). Synthetic Studies Towards Nifedipine and Estimation of Nifedipine by HPTLC Method. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link][3]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-(2-chloroethoxy)benzoate. PubChem. [Link][4]

  • MDPI. (2021). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. [Link][5]

  • Pharmaffiliates. (n.d.). This compound. [Link][6]

  • RSC Publishing. (2021). Lewis-acid-promoted cyclization reaction: synthesis of N3-chloroethyl and N3-thiocyanatoethyl quinazolinones. New Journal of Chemistry. [Link][7]

  • Cui, J. J., et al. (2013). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal–epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Annual Reports in Medicinal Chemistry, 48, 371–386.[8]

Sources

Experimental setup for "Methyl 2-(2-chloroethyl)benzoate" reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Utility of Methyl 2-(2-chloroethyl)benzoate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a versatile bifunctional molecule of significant interest in synthetic organic chemistry, particularly in the development of pharmaceuticals and novel heterocyclic scaffolds. This document provides a detailed guide to the experimental setup, core reactivity principles, and key applications of this valuable intermediate. We will delve into the mechanistic underpinnings of its reactivity, focusing on nucleophilic substitution and cyclization reactions. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven protocols and insights to facilitate its effective use in the laboratory.

Compound Profile and Safety Imperatives

A thorough understanding of the physicochemical properties and safety protocols is critical before undertaking any experimental work.

Physicochemical Data
PropertyValueReference
CAS Number 65787-71-5
Molecular Formula C₁₀H₁₁ClO₂[1]
Molecular Weight 198.65 g/mol [1]
Synonyms Benzoic acid, 2-(2-chloroethyl)-, methyl ester
Appearance Not explicitly stated, but related compounds are liquids.
Safety and Handling

While specific hazard data for this compound is not extensively detailed in the provided results, data for the closely related 2-chloroethyl benzoate and methyl benzoate provide essential guidance.

  • General Precautions: Always handle this chemical in a well-ventilated fume hood. The usual precautionary measures for handling chemicals should be followed. Keep away from foodstuffs, beverages, and feed.

  • Personal Protective Equipment (PPE): Wear impervious gloves, safety glasses with side shields or goggles, and a lab coat. For operations with a risk of generating aerosols or high concentrations of vapor, a suitable respirator should be used.

  • First Aid:

    • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell.[2] Rinse mouth.[2]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[2] Do not let the product enter drains.

Core Reactivity: The SN2 Pathway

The primary utility of this compound stems from the electrophilic nature of the carbon atom bonded to the chlorine. The 2-chloroethyl side chain is the principal site of reactivity, typically undergoing bimolecular nucleophilic substitution (S(_N)2) reactions.[3][4]

Mechanistic Rationale

The S(_N)2 mechanism involves a backside attack by a nucleophile on the electrophilic carbon, leading to the displacement of the chloride ion in a single, concerted step.[4] The reaction rate is dependent on the concentrations of both the substrate and the nucleophile.[3]

Several factors govern the efficiency of this transformation:

  • Leaving Group: The chloride ion is a reasonably good leaving group. For enhanced reactivity, the analogous 2-bromoethyl benzoate can be used, as the bromide ion is a weaker base and the C-Br bond is weaker than the C-Cl bond, making bromide a superior leaving group.[3]

  • Nucleophile Strength: The rate of reaction is directly proportional to the strength of the nucleophile.[4] Stronger nucleophiles, such as thiolates or phenoxides, will react more rapidly than weaker ones.

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are ideal for S(_N)2 reactions.[4] These solvents solvate the counter-ion (cation) of the nucleophilic salt but do not strongly solvate the nucleophilic anion, thereby preserving its reactivity.[4]

Caption: General S(_N)2 mechanism on the chloroethyl side chain.

Application Protocols

The following protocols are representative examples of the synthetic transformations achievable with this compound.

Protocol 1: O-Alkylation with a Phenolic Nucleophile

This protocol details the synthesis of Methyl 2-(2-phenoxyethyl)benzoate, a common transformation for introducing ether linkages.

Workflow Overview

protocol_workflow start Setup Inert Atmosphere (N₂ or Ar) dissolve Dissolve Sodium Phenoxide in DMF start->dissolve add_substrate Add this compound dissolve->add_substrate heat Heat Reaction (60-100 °C) add_substrate->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Aqueous Workup (Pour into H₂O, Extract with EtOAc) monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Caption: Experimental workflow for O-alkylation.

Materials and Equipment:

  • This compound (1.0 eq)

  • Sodium phenoxide (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Assemble a dry round-bottom flask with a magnetic stir bar and condenser under an inert atmosphere of nitrogen or argon. This is crucial to prevent moisture from interfering with the reaction.

  • Reagent Addition: To the flask, add anhydrous DMF, followed by sodium phenoxide (1.1 eq). Stir the resulting suspension.

  • Substrate Addition: Add this compound (1.0 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C using a heating mantle. The optimal temperature may vary and should be determined empirically.[4]

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:EtOAc solvent system) until the starting material is consumed. This typically takes 12-24 hours.[3]

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.[4]

    • Combine the organic layers and wash with brine to remove residual DMF.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by silica gel column chromatography to yield the pure product.

Protocol 2: Intramolecular Friedel-Crafts Cyclization

The ortho positioning of the chloroethyl group relative to the ester allows for intramolecular cyclization reactions under Lewis acid promotion to form valuable heterocyclic cores like dihydroisobenzofurans.

Materials and Equipment:

  • This compound (1.0 eq)

  • Aluminum chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

  • Ice bath

  • Aqueous HCl (1 M)

  • Standard glassware and workup equipment as listed in Protocol 1.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Set up a dry round-bottom flask under an inert atmosphere.

  • Reagent Addition: Add anhydrous DCM to the flask and cool to 0 °C in an ice bath.

  • Lewis Acid Addition: Carefully and portion-wise, add anhydrous aluminum chloride (1.2 eq) to the cold solvent with vigorous stirring. Caution: This addition can be exothermic.

  • Substrate Addition: Once the Lewis acid is fully suspended, slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the flask via a dropping funnel. Maintain the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours. The reaction progress should be monitored by TLC.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice containing 1 M HCl. Caution: Quenching is highly exothermic and releases HCl gas.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Drying and Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via column chromatography. This type of Lewis-acid-promoted cyclization is a powerful method for forming new rings.[5]

References

  • A Comparative Analysis of the Reactivity of 2- Chloroethyl Benzoate and 2-Bromoethyl Benzoate in Nucleophilic Substitution Reactions. Benchchem.
  • Material Safety Data Sheet for Methyl Benzo
  • Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloroethyl Benzo
  • SAFETY DATA SHEET for Methyl Benzo
  • Safety data sheet for Methyl Benzo
  • SAFETY DATA SHEET for 2-Chloroethyl Benzo
  • Methyl 4-(2-chloroethyl)
  • Lewis-acid-promoted cyclization reaction: synthesis of N3-chloroethyl and N3-thiocyanatoethyl quinazolinones. New Journal of Chemistry (RSC Publishing).
  • This compound.

Sources

Scale-Up Synthesis of Methyl 2-(2-chloroethyl)benzoate Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol and guiding principles for the scale-up synthesis of Methyl 2-(2-chloroethyl)benzoate and its derivatives. These compounds are valuable intermediates in medicinal chemistry and drug development, serving as crucial building blocks for a variety of complex molecular scaffolds.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance rooted in established chemical principles and safety protocols. We will explore the strategic considerations behind reaction design, process optimization for large-scale production, and robust analytical methods for quality control.

Introduction: The Significance of this compound Derivatives

This compound and its structural analogues are key intermediates in the synthesis of a wide range of biologically active molecules. The presence of the reactive 2-chloroethyl group ortho to the methyl ester provides a versatile handle for subsequent chemical transformations, including nucleophilic substitutions and cyclization reactions. This structural motif is found in various pharmaceutical candidates and is leveraged to introduce diverse functionalities, ultimately influencing the pharmacokinetic and pharmacodynamic properties of the final drug substance.[2] The ability to produce these intermediates on a larger scale is therefore a critical step in advancing a compound from discovery to clinical development.

This guide will focus on a robust and scalable synthetic route, emphasizing safety, efficiency, and product quality. We will delve into the mechanistic underpinnings of the chosen reactions, providing a rationale for the selection of reagents and process parameters.

Strategic Approach to Synthesis: A Two-Step Process

A common and effective method for the synthesis of methyl benzoate derivatives is the Fischer esterification of the corresponding benzoic acid.[3][4] For the synthesis of this compound, a logical and scalable approach involves a two-step process:

  • Esterification: The conversion of 2-(2-hydroxyethyl)benzoic acid to its corresponding methyl ester, Methyl 2-(2-hydroxyethyl)benzoate.

  • Chlorination: The selective chlorination of the primary alcohol to yield the final product, this compound.

This stepwise approach allows for better control over each transformation and facilitates purification of the intermediates, which is crucial for achieving high purity in the final product.

Detailed Experimental Protocols

PART A: Scale-Up Synthesis of Methyl 2-(2-hydroxyethyl)benzoate (Intermediate)

This protocol outlines the Fischer esterification of 2-(2-hydroxyethyl)benzoic acid.

Reaction Scheme:

2-(2-hydroxyethyl)benzoic_acid 2-(2-hydroxyethyl)benzoic acid Methyl_2-(2-hydroxyethyl)benzoate Methyl 2-(2-hydroxyethyl)benzoate 2-(2-hydroxyethyl)benzoic_acid->Methyl_2-(2-hydroxyethyl)benzoate Reflux Methanol Methanol (excess) Methanol->Methyl_2-(2-hydroxyethyl)benzoate H2SO4 H₂SO₄ (catalyst) H2SO4->Methyl_2-(2-hydroxyethyl)benzoate Water Water

Caption: Fischer Esterification of 2-(2-hydroxyethyl)benzoic acid.

Materials and Equipment:

Reagent/EquipmentSpecification
2-(2-hydroxyethyl)benzoic acidAs required
MethanolAnhydrous
Sulfuric Acid (H₂SO₄)Concentrated (98%)
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
BrineSaturated aqueous solution
Magnesium Sulfate (MgSO₄)Anhydrous
Round-bottom flaskSized appropriately for scale
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle with temperature control
Separatory funnel
Rotary evaporator

Protocol:

  • Reaction Setup: In a suitably sized round-bottom flask, dissolve 2-(2-hydroxyethyl)benzoic acid in an excess of anhydrous methanol. A molar ratio of approximately 1:10 to 1:20 (acid to methanol) is recommended to drive the equilibrium towards the product.

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid to the solution. A catalytic amount, typically 1-5 mol% relative to the benzoic acid derivative, is sufficient. The addition is exothermic and should be done in a well-ventilated fume hood.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65 °C for methanol). Maintain the reflux for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in a suitable organic solvent such as ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 2-(2-hydroxyethyl)benzoate.

Expected Outcome: This procedure should yield the intermediate ester as an oil or low-melting solid. Further purification can be achieved by column chromatography if necessary.[6]

PART B: Scale-Up Synthesis of this compound (Final Product)

This protocol details the chlorination of Methyl 2-(2-hydroxyethyl)benzoate using thionyl chloride.

Reaction Scheme:

Methyl_2-(2-hydroxyethyl)benzoate Methyl 2-(2-hydroxyethyl)benzoate Methyl_2-(2-chloroethyl)benzoate This compound Methyl_2-(2-hydroxyethyl)benzoate->Methyl_2-(2-chloroethyl)benzoate 0 °C to RT Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Methyl_2-(2-chloroethyl)benzoate Pyridine Pyridine (catalyst) Pyridine->Methyl_2-(2-chloroethyl)benzoate SO2_HCl SO₂ + HCl (byproducts)

Caption: Chlorination of Methyl 2-(2-hydroxyethyl)benzoate.

Materials and Equipment:

Reagent/EquipmentSpecification
Methyl 2-(2-hydroxyethyl)benzoateFrom Part A
Thionyl Chloride (SOCl₂)Reagent grade
PyridineAnhydrous (optional, as catalyst)
Dichloromethane (DCM)Anhydrous
Round-bottom flaskSized appropriately for scale
Addition funnel
Magnetic stirrer and stir bar
Ice bath
Gas trap (for HCl and SO₂)

Protocol:

  • Safety First: Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[7][8] This entire procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.[7][8]

  • Reaction Setup: Dissolve the Methyl 2-(2-hydroxyethyl)benzoate intermediate in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar and an addition funnel. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (1.1 to 1.5 equivalents) to the stirred solution via the addition funnel. A catalytic amount of pyridine can be added to accelerate the reaction, but this may complicate purification. The addition should be dropwise to control the exothermic reaction and the evolution of HCl and SO₂ gas. A gas trap containing a sodium hydroxide solution should be used to neutralize these acidic gases.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Work-up: Carefully quench the reaction by slowly adding the mixture to ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to achieve high purity.[6]

Scale-Up Considerations and Safety

Scaling up chemical reactions requires careful consideration of several factors to ensure safety and efficiency.[9]

  • Temperature Control: Exothermic reactions can become difficult to control on a larger scale. It is crucial to have an efficient cooling system and to monitor the internal reaction temperature closely.[9]

  • Reagent Addition: The rate of addition of reagents, especially highly reactive ones like thionyl chloride, should be carefully controlled to manage heat generation.

  • Mixing: Efficient stirring is essential to ensure homogenous reaction conditions and to prevent localized overheating.

  • Solvent Selection: The choice of solvent can impact reaction rate, temperature control, and safety. Solvents with higher boiling points may be preferred for better temperature control, but flammability should also be considered.[9]

  • Off-gassing: Large-scale reactions can produce significant amounts of gaseous byproducts. A robust system for trapping and neutralizing these gases is mandatory.

Analytical Quality Control

To ensure the identity, purity, and quality of the synthesized this compound, a combination of analytical techniques should be employed.[10][11]

TechniquePurpose
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress and purity of fractions during chromatography.[5]
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of purity and determination of yield.[5][12]
Gas Chromatography-Mass Spectrometry (GC-MS) Confirmation of molecular weight and structural elucidation.[5][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Definitive structural confirmation of the final product.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups and confirmation of the disappearance of the hydroxyl group.[5]

A comprehensive quality control workflow is essential for batch-to-batch consistency.[13]

cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control Start Starting Materials Esterification Esterification Start->Esterification Chlorination Chlorination Esterification->Chlorination Crude_Product Crude Product Chlorination->Crude_Product Purification Purification (Distillation/Chromatography) Crude_Product->Purification Final_Product Final Product Purification->Final_Product TLC TLC Final_Product->TLC HPLC HPLC Final_Product->HPLC GC_MS GC-MS Final_Product->GC_MS NMR NMR Final_Product->NMR FTIR FTIR Final_Product->FTIR

Sources

Application Notes & Protocols: Strategic N-Alkylation of Primary and Secondary Amines with Methyl 2-(2-chloroethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-(2-chloroethyl)benzoate is a versatile bifunctional reagent of significant interest in medicinal chemistry and drug development. Its structure, featuring a reactive primary alkyl chloride and a methyl ester on a benzene ring, allows for sequential or one-pot reactions to construct complex molecular scaffolds. This guide provides an in-depth analysis and detailed protocols for the N-alkylation of primary and secondary amines with this reagent. We will explore the reaction mechanism, key experimental parameters, potential side reactions, and the subsequent intramolecular cyclization to form pharmaceutically relevant lactam structures. These protocols are designed for researchers and scientists engaged in synthetic chemistry and drug discovery, offering a robust framework for synthesizing novel N-substituted aminoethyl benzoates and their derivatives.

Introduction and Strategic Importance

The alkylation of amines is a cornerstone of organic synthesis, enabling the formation of carbon-nitrogen bonds that are ubiquitous in biologically active molecules.[1] this compound serves as a valuable building block, particularly for the synthesis of precursors to 1,2,3,4-tetrahydroisoquinolin-1-one derivatives and other seven-membered heterocyclic systems. The initial N-alkylation step, a nucleophilic substitution reaction, yields a methyl 2-(2-(dialkyl/alkylamino)ethyl)benzoate intermediate. This product is primed for a subsequent intramolecular cyclization, a transformation of considerable value in constructing the core of various therapeutic agents. Understanding and controlling these sequential reactions is paramount for achieving desired synthetic outcomes.

Reaction Mechanisms: Beyond Simple Alkylation

The reaction of this compound with amines is governed by fundamental principles of nucleophilic substitution and subsequent intramolecular reactions.

Primary N-Alkylation: SN2 Pathway

The core reaction is a bimolecular nucleophilic substitution (SN2) mechanism.[2] The nitrogen atom of the primary or secondary amine, acting as the nucleophile, attacks the electrophilic carbon atom of the chloroethyl group. This concerted step involves the formation of a C-N bond and the simultaneous cleavage of the C-Cl bond, displacing the chloride ion.

The reaction liberates hydrochloric acid (HCl), which readily protonates the basic amine starting material, forming an unreactive ammonium salt.[3] Therefore, the inclusion of a non-nucleophilic base is critical to neutralize the acid as it forms, ensuring a sufficient concentration of the free amine is available to react.[3]

sn2_mechanism cluster_reactants Reactants cluster_ts Sₙ2 Transition State cluster_products Products Amine R¹R²NH TS [R¹R²NH---CH₂(CH₂)---Cl]‡ (on benzoate ring) Amine->TS Nucleophilic Attack AlkylHalide This compound AlkylHalide->TS Product N-Alkylated Product TS->Product C-N Bond Formation Chloride Cl⁻ TS->Chloride Leaving Group Departure

Caption: General SN2 mechanism for amine alkylation.

Challenges with Primary Amines: Over-Alkylation

A significant challenge when using primary amines (R-NH₂) is the potential for over-alkylation. The product of the initial reaction is a secondary amine, which is often more nucleophilic than the starting primary amine.[4] This newly formed secondary amine can compete with the remaining primary amine for the alkylating agent, leading to the formation of a tertiary amine by-product. This can be mitigated by using a large excess of the primary amine or by carefully controlling the stoichiometry and reaction conditions.

The Key Transformation: Intramolecular Cyclization

The N-alkylated product, a methyl 2-(2-aminoethyl)benzoate derivative, is uniquely structured for a subsequent intramolecular cyclization. Under thermal conditions or in the presence of a base, the nucleophilic nitrogen of the newly installed amino group can attack the electrophilic carbonyl carbon of the methyl ester. This intramolecular nucleophilic acyl substitution results in the formation of a stable seven-membered lactam ring (a dibenzo[b,f][5][6]oxazepinone derivative) and the elimination of methanol. This cyclization can be a desired synthetic goal or an unavoidable side reaction that must be managed by controlling the reaction temperature and workup conditions.[7]

cyclization_mechanism Start Methyl 2-(2-(alkylamino)ethyl)benzoate (Product from Step 1) Intermediate Tetrahedral Intermediate Start->Intermediate Intramolecular Nucleophilic Attack Product Seven-Membered Lactam + CH₃OH Intermediate->Product Elimination of Methanol

Caption: Intramolecular cyclization to form a lactam.

Experimental Protocols

Safety Precaution: All alkylating agents are potentially carcinogenic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a certified chemical fume hood.[2]

Materials and Reagents
  • This compound

  • Primary or Secondary Amine (e.g., Benzylamine, Morpholine)

  • Anhydrous Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃), or Triethylamine (Et₃N))

  • Anhydrous Solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Reagents for workup and purification (e.g., Ethyl Acetate, Hexanes, Saturated Sodium Bicarbonate, Brine, Anhydrous Magnesium Sulfate, Silica Gel)

General Protocol for N-Alkylation

This protocol provides a robust starting point that can be optimized for specific amine substrates.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add the selected primary or secondary amine (1.0 equivalent).

  • Solvent and Base Addition: Dissolve the amine in a suitable anhydrous solvent (10 mL per mmol of amine). Add the anhydrous base (1.5-2.0 equivalents).

    • Rationale: Anhydrous conditions are crucial to prevent hydrolysis of the methyl ester. The base is essential to neutralize the HCl generated in situ, driving the reaction to completion.[3] Potassium or sodium carbonate are often preferred as they are inexpensive, effective, and easily removed during workup.

  • Addition of Alkylating Agent: Add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise to the stirring mixture at room temperature.

    • Rationale: Using a slight excess of the alkylating agent ensures full consumption of the more valuable amine substrate. Dropwise addition helps to control any potential exotherm.

  • Reaction Execution: Heat the reaction mixture to a suitable temperature (typically 60-80 °C) and stir for 4-24 hours.

    • Rationale: Heating increases the rate of the SN2 reaction. The optimal temperature and time depend on the nucleophilicity of the amine and must be determined empirically.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). Visualize spots using UV light and/or a potassium permanganate stain.

    • Rationale: TLC allows for tracking the consumption of the starting materials and the formation of the product, indicating when the reaction is complete.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the inorganic base. c. Concentrate the filtrate under reduced pressure to remove the solvent. d. Dissolve the residue in an organic solvent like Ethyl Acetate (EtOAc) and transfer to a separatory funnel. e. Wash the organic layer sequentially with water (2x) and saturated brine (1x).

    • Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.

  • Purification: a. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. b. Purify the crude residue by flash column chromatography on silica gel using a gradient elution (e.g., 5% to 50% Ethyl Acetate in Hexanes) to afford the pure N-alkylated product.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

experimental_workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_purification Work-up & Purification cluster_analysis Analysis A 1. Add Amine, Solvent, and Base to Flask B 2. Add this compound A->B C 3. Heat and Stir (4-24h) B->C D 4. Monitor by TLC C->D E 5. Cool, Filter, Concentrate D->E F 6. Aqueous Work-up E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I 9. Characterize Product (NMR, MS) H->I

Caption: Standard experimental workflow for N-alkylation.

Data Presentation: Expected Outcomes

The reactivity and yield will vary based on the nature of the amine. Below is a table summarizing typical reaction conditions and expected outcomes for representative primary and secondary amines.

Amine TypeExample AmineBaseSolventTemp (°C)Time (h)Typical Yield (%)Key Considerations
Primary Aliphatic BenzylamineK₂CO₃ACN806-1275-90Potential for di-alkylation. Use of excess amine may be required.
Secondary Aliphatic MorpholineK₂CO₃ACN804-885-95Generally clean and high-yielding.
Primary Aromatic AnilineNa₂CO₃DMF10012-2440-60Less nucleophilic; requires higher temperatures and longer reaction times.
Secondary Aromatic N-MethylanilineEt₃NDMF10016-2450-70Steric hindrance and lower nucleophilicity can slow the reaction.
Representative Spectroscopic Data

Product: Methyl 2-(2-(morpholino)ethyl)benzoate

  • ¹H NMR (400 MHz, CDCl₃): δ 7.95 (dd, 1H), 7.45 (td, 1H), 7.30 (td, 1H), 7.20 (d, 1H), 3.90 (s, 3H, -OCH₃), 3.70 (t, 4H, -O(CH₂)₂-), 3.10 (t, 2H, Ar-CH₂-), 2.80 (t, 2H, -CH₂-N), 2.55 (t, 4H, -N(CH₂)₂-).

  • ¹³C NMR (101 MHz, CDCl₃): δ 168.0, 140.0, 132.5, 131.0, 128.0, 126.0, 125.5, 67.0, 58.0, 53.5, 52.0, 34.0.

  • MS (ESI+): m/z calculated for C₁₄H₁₉NO₃ [M+H]⁺: 250.14; found: 250.15.

Conclusion and Future Applications

The N-alkylation of primary and secondary amines with this compound is a powerful and versatile method for synthesizing valuable chemical intermediates. By understanding the underlying SN2 mechanism and managing potential side reactions such as over-alkylation and intramolecular cyclization, researchers can effectively construct complex N-substituted scaffolds. The protocols detailed herein provide a solid foundation for further exploration and optimization. The resulting products are not merely synthetic curiosities; they are key precursors for building diverse libraries of heterocyclic compounds, including dibenzoxazepinones, which are central to the development of new therapeutic agents in the pharmaceutical industry.

References

  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. Available at: [Link]

  • DTIC. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Available at: [Link]

  • Wikipedia. (n.d.). Amine alkylation. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2016). Alkylation with Functionalised Alkanes. Available at: [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]

  • ResearchGate. (2011). Scheme 47: Intramolecular cyclization through dehydration of ethyl.... Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for Methyl 2-(2-chloroethyl)benzoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-(2-chloroethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields and ensure the highest purity of your final product.

Introduction to the Synthesis

The most common and direct route to this compound is the Fischer-Speier esterification of 2-(2-chloroethyl)benzoic acid with methanol, using an acid catalyst.[1][2] This is an equilibrium-driven reaction, and understanding the factors that influence this equilibrium is paramount to achieving high yields.[1][2]

This guide will focus on troubleshooting and optimizing this specific synthetic pathway.

Troubleshooting Guide: Low Yield and Impurities

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Question 1: My yield of this compound is consistently low. What are the primary factors I should investigate?

Answer:

Low yields in the Fischer esterification of 2-(2-chloroethyl)benzoic acid are typically traced back to one or more of the following factors:

  • Incomplete Reaction (Equilibrium not driven to completion): The Fischer esterification is a reversible reaction.[1][2] To favor the formation of the ester, the equilibrium must be shifted to the product side. This can be achieved by:

    • Using a large excess of methanol: Since methanol is also the solvent, using it in a large excess is a cost-effective way to push the reaction forward.[1]

    • Efficient removal of water: Water is a byproduct of the reaction, and its presence will drive the equilibrium back towards the starting materials.[1][2]

  • Sub-optimal Reaction Conditions:

    • Insufficient catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in a slow reaction that may not reach equilibrium within the allotted time.

    • Incorrect temperature: The reaction should be heated to reflux to ensure a reasonable reaction rate. The specific temperature will be the boiling point of methanol.[3]

    • Inadequate reaction time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point at which equilibrium is reached.

  • Side Reactions: The presence of the chloroethyl group can potentially lead to side reactions, although less common under standard esterification conditions. These could include intramolecular cyclization to form a lactone, though this is more likely with a hydroxyl group.

  • Workup and Purification Issues: Product can be lost during the workup and purification steps. Ensure proper phase separation during extraction and minimize losses during solvent removal and distillation.

Question 2: I'm observing an unexpected byproduct in my NMR spectrum. What could it be?

Answer:

The most likely byproduct is unreacted 2-(2-chloroethyl)benzoic acid. However, other possibilities exist:

  • Ether Formation: Under acidic conditions, two molecules of methanol can condense to form dimethyl ether, especially if the reaction is overheated or the acid concentration is too high.

  • Products of Decomposition: If the reaction is heated for an excessively long time or at too high a temperature, decomposition of the starting material or product may occur.

To identify the byproduct, consider the following analytical approaches:

  • NMR Spectroscopy: Compare the spectrum of your product mixture to that of the starting material.

  • Mass Spectrometry (MS): GC-MS can help identify the molecular weights of the components in your mixture.

  • Infrared (IR) Spectroscopy: Look for the characteristic broad O-H stretch of a carboxylic acid, which would indicate the presence of unreacted starting material.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Fischer esterification for this reaction?

A1: The mechanism involves several key steps:

  • Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This makes the carbonyl carbon more electrophilic.[2]

  • Nucleophilic attack by methanol on the protonated carbonyl carbon, forming a tetrahedral intermediate.[2]

  • Proton transfer from the newly added hydroxyl group to one of the existing hydroxyl groups.

  • Elimination of water as a leaving group, reforming the carbonyl group.

  • Deprotonation of the carbonyl oxygen to yield the final ester product and regenerate the acid catalyst.[2]

Q2: What are the best practices for the workup of this reaction?

A2: A standard workup procedure for Fischer esterification is as follows:

  • Cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and remove any unreacted carboxylic acid. Continue washing until the evolution of CO2 gas ceases.[3][4]

  • Wash the organic layer with brine to remove any remaining water.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.[3]

Q3: How can I purify the crude this compound?

A3: The most common method for purifying liquid esters is distillation . Given that the product is a liquid, fractional distillation under reduced pressure is the preferred method to prevent decomposition at high temperatures.

Q4: What are the key safety precautions I should take during this synthesis?

A4:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated acids like sulfuric acid are highly corrosive. Handle with extreme care and add them slowly to the reaction mixture, as the dissolution in methanol is exothermic.

  • Methanol is flammable and toxic. Avoid inhalation and contact with skin.

  • Ensure that all glassware is properly secured.

Experimental Protocols and Data

Optimized Protocol for Fischer Esterification

This protocol is a general guideline and may require optimization based on your specific laboratory conditions.

Materials:

  • 2-(2-chloroethyl)benzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(2-chloroethyl)benzoic acid (1.0 eq) in an excess of methanol (10-20 eq).

  • Slowly add concentrated sulfuric acid (0.1 eq) to the stirring solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Follow the workup procedure outlined in FAQ Q2.

  • Purify the crude product by vacuum distillation.

Data Presentation: Troubleshooting Low Yields
Potential Cause Diagnostic Check Recommended Solution
Incomplete ReactionTLC analysis shows significant starting material remaining.Increase reaction time, use a larger excess of methanol, or ensure efficient water removal.[1]
Insufficient CatalystReaction is sluggish or does not proceed.Increase the amount of acid catalyst (e.g., to 0.15 eq).
Catalyst DeactivationReaction stalls after some time.In some cases, adding fresh catalyst can restart the reaction.[5]
Product Loss During WorkupLow isolated yield despite complete conversion by TLC.Ensure proper phase separation and minimize transfers. Perform multiple extractions with the organic solvent.

Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A 1. Dissolve 2-(2-chloroethyl)benzoic acid in excess methanol B 2. Add concentrated H2SO4 catalyst A->B C 3. Reflux for 2-4 hours B->C D 4. Remove excess methanol C->D E 5. Dissolve in ethyl acetate D->E F 6. Wash with NaHCO3 solution E->F G 7. Wash with brine F->G H 8. Dry over MgSO4 G->H I 9. Filter and concentrate H->I J 10. Vacuum distillation I->J

Caption: A typical workflow for the synthesis and purification of this compound.

Troubleshooting Logic

G Start Low Yield of Product Check_Conversion Check Reaction Completion by TLC Start->Check_Conversion Incomplete_Rxn Incomplete Reaction Check_Conversion->Incomplete_Rxn No Complete_Rxn Reaction is Complete Check_Conversion->Complete_Rxn Yes Increase_Time Increase reaction time or excess methanol Incomplete_Rxn->Increase_Time Check_Workup Review Workup & Purification Procedure Complete_Rxn->Check_Workup Workup_Loss Product Loss During Workup Check_Workup->Workup_Loss Yes Side_Reaction Investigate for Side Reactions Check_Workup->Side_Reaction No Optimize_Workup Optimize extraction and distillation steps Workup_Loss->Optimize_Workup Analyze_Byproducts Use NMR and MS to identify impurities Side_Reaction->Analyze_Byproducts

Caption: A decision tree for troubleshooting low yields in the esterification reaction.

References

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]

Sources

Technical Support Center: Reactions of Methyl 2-(2-chloroethyl)benzoate with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Methyl 2-(2-chloroethyl)benzoate." This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered when using this versatile reagent. Our goal is to provide you with the insights and methodologies needed to optimize your synthetic routes and troubleshoot unexpected outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on "this compound" and what is the expected reaction with a typical nucleophile?

A1: "this compound" has two primary electrophilic sites: the carbon of the ester carbonyl group and the primary alkyl carbon bonded to the chlorine atom. The primary alkyl chloride is the more reactive site for nucleophilic attack under typical SN2 conditions.[1] The reaction generally proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the carbon bearing the chlorine, displacing the chloride ion.[1]

This reactivity makes it a useful building block for introducing a 2-(methoxycarbonyl)phenethyl moiety into a target molecule.

Q2: I am observing a significant amount of an elimination byproduct. How can I minimize this?

A2: Elimination reactions, primarily E2, can compete with the desired SN2 substitution, especially when using sterically hindered or strongly basic nucleophiles.[2][3] The E2 mechanism involves the abstraction of a proton from the carbon adjacent to the chlorine, leading to the formation of an alkene.

Troubleshooting Steps:

  • Choice of Base/Nucleophile: If your nucleophile is also a strong base (e.g., alkoxides), consider using a less basic alternative if possible. For neutral nucleophiles like amines, using a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) can disfavor elimination.[2]

  • Temperature Control: Higher temperatures can favor elimination over substitution.[1] Running the reaction at the lowest effective temperature can help minimize the formation of the elimination byproduct.

  • Solvent Selection: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally recommended for SN2 reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus preserving its nucleophilicity.[1]

Q3: My reaction with an amine nucleophile is sluggish and gives a complex mixture of products. What could be the cause?

A3: Several factors can contribute to this issue:

  • Reduced Nucleophilicity of the Amine: The amine might be protonated by any acidic species in the reaction mixture, rendering it non-nucleophilic. The use of a non-nucleophilic base is often necessary to neutralize the HCl generated during the reaction.[1]

  • Over-alkylation: The product of the initial substitution, a secondary or tertiary amine, can itself act as a nucleophile, leading to the formation of quaternary ammonium salts.[2] This is particularly problematic if the product amine is more nucleophilic than the starting amine. Using a large excess of the starting amine can favor the desired mono-alkylation product.

  • Intramolecular Cyclization (see Q4): Under certain conditions, an intramolecular reaction can occur.

  • Amine Protection/Deprotection Issues: In complex syntheses, incomplete deprotection of a protecting group on a precursor amine can lead to a mixture of starting materials and products.

Q4: I have identified an unexpected lactam, a 1,4-benzoxazepin-5(4H)-one derivative, in my product mixture. How is this forming?

A4: The formation of a 1,4-benzoxazepin-5(4H)-one derivative is a result of an intramolecular cyclization. This side reaction can occur under specific conditions, particularly with amine nucleophiles. The proposed mechanism involves the initial SN2 reaction of the amine with the chloroethyl group, followed by an intramolecular nucleophilic attack of the newly introduced nitrogen on the ester carbonyl. This leads to the displacement of methanol and the formation of the seven-membered lactam ring. The synthesis of such compounds has been reported in the literature.[4]

To minimize this side reaction:

  • Low Temperature: Running the reaction at lower temperatures can disfavor the intramolecular cyclization, which often has a higher activation energy than the initial intermolecular substitution.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the subsequent cyclization.

  • Protecting Groups: If the nucleophile has other reactive functional groups, consider protecting them to prevent intramolecular reactions.

Q5: Can the ester group be hydrolyzed during the reaction?

A5: Yes, hydrolysis of the methyl ester to the corresponding carboxylic acid is a potential side reaction, especially if the reaction is carried out under basic conditions (saponification) or if water is present.[5][6] The use of anhydrous solvents and reagents is crucial to prevent this. If the desired product is the carboxylic acid, this hydrolysis can be performed as a subsequent step.[7]

Interestingly, for sterically hindered esters, an alternative BAl2 mechanism, involving nucleophilic attack on the methyl group of the ester, can occur, though this is less common for methyl benzoate itself.[8]

Q6: I am using sodium azide as a nucleophile and am concerned about safety and side reactions. What should I be aware of?

A6: Sodium azide is a potent nucleophile but also highly toxic and potentially explosive.[9][10][11]

Safety Precautions:

  • Handling: Always handle sodium azide in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Incompatible Materials: Avoid contact with heavy metals (lead, copper), strong acids (which form highly toxic and explosive hydrazoic acid), and chlorinated solvents like dichloromethane and chloroform, as these can form explosive compounds.[9]

  • Workup: During the workup, be cautious when acidifying the reaction mixture, as this can generate hydrazoic acid.

Potential Side Reactions:

While sodium azide is an excellent nucleophile for SN2 reactions, ensure the reaction conditions are optimized to favor substitution over other potential pathways. The resulting azide can then be reduced to a primary amine or used in click chemistry reactions.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Substitution Product
Potential Cause Troubleshooting Action
Poor Nucleophile Strength Ensure your nucleophile is sufficiently strong for an SN2 reaction. Anionic nucleophiles are generally more reactive than their neutral counterparts.[12]
Leaving Group Ability While chloride is a good leaving group, for sluggish reactions, consider using the analogous "Methyl 2-(2-bromoethyl)benzoate" as bromide is a better leaving group.[13]
Steric Hindrance If your nucleophile is sterically bulky, the SN2 reaction rate will be significantly reduced.[12] Consider alternative synthetic routes if this is the case.
Incorrect Solvent Ensure you are using a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) to maximize the nucleophilicity of your reagent.[1]
Issue 2: Identification of Unknown Byproducts
Analytical Technique Information Gained
Mass Spectrometry (MS) Provides the molecular weight of the byproduct, which can help in proposing a molecular formula.
Nuclear Magnetic Resonance (NMR) 1H and 13C NMR will give structural information about the byproduct, including the number and types of protons and carbons, and their connectivity.
Infrared (IR) Spectroscopy Can identify key functional groups, such as the presence of a carbonyl (C=O) stretch in a lactam or the absence of an ester stretch if hydrolysis has occurred.

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine
  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add a non-nucleophilic base such as potassium carbonate (2.0 eq).[13]

  • Add the desired primary or secondary amine (1.2 eq).[13]

  • Stir the reaction mixture at an appropriate temperature (e.g., 60-80°C) and monitor the progress by Thin Layer Chromatography (TLC).[13]

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_main Reaction Pathways of this compound A This compound B Desired SN2 Product A->B  Nucleophile (e.g., R2NH) Good Nucleophile, Weak Base C Elimination (E2) Product A->C  Strong, Hindered Base E Hydrolysis Product A->E  H2O / Base D Intramolecular Cyclization Product (1,4-Benzoxazepin-5(4H)-one) B->D  Heat / Prolonged Reaction

Caption: Possible reaction pathways for this compound.

G cluster_troubleshooting Troubleshooting Flowchart for Low Yield start Low Yield of Desired Product check_nucleophile Is the nucleophile strong enough? start->check_nucleophile check_base Is a strong base causing elimination? check_nucleophile->check_base Yes solution_nucleophile Use a more potent nucleophile or the bromo-analog of the substrate. check_nucleophile->solution_nucleophile No check_temp Is the temperature too high? check_base->check_temp No solution_base Use a non-nucleophilic base. check_base->solution_base Yes check_cyclization Is intramolecular cyclization occurring? check_temp->check_cyclization No solution_temp Lower the reaction temperature. check_temp->solution_temp Yes solution_cyclization Lower temperature and monitor reaction time. check_cyclization->solution_cyclization Yes

Caption: Troubleshooting flowchart for low product yield.

References

Sources

Technical Support Center: Purification of Methyl 2-(2-chloroethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 2-(2-chloroethyl)benzoate. This document is designed for researchers, scientists, and drug development professionals who are synthesizing this intermediate and encountering challenges in its isolation and purification. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot effectively and ensure the highest purity for your downstream applications.

The synthesis of this compound, typically proceeding from Methyl 2-(2-hydroxyethyl)benzoate via chlorination with reagents like thionyl chloride (SOCl₂), is a common transformation.[1][2] However, the purification of the final product is often non-trivial due to the presence of closely-related impurities and reaction byproducts. This guide provides a structured approach to identifying and resolving these purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

Answer: The impurity profile is highly dependent on your starting materials and reaction conditions, but several common species are frequently observed:

  • Unreacted Starting Material (Methyl 2-(2-hydroxyethyl)benzoate): Incomplete reaction is a common source of this impurity. Due to its hydroxyl group, it is significantly more polar than the desired product.

  • Dimeric Ether Byproduct (Bis(2-(2-methoxycarbonylphenyl)ethyl) ether): This can form via an intermolecular Williamson ether synthesis-type reaction, especially if reaction conditions are not strictly anhydrous or if the reaction is heated for prolonged periods.

  • Residual Chlorinating Agent and Acidic Byproducts: If using thionyl chloride, residual SOCl₂ and byproducts like HCl are common. These are typically removed during aqueous work-up.[3][4]

  • Solvent Residues: Dichloromethane (DCM), toluene, or other solvents used in the reaction or work-up may be present.[3]

Q2: What is the best primary purification method: vacuum distillation or flash column chromatography?

Answer: The choice depends on the scale of your reaction and the nature of the primary impurities.

  • Vacuum Distillation is an excellent choice for large-scale purification (>10 g) if the boiling points of the product and major impurities are sufficiently different. It is effective at removing non-volatile baseline impurities and residual high-boiling solvents.

  • Flash Column Chromatography is the preferred method for smaller scales or when impurities have boiling points very close to the product, such as the starting material or dimeric byproducts.[5][6] It offers superior resolution for separating compounds with different polarities.

A common workflow is to perform a simple vacuum distillation to remove the bulk of impurities and then polish the resulting oil with flash chromatography if needed.

Q3: How can I reliably assess the purity of my final product?

Answer: A multi-faceted approach is recommended for purity assessment:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, qualitative analysis. A single spot in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying impurities. Integration of ¹H NMR signals can provide a quantitative measure of purity against a known standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive technique for detecting volatile impurities and confirming the mass of the desired product.[7]

Troubleshooting Guide

Problem 1: My crude product is a dark, viscous oil after aqueous work-up. How can I decolorize it and remove acidic residues?

Cause: This is often due to residual acidic byproducts from the chlorination step (e.g., HCl from SOCl₂) and trace impurities that polymerize or degrade under acidic conditions.

Solution: Aqueous Bicarbonate Wash

A wash with a mild base will neutralize residual acids and can help remove some color-forming impurities.

Step-by-Step Protocol:

  • Dissolve your crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) in a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake gently at first, venting frequently to release CO₂ gas that forms from neutralization.

  • Once gas evolution ceases, shake more vigorously.

  • Allow the layers to separate and drain the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Problem 2: My TLC and NMR show significant unreacted starting material, Methyl 2-(2-hydroxyethyl)benzoate. My column chromatography separation is poor.

Cause: The starting material is significantly more polar than the product due to the hydroxyl group. Poor separation during chromatography is typically due to an inappropriate solvent system.

Solution: Optimized Flash Column Chromatography

The key is to use a solvent system with relatively low polarity to ensure the product elutes with a good retention factor (Rƒ) while the starting material remains significantly retained on the silica gel.[5]

Step-by-Step Protocol:

  • Develop a Solvent System: Use TLC to find a solvent system that gives your product (this compound) an Rƒ of ~0.3-0.4. The starting material should have an Rƒ close to 0 in this system.

  • Recommended Starting Point: Begin with a mixture of Hexanes and Ethyl Acetate. A good starting ratio is 9:1 (Hexanes:EtOAc).[8] Adjust the ratio as needed based on your TLC results.

  • Prepare the Column: Dry-load your crude product onto a small amount of silica gel for the best resolution. Wet-packing the column with your initial eluent is standard practice.[6]

  • Run the Column:

    • Start eluting with the low-polarity solvent system (e.g., 95:5 Hexanes:EtOAc).

    • Collect fractions and monitor them by TLC.

    • If the product is slow to elute, you can gradually increase the polarity (gradient elution), for example, to 90:10 or 85:15 Hexanes:EtOAc.[6] This will speed up the elution of your product while leaving the highly polar starting material on the column.

Compound Typical Rƒ (9:1 Hexanes:EtOAc) Notes
This compound ~0.4Desired Product.
Methyl 2-(2-hydroxyethyl)benzoate < 0.1Starting Material; highly retained on silica.[9]
Dimeric Ether Byproduct~0.3May co-elute or be very close to the product, requiring careful elution.
Non-polar byproducts> 0.7Elute first in the forerun.
Problem 3: My product appears pure by ¹H NMR, but the yield is low and I see a higher molecular weight peak in my GC-MS analysis.

Cause: This strongly suggests the formation of a dimeric ether byproduct, Bis(2-(2-methoxycarbonylphenyl)ethyl) ether. This molecule is symmetric, which can sometimes lead to a deceptively simple ¹H NMR spectrum that might be overlooked. Its polarity is often very similar to the desired product, making chromatographic separation difficult.

Solution: Prevention and Modified Purification

  • Prevention (During Reaction):

    • Ensure strictly anhydrous conditions. Dry your solvent and glassware thoroughly.

    • Add the alcohol starting material slowly to the chlorinating reagent at a low temperature (e.g., 0 °C) to minimize side reactions.

    • Avoid prolonged heating, as higher temperatures can promote the intermolecular side reaction.

  • Purification:

    • If the dimer has formed, separation requires high-resolution flash chromatography.

    • Use a very shallow polarity gradient (e.g., starting at 2% EtOAc in Hexanes and increasing by 0.5-1% increments).

    • Use a larger silica gel column than you normally would for the given amount of crude material to increase resolving power.

Visual Workflows

General Purification Strategy

The following diagram outlines the decision-making process for purifying the crude reaction product.

PurificationWorkflow A Crude Reaction Mixture B Aqueous Work-up (e.g., NaHCO3 wash) A->B C Dry & Concentrate B->C D Assess Purity & Scale (TLC, NMR, Mass) C->D E Large Scale (>10g) High BP Difference D->E Is condition met? F Small Scale or Close Boiling Points D->F Is condition met? G Vacuum Distillation E->G H Flash Column Chromatography F->H I Purity Check (NMR, GC-MS) G->I H->I J Pure Product I->J

Caption: Decision workflow for purification of this compound.

Troubleshooting Common Impurities

This decision tree helps diagnose and address specific impurity issues identified after initial analysis.

TroubleshootingTree Start Analyze Crude Product (TLC, NMR) Impurity_Check Major Impurity Identified? Start->Impurity_Check Node_SM Unreacted Starting Material (Polar Spot on TLC, -OH in NMR) Impurity_Check->Node_SM Yes Node_Dimer Dimer Suspected (Similar Rf, High MW in MS) Impurity_Check->Node_Dimer Yes Node_Acid Acidic Residue (Dark Color, pH test) Impurity_Check->Node_Acid Yes Node_Clean Product is >95% Pure Impurity_Check->Node_Clean No Action_Chrom Action: Optimized Flash Chromatography (Shallow Hex/EtOAc Gradient) Node_SM->Action_Chrom Action_ReChrom Action: High-Resolution Chromatography (Shallow Gradient, Larger Column) Node_Dimer->Action_ReChrom Action_Wash Action: Saturated NaHCO3 Wash Node_Acid->Action_Wash

Caption: Troubleshooting decision tree for common purification issues.

References
  • PrepChem. (n.d.). Synthesis of 2-chloroethyl benzoate. Retrieved from prepchem.
  • Reddit r/Chempros. (2023). Synthesis of Acyl Chlorides with Thionyl Chloride. Retrieved from [Link]

  • Kashima, H., et al. (2015). Esterification of Carboxylic Acids with Alkyl Halides Using Electroreduction. Tetrahedron Letters, 56(10), 1179-1181. Available from: [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Google Patents. (2009). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
  • Biotage. (2018). Successful Flash Chromatography. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2021). Project: Making thionyl chloride from easy-to-get precursors. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Chloride - Common Conditions. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate. Retrieved from [Link]

  • University Course Material. (n.d.). Preparation of Methyl Benzoate.
  • Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]

  • PubMed Central. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from [Link]

  • ACS Publications. (1949). A Study of the Reaction of Alcohols with Thionyl Chloride. Retrieved from [Link]

  • YouTube. (2018). Reaction of alcohols with thionyl chloride. Retrieved from [Link]

  • Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

  • precisionFDA. (n.d.). METHYL 3-(2-HYDROXYETHYL)BENZOATE. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 1-Chloroethyl 2-methylpropanoate by Distillation.
  • GSRS. (n.d.). METHYL 2-CHLOROMETHYLBENZOATE. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Chloroethyl benzoate. Retrieved from [Link]

Sources

Technical Support Center: Regioselectivity in Reactions of Methyl 2-(2-chloroethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 2-(2-chloroethyl)benzoate. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the complexities of its reactivity and achieve optimal regioselectivity in your experiments.

Introduction: The Versatile but Tricky Reagent

This compound is a valuable bifunctional molecule, possessing two key reactive sites: an electrophilic carbon in the chloroethyl group and a methyl ester. This structure allows for a variety of synthetic transformations, most notably intramolecular cyclization to form isochroman-1-one, a privileged scaffold in medicinal chemistry, and intermolecular nucleophilic substitution. However, controlling the regioselectivity of these competing pathways can be a significant challenge. This guide will equip you with the knowledge to master these reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions when using this compound with a nucleophile?

A1: The main competition lies between two pathways:

  • Intramolecular Cyclization (SNi-type): The carbonyl oxygen of the ester acts as an internal nucleophile, attacking the electrophilic carbon of the chloroethyl group to form a six-membered ring, yielding isochroman-1-one. This is a classic example of an intramolecular reaction.[1]

  • Intermolecular Nucleophilic Substitution (SN2): An external nucleophile attacks the chloroethyl group, leading to the substitution of the chlorine atom. This is the desired pathway when aiming to introduce new functional groups onto the side chain.

The favored pathway is highly dependent on the reaction conditions.[2]

Q2: My primary goal is the synthesis of isochroman-1-one. What conditions favor intramolecular cyclization?

A2: To favor the formation of isochroman-1-one, you should aim to create an environment that promotes the intramolecular reaction over the intermolecular one. Key strategies include:

  • High Dilution: Running the reaction at low concentrations minimizes the probability of molecules reacting with each other, thus favoring the intramolecular pathway.[1]

  • Weakly Nucleophilic or Non-Nucleophilic Solvents: Solvents that do not compete with the internal nucleophile (the ester oxygen) are preferred.

  • Use of a Lewis Acid: A Lewis acid can activate the carbonyl group, making the oxygen more nucleophilic and promoting cyclization.

  • Elevated Temperatures: In some cases, higher temperatures can provide the necessary activation energy for the cyclization to occur.

Q3: I'm observing significant hydrolysis of the methyl ester during my reaction. What is causing this and how can I prevent it?

A3: Hydrolysis of the methyl ester to the corresponding carboxylic acid can occur under both acidic and basic conditions.[3][4]

  • Basic Conditions: If your reaction involves a basic nucleophile or the addition of a base, saponification (base-mediated hydrolysis) can occur.[3] The resulting carboxylate is a potent intramolecular nucleophile that can lead to the formation of isochroman-1-one.

  • Acidic Conditions: Acidic conditions, including the presence of Lewis acids, can also catalyze hydrolysis.[5]

To prevent hydrolysis:

  • Anhydrous Conditions: Ensure all reagents and solvents are dry.

  • Non-Aqueous Workup: Initially, avoid aqueous workups if the reaction is sensitive to water.

  • Choice of Base: If a base is required, consider a non-nucleophilic, sterically hindered base to minimize its attack on the ester carbonyl.

Q4: Can I perform a nucleophilic substitution on the chloroethyl group without affecting the methyl ester?

A4: Yes, this is a common transformation. To achieve this selectively:

  • Strong, "Soft" Nucleophiles: Use a nucleophile that is significantly more reactive towards the sp3-hybridized carbon of the chloroethyl group than towards the sp2-hybridized carbonyl carbon of the ester. Thiolates and certain amines are good candidates.

  • Moderate Temperatures: Higher temperatures can promote side reactions, including attack at the ester.[6]

  • Aprotic Solvents: Polar aprotic solvents like DMF or DMSO are generally preferred for SN2 reactions.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Low Yield of Isochroman-1-one, with Unreacted Starting Material.
Potential Cause Recommended Solution
Insufficient activation of the ester carbonyl.Add a Lewis acid (e.g., AlCl₃, TiCl₄) to coordinate to the carbonyl oxygen, increasing its nucleophilicity. Start with catalytic amounts and optimize.
Reaction temperature is too low.Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and decomposition by TLC or GC-MS.
Inappropriate solvent.Switch to a higher-boiling, non-nucleophilic solvent to facilitate the reaction at elevated temperatures.
Issue 2: Formation of a Mixture of Isochroman-1-one and Intermolecular Substitution Product.
Potential Cause Recommended Solution
High concentration of the external nucleophile.If isochroman-1-one is the desired product, remove the external nucleophile. If the substitution product is desired, consider increasing the nucleophile concentration.
Reaction concentration is too high.For isochroman-1-one synthesis, perform the reaction under high-dilution conditions (e.g., <0.01 M) to favor the intramolecular pathway.[1]
Nucleophile is too reactive.If isochroman-1-one is the goal, and a base is needed, switch to a non-nucleophilic, sterically hindered base.
Issue 3: Formation of an Unexpected Byproduct: 2-(2-hydroxyethyl)benzoic acid.
Potential Cause Recommended Solution
Hydrolysis of both the chloride and the ester.This typically occurs during an aqueous workup, especially under basic conditions. Ensure the workup is performed under neutral or mildly acidic conditions and at low temperatures.
Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Consider adding a drying agent like molecular sieves to the reaction.

Experimental Protocols & Data

Protocol 1: Synthesis of Isochroman-1-one via Intramolecular Cyclization

This protocol is optimized to favor the intramolecular pathway.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add anhydrous dichlorobenzene (high-boiling, non-nucleophilic solvent).

  • Reagent Addition: In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous dichlorobenzene.

  • Lewis Acid: To the flask, add a catalytic amount of anhydrous aluminum chloride (AlCl₃) (0.1 - 0.2 eq).

  • Reaction: Heat the AlCl₃ suspension to 130-140°C. Add the solution of this compound dropwise over several hours to maintain high dilution.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench by carefully pouring it over a mixture of ice and concentrated HCl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Influence of Reaction Conditions on Product Distribution

The following table summarizes the expected product distribution based on varying reaction conditions.

Entry Nucleophile (eq.) Solvent Temperature (°C) Concentration (M) Isochroman-1-one (%) Substitution Product (%)
1None (Lewis Acid)Dichlorobenzene1400.01>90<5
2NaN₃ (1.2)DMF600.5<10>85
3NaN₃ (1.2)DMF600.01~25~70
4Et₃N (1.5)Toluene1100.1~60~30 (Elimination/Other)

This data is illustrative and based on established chemical principles. Actual results may vary.

Visualizing Reaction Pathways

Diagram 1: Competing Reaction Pathways

This diagram illustrates the central challenge in controlling the regioselectivity of this compound reactions.

G cluster_start Starting Material cluster_paths Reaction Pathways cluster_products Products start This compound intra Intramolecular Cyclization start->intra High Dilution Lewis Acid inter Intermolecular Nucleophilic Substitution start->inter High [Nu⁻] Lower Temp. product_intra Isochroman-1-one intra->product_intra product_inter Substitution Product inter->product_inter

Caption: Competing intramolecular vs. intermolecular pathways.

Diagram 2: Troubleshooting Workflow for Low Isochroman-1-one Yield

This workflow provides a logical sequence of steps to diagnose and resolve issues in the synthesis of isochroman-1-one.

G start Low Yield of Isochroman-1-one check_sm Starting Material Recovered? start->check_sm increase_temp Increase Temperature check_sm->increase_temp Yes check_byproducts Byproducts Present? check_sm->check_byproducts No add_lewis_acid Add Lewis Acid increase_temp->add_lewis_acid success Yield Improved add_lewis_acid->success high_dilution Use High Dilution check_byproducts->high_dilution Intermolecular Product anhydrous Ensure Anhydrous Conditions check_byproducts->anhydrous Hydrolysis Product high_dilution->success anhydrous->success

Caption: Troubleshooting low yield of the cyclized product.

References

  • March, J. (1985). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (3rd ed.). Wiley. [Link]

  • Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. (2010). ResearchGate. [Link]

  • Illuminati, G., & Mandolini, L. (1981). Ring closure reactions of bifunctional chain molecules. Accounts of Chemical Research, 14(4), 95–102. [Link]

  • Gallardo-Godoy, A., Fierro, A., & Jullian, V. (2005). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 7(6), 423-426. [Link]

  • Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. (2004). PubMed. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (1991). Zenodo. [Link]

  • Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). (2020). PMC - PubMed Central. [Link]

  • Common Blind Spot: Intramolecular Reactions. (2011). Master Organic Chemistry. [Link]

Sources

Technical Support Center: Reaction Condition Optimization for Methyl 2-(2-chloroethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 2-(2-chloroethyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven insights to help you achieve optimal yields and purity.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to incomplete conversion of the starting material or degradation of the product. The most common synthetic route involves the chlorination of Methyl 2-(2-hydroxyethyl)benzoate using a chlorinating agent like thionyl chloride (SOCl₂).

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Insufficient Chlorinating Agent: Ensure at least a stoichiometric amount of thionyl chloride is used. Often, a slight excess (1.1-1.5 equivalents) is beneficial to drive the reaction to completion. However, a large excess can lead to side reactions and purification difficulties.

    • Suboptimal Temperature: The reaction temperature needs to be carefully controlled. While heating is necessary, excessive temperatures can lead to the formation of undesired byproducts. A temperature range of 70-80°C is often a good starting point.[1]

    • Inadequate Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion.[2]

  • Product Degradation:

    • Presence of Water: Thionyl chloride reacts violently with water, which will consume the reagent and introduce acidic impurities that can catalyze side reactions.[3] Ensure all glassware is flame-dried and reagents are anhydrous.

    • Decomposition during Workup: The product can be sensitive to strongly basic conditions. During the neutralization of excess acid, use a mild base like sodium bicarbonate and avoid prolonged exposure.

  • Inefficient Purification:

    • Losses during Extraction: this compound is soluble in many organic solvents. Ensure you are using an appropriate extraction solvent (e.g., dichloromethane, ethyl acetate) and perform multiple extractions to maximize recovery from the aqueous layer.[4]

    • Decomposition during Distillation: If purifying by distillation, vacuum distillation is highly recommended to lower the boiling point and prevent thermal decomposition.[5]

Question 2: I'm observing significant formation of an unknown impurity. What could it be and how can I prevent it?

Answer: The formation of impurities is a common challenge. The identity of the impurity depends on the specific reaction conditions and starting materials.

Potential Impurities & Prevention Strategies:

  • Dichlorinated Byproduct: Over-chlorination can lead to the formation of dichlorinated species. This is more likely with prolonged reaction times or excessive temperatures.

    • Prevention: Carefully control the stoichiometry of the chlorinating agent and monitor the reaction closely. Once the starting material is consumed (as indicated by TLC or GC-MS), promptly proceed with the workup.

  • Elimination Product (Styrene Derivative): Under harsh conditions (e.g., high heat, presence of a strong base), the chloroethyl group can undergo elimination to form a styrene derivative.

    • Prevention: Maintain a moderate reaction temperature and use a mild base for neutralization during the workup.

  • Unreacted Starting Material: As discussed in the low yield section, incomplete conversion will result in the starting material being a major impurity.

    • Prevention: Optimize reaction time, temperature, and reagent stoichiometry.

To identify the unknown impurity, techniques like GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of this compound.

Q1: What is the most common and efficient method for synthesizing this compound?

The most prevalent and efficient laboratory-scale synthesis involves the treatment of Methyl 2-(2-hydroxyethyl)benzoate with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[6] This reaction is typically performed in an inert solvent like dichloromethane or chloroform. The mechanism involves the conversion of the alcohol to a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.[7]

Q2: What are the critical safety precautions to consider when working with thionyl chloride?

Thionyl chloride is a corrosive and toxic substance that reacts violently with water, releasing toxic gases (HCl and SO₂).[3] It is imperative to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Use anhydrous reagents and flame-dried glassware to prevent vigorous reactions with water.

  • Quench any excess thionyl chloride carefully with a suitable reagent, such as a cold, dilute sodium hydroxide solution, under controlled conditions.

Q3: How can I effectively monitor the progress of the reaction?

Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): A quick and cost-effective method for qualitative monitoring.[2] By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides both qualitative and quantitative information, allowing for the identification of products and byproducts, and the determination of their relative amounts.[8]

  • High-Performance Liquid Chromatography (HPLC): Another powerful technique for quantitative analysis, particularly useful for less volatile compounds.[2]

Q4: What is the best method for purifying the final product?

The purification method depends on the scale of the reaction and the nature of the impurities.

  • Column Chromatography: For small-scale reactions or when impurities have similar boiling points to the product, silica gel column chromatography is effective. A gradient of ethyl acetate in hexanes is a common eluent system.

  • Vacuum Distillation: For larger-scale purification, fractional distillation under reduced pressure is the preferred method.[5] This minimizes the risk of thermal decomposition.

III. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis from Methyl 2-(2-hydroxyethyl)benzoate using thionyl chloride.

Materials:

  • Methyl 2-(2-hydroxyethyl)benzoate

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 2-(2-hydroxyethyl)benzoate (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C for DCM) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred, ice-cold saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Vacuum Distillation

Equipment:

  • Crude this compound

  • Distillation flask

  • Fractionating column (e.g., Vigreux)

  • Condenser

  • Receiving flasks

  • Vacuum pump and gauge

  • Heating mantle with stirrer

Procedure:

  • Assemble the vacuum distillation apparatus.

  • Place the crude product in the distillation flask with a magnetic stir bar.

  • Slowly reduce the pressure to the desired level.

  • Gradually heat the distillation flask.

  • Collect and discard the initial low-boiling fraction (forerun).

  • Collect the main fraction at a stable temperature and pressure, which corresponds to the boiling point of this compound.

  • Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues.

IV. Data Presentation

Table 1: Typical Reaction Parameters and Expected Outcomes

ParameterRecommended ValueExpected Outcome
Reactant Ratio 1.0 eq. Alcohol : 1.1-1.5 eq. SOCl₂High conversion
Solvent Anhydrous DichloromethaneGood solubility, inert
Temperature Reflux (~40 °C)Controlled reaction rate
Reaction Time 2-6 hours (TLC monitored)Complete conversion
Typical Yield 85-95% (after purification)High product recovery

V. Visualizations

Reaction Mechanism

ReactionMechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Products Alcohol Methyl 2-(2-hydroxyethyl)benzoate Chlorosulfite Chlorosulfite Ester Alcohol->Chlorosulfite + SOCl₂ SOCl2 Thionyl Chloride Product This compound Chlorosulfite->Product SNi or SN2 (Chloride attack) SO2 Sulfur Dioxide (gas) Chlorosulfite->SO2 HCl Hydrogen Chloride (gas) Chlorosulfite->HCl

Caption: Mechanism of alcohol chlorination with thionyl chloride.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Impurities Detected CheckReaction Reaction Monitoring (TLC/GC-MS) Incomplete Reaction? Side Products? Start->CheckReaction CheckWorkup Workup & Purification Losses during extraction? Decomposition? CheckReaction->CheckWorkup No OptimizeConditions Optimize Reaction Conditions Adjust Temp/Time Check Reagent Stoichiometry Ensure Anhydrous Conditions CheckReaction->OptimizeConditions Yes OptimizePurification Optimize Purification Use Vacuum Distillation Choose Appropriate Chromatography Conditions CheckWorkup->OptimizePurification Yes End Improved Yield & Purity CheckWorkup->End No OptimizeConditions->CheckReaction OptimizePurification->End

Caption: A logical workflow for troubleshooting common synthesis issues.

VI. References

  • PrepChem. Synthesis of 2-chloroethyl benzoate. [Link]

  • Aust. J. Chem. The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. [Link]

  • Google Patents. CN101434545A - Method for preparing methyl p-chloromethyl benzoate.

  • NIST WebBook. 2-Chloroethyl benzoate. [Link]

  • PhareSST. Analytical Method. [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • University of Babylon. Preparation of Methyl Benzoate. [Link]

  • PubChem. Methyl 2-(2-chloroethoxy)benzoate. [Link]

  • ChemSynthesis. 2-chloroethyl benzoate. [Link]

  • ResearchGate. Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 2-(2-chlorophenoxy)ethyl ester. [Link]

  • IJSTR. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. [Link]

  • Acta Physico-Chimica Sinica. Reaction of Methyl Alcohol with Thionyl Chloride in Solution. [Link]

  • Google Patents. WO2019059801A1 - Method for preparing benzoic acid esters.

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • PubMed. Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. [Link]

  • Data.gov. Compound 527802: Benzoic acid, 2-chloro, 2,2-dichloroethyl ester. [Link]

  • The Organic Synthesis Blog. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). [Link]

  • YouTube. Synthesis of Methyl Benzoate Lab. [Link]

  • YouTube. Synthesis of Methyl benzoate with reaction mechanism. [Link]

  • Reddit. Organic chemistry 2 - How do I improve the yield of methyl benzoate in this lab?. [Link]

Sources

Technical Support Center: Purification of Methyl 2-(2-chloroethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive troubleshooting and procedural recommendations for the removal of unreacted Methyl 2-(2-chloroethyl)benzoate from a reaction mixture. The methodologies outlined are grounded in established chemical principles and are designed to ensure high purity of the desired product for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that influence its purification?

A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate purification strategy. It is a liquid at room temperature with a molecular weight of 198.65 g/mol .[1][2] Key properties are summarized in the table below:

PropertyValueSource
Molecular Formula C₁₀H₁₁ClO₂[1][2]
Molecular Weight 198.65 g/mol [1][2]
Appearance Oily Liquid[3]
Solubility Slightly soluble in Chloroform and Methanol.[3] Insoluble in water.
Storage 2-8°C, often under an inert atmosphere due to potential hygroscopic nature.[2][3]

Its limited solubility in water and miscibility with organic solvents are the primary levers for purification via liquid-liquid extraction.

Q2: My reaction is complete, but TLC analysis shows a significant amount of starting material, this compound. What is the most straightforward method to remove it?

A2: For routine purification, a well-executed aqueous work-up followed by flash column chromatography is typically the most effective method. The unreacted starting material is relatively non-polar compared to many potential products (e.g., those resulting from nucleophilic substitution on the chloroethyl group).

A basic aqueous wash (e.g., with sodium bicarbonate solution) can help remove any acidic byproducts.[4] However, be mindful that prolonged exposure to basic conditions, especially with heating, could lead to hydrolysis of the ester functional group in both your product and the unreacted starting material.[5][6][7]

Q3: Can I use liquid-liquid extraction to separate my product from unreacted this compound?

A3: Liquid-liquid extraction is a powerful technique for this purpose, provided there is a sufficient polarity difference between your desired product and the starting material.[8][9][10]

  • Scenario 1: Your product is significantly more polar. For instance, if the chloro group has been displaced by a hydrophilic nucleophile (e.g., an amine or a hydroxyl group), you can dissolve the crude reaction mixture in an organic solvent like ethyl acetate and wash with water or brine. The more polar product will preferentially partition into the aqueous phase, or its solubility in the organic phase will be significantly reduced, while the non-polar starting material remains in the organic layer.

  • Scenario 2: Your product has similar polarity. If the polarity difference is minimal, liquid-liquid extraction alone will not be sufficient for complete separation, and you will need to proceed with chromatographic purification.

Q4: I am considering flash column chromatography. What solvent system (mobile phase) do you recommend?

A4: The choice of eluent for flash column chromatography depends on the polarity of your product. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate.

To determine the optimal solvent system:

  • TLC Analysis: Spot your crude reaction mixture on a silica gel TLC plate.

  • Solvent Trials: Develop the TLC plate in various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 1:1).

  • Optimal Separation: The ideal solvent system will show good separation between the spot corresponding to this compound and your product spot, with the product having a lower Rf value if it is more polar.

For benzoate esters, solvent systems based on ethyl acetate and hexane are commonly effective.[4][11]

Q5: Is there a risk of the ester hydrolyzing during the purification process?

A5: Yes, the ester group of this compound can undergo hydrolysis under either acidic or basic conditions, especially if heated.[6][12] This would yield 2-(2-chloroethyl)benzoic acid and methanol. To mitigate this risk:

  • Avoid strong acids or bases during your work-up.

  • If a basic wash is necessary to remove acidic impurities, use a mild base like sodium bicarbonate and perform the extraction at room temperature.

  • Ensure that solvents used for chromatography are neutral. Silica gel itself can be slightly acidic, which in some cases can cause degradation of sensitive compounds.[4]

Troubleshooting Guide: Purification Workflows

This section provides detailed protocols for the removal of unreacted this compound.

Workflow 1: Liquid-Liquid Extraction

This method is suitable when there is a significant polarity difference between the starting material and the product.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a 5% sodium bicarbonate solution to remove acidic impurities. Follow with a wash using brine (saturated NaCl solution) to reduce the amount of water in the organic layer.

  • Phase Separation: Allow the layers to separate and drain the organic layer.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purity Assessment: Analyze the resulting material by TLC or another appropriate analytical technique to confirm the removal of the starting material.

Workflow 2: Flash Column Chromatography

This is the recommended method for separating compounds with similar polarities.

Protocol:

  • Sample Preparation: Dissolve the crude product from the initial work-up in a minimal amount of a suitable solvent (e.g., dichloromethane or the chromatographic eluent).

  • Column Packing: Prepare a silica gel column using the predetermined eluent system (e.g., a gradient of ethyl acetate in hexanes). Ensure the silica gel is well-packed to avoid air bubbles.[13]

  • Loading: Carefully load the prepared sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify which contain the purified product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Below is a visual representation of the decision-making process for purification.

PurificationWorkflow Start Crude Reaction Mixture (Product + Unreacted Starting Material) TLC Analyze by TLC Start->TLC Polarity_Check Significant Polarity Difference? TLC->Polarity_Check LLE Liquid-Liquid Extraction Polarity_Check->LLE Yes Chromatography Flash Column Chromatography Polarity_Check->Chromatography No Analysis Assess Purity (TLC, NMR, etc.) LLE->Analysis Chromatography->Analysis Pure_Product Pure Product Analysis->Pure_Product

Caption: Decision workflow for purification.

References

  • PubChem. (n.d.). Methyl 2-(2-chloroethoxy)benzoate. National Center for Biotechnology Information.
  • Wikipedia. (2024). Liquid–liquid extraction. Retrieved from [Link]

  • Cai, Y., et al. (2014). Pressurized liquid extraction of chlorinated polycyclic aromatic hydrocarbons from soil samples using aqueous solutions. RSC Publishing.
  • Cai, Y., et al. (2014). Pressurized liquid extraction of chlorinated polycyclic aromatic hydrocarbons from soil samples using aqueous solutions.
  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Slideshare. (2015). Experiment 4 purification - recrystallization of benzoic acid. Retrieved from [Link]

  • Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Chloroethyl benzoate (CAS 939-55-9). Retrieved from [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation.
  • Google Patents. (2009). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
  • NOAA. (n.d.). METHYL BENZOATE. CAMEO Chemicals.
  • Chemistry Stack Exchange. (2022). What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide?. Retrieved from [Link]

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]

  • Open Access Pub. (2017). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products.
  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

  • Benchchem. (2025). A Comparative Analysis of the Reactivity of 2- Chloroethyl Benzoate and 2-Bromoethyl Benzoate in Nucleophilic Substitution Reactions.
  • Green Chemistry (RSC Publishing). (2005). Hydrolysis and saponification of methyl benzoates.
  • Wikipedia. (2024). Benzoic acid. Retrieved from [Link]

  • Benchchem. (2025). A Comparative Guide to Analytical Techniques for Benzoate Ester Determination.
  • Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate?.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • ChemSpider. (n.d.). Methyl ester hydrolysis.
  • NIST. (n.d.). 2-Chloroethyl benzoate. WebBook. Retrieved from [Link]

  • Google Patents. (2012). ES2380693T3 - Procedure for the preparation of esters of benzoic acid.
  • University of Toronto. (n.d.). Preparation of Methyl Benzoate.
  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]

  • ResearchGate. (2013). Chlorination of methyl 2-methylbenzoate to methyl 2-(chloromethyl) benzoate. Retrieved from [Link]

  • Quora. (2021). Can methyl benzoate be hydrolyzed?. Retrieved from [Link]

  • Benchchem. (2025). Application Notes and Protocols for the Purification of 1-Chloroethyl 2-methylpropanoate by Distillation.
  • ResearchGate. (n.d.). Synthesis of methyl benzoate with substituents a,b. Retrieved from [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • Google Patents. (2021). CN113248373A - Preparation method of methyl benzoate compound.

Sources

Preventing polymerization of "Methyl 2-(2-chloroethyl)benzoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Methyl 2-(2-chloroethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability and handling of this reactive intermediate. As Senior Application Scientists, we have compiled this resource to provide not only procedural guidance but also the underlying scientific principles to ensure the success and safety of your experiments.

Frequently Asked Questions (FAQs)

Q1: My vial of this compound, which was a liquid, has become viscous or solidified upon storage. What happened?

A1: This is a classic sign of unintended polymerization. This compound contains a reactive 2-chloroethyl group that, under certain conditions, can lead to the formation of oligomers or polymers. This process can be initiated by several factors including elevated temperatures, exposure to light, or the presence of contaminants that can act as catalysts.

Q2: What is the likely mechanism behind the polymerization of this compound?

A2: While the specific polymerization mechanism can vary depending on the conditions, there are three primary pathways to consider:

  • Vinyl Polymerization (Radical or Cationic): The most probable initial step is the elimination of hydrogen chloride (HCl) from the 2-chloroethyl group to form a vinyl group (styrene-like monomer). This can be triggered by heat or trace amounts of base. This newly formed vinyl aromatic compound can then undergo rapid polymerization through either a radical or cationic mechanism. The pyrolysis of similar compounds like (2-chloroethyl)benzene is known to produce styrene and HCl, supporting this hypothesis.[1]

  • Friedel-Crafts Alkylation: In the presence of Lewis acids (e.g., trace metal impurities from spatulas or reaction vessels) or strong protic acids, the chloroethyl group can act as an alkylating agent.[2][3][4][5][6] This can lead to intermolecular alkylation of the aromatic ring, resulting in cross-linking and the formation of a polymeric network.

  • Intramolecular Cyclization vs. Intermolecular Polymerization: While less likely to cause bulk solidification on its own, intramolecular cyclization is a competing reaction pathway.[7][8][9][10] However, conditions that favor intermolecular reactions over intramolecular ones, such as high concentrations, will promote polymerization.

Q3: How should I properly store this compound to prevent polymerization?

A3: Proper storage is critical. We recommend the following:

  • Temperature: Store in a cool, dark place, preferably refrigerated (2-8°C). Avoid exposure to heat sources.

  • Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation which can generate radical species.

  • Container: Use a clean, dry, amber glass vial with a tightly sealed cap to protect from light and moisture.

  • Inhibitors: For long-term storage, consider adding a polymerization inhibitor.

Q4: What type of inhibitor should I use, and at what concentration?

A4: The choice of inhibitor depends on the likely polymerization mechanism you wish to prevent.

  • For Radical Polymerization: A radical scavenger is highly effective.[11][12][13]

    • Butylated hydroxytoluene (BHT): A common and effective hindered phenol antioxidant.[14]

    • Hydroquinone (HQ): Often used for stabilizing vinyl monomers like vinyl acetate.[15]

  • For Cationic Polymerization: The goal is to neutralize any acidic species.

    • A non-nucleophilic, sterically hindered base: Such as a proton sponge, can be effective, but care must be taken to avoid promoting HCl elimination.

  • For Dehydrochlorination:

    • Trialkyl phosphates: These have been shown to stabilize chloro-organic compounds against dehydrochlorination.[16]

A summary of recommended inhibitors is provided in the table below.

Inhibitor ClassExampleRecommended Concentration (w/w)Target Mechanism
Hindered PhenolButylated Hydroxytoluene (BHT)100 - 500 ppmRadical Polymerization
HydroquinoneHydroquinone (HQ)10 - 200 ppmRadical Polymerization
Stable RadicalTEMPO50 - 200 ppmRadical Polymerization
Dehydrochlorination StabilizerTri-n-butyl phosphate0.1 - 0.5%HCl Elimination

Note: Always start with a lower concentration of inhibitor and optimize for your specific application, as high concentrations may interfere with subsequent reactions.

Troubleshooting Guide

Issue 1: My reaction mixture containing this compound is turning viscous and my yield of the desired product is low.

Possible Cause: Polymerization is occurring under your reaction conditions.

Solutions:

  • Lower the Reaction Temperature: High temperatures can accelerate both HCl elimination and subsequent polymerization.

  • Add a Radical Inhibitor: If your reaction is not sensitive to radical scavengers, add BHT or a similar inhibitor to the reaction mixture.

  • Ensure Anhydrous and Inert Conditions: Moisture can contribute to the formation of acidic species that may catalyze polymerization. The use of an inert atmosphere (argon or nitrogen) is crucial.

  • Purify Your Reagents and Solvents: Trace impurities, especially Lewis acids or bases, can initiate polymerization. Ensure all reagents and solvents are of high purity and are dry.

  • Use Stabilized Solvents: Some chlorinated solvents can degrade to form HCl. Using stabilized grades of solvents like chloroform or dichloromethane can be beneficial.[17]

Issue 2: I am observing a complex mixture of byproducts in my reaction, some with higher molecular weights than expected.

Possible Cause: Competing polymerization pathways are occurring.

Solutions:

  • Control for Friedel-Crafts Alkylation:

    • Avoid the use of Lewis acid catalysts if possible. If a Lewis acid is required, use the mildest one possible and add it at a low temperature.

    • Ensure all glassware is scrupulously clean and free of metal residues.

  • Control for Cationic Polymerization:

    • If your reaction is run under acidic conditions, consider adding a non-nucleophilic buffer to maintain a specific pH.

    • Water is generally avoided in cationic polymerizations as it can act as a chain transfer agent, though this can be complex.[18]

  • Dilution: Running the reaction at a lower concentration can favor intramolecular reactions over intermolecular polymerization.

Experimental Protocols

Protocol 1: Recommended Storage of this compound
  • Upon receipt, immediately transfer the material to a clean, dry, amber glass vial.

  • If the material is to be stored for more than one month, add a radical inhibitor such as BHT to a final concentration of 200 ppm.

  • Purge the headspace of the vial with dry argon or nitrogen for 1-2 minutes.

  • Seal the vial tightly with a PTFE-lined cap.

  • Wrap the cap with parafilm to provide an additional barrier against moisture and air.

  • Store the vial in a refrigerator at 2-8°C.

Protocol 2: General Reaction Setup to Minimize Polymerization
  • Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator.

  • Assemble the reaction apparatus under a positive pressure of argon or nitrogen.

  • Add the solvent (ensure it is anhydrous and of high purity) and any reaction components other than this compound.

  • If compatible with your reaction chemistry, add a radical inhibitor (e.g., BHT, 100-200 ppm) to the reaction mixture.

  • Cool the reaction mixture to the desired temperature (a lower temperature is generally preferred).

  • Slowly add the this compound dropwise via a syringe.

  • Maintain the inert atmosphere and desired temperature throughout the reaction.

  • Monitor the reaction closely for any signs of viscosity changes.

Visualizing Polymerization Pathways

The following diagrams illustrate the potential polymerization mechanisms of this compound.

G cluster_elimination Step 1: HCl Elimination cluster_polymerization Step 2: Polymerization Pathways cluster_friedel_crafts Alternative Pathway A This compound B Methyl 2-vinylbenzoate (Monomer) A->B Heat or Base (-HCl) E Polymer C Radical Initiator (I•) C->B Radical Polymerization D Lewis Acid (e.g., AlCl3) D->B Cationic Polymerization F This compound H Polymer (Cross-linked) F->H Friedel-Crafts Alkylation G Lewis Acid G cluster_propagation Uninhibited Radical Polymerization cluster_inhibition Inhibition by Radical Scavenger I Initiator Radical (I•) M Monomer (M) I->M + M IM Growing Chain (IM•) IM_n Longer Chain (IMn•) IM->IM_n + (n-1)M Polymer Polymer IM_n->Polymer IM_inhibited Growing Chain (IM•) Inhibitor Inhibitor (e.g., BHT) IM_inhibited->Inhibitor + Inhibitor Terminated Terminated Chain (Non-reactive)

Caption: Mechanism of radical polymerization inhibition.

References

  • Radical Scavengers | Preventing Polymerization. (n.d.). Retrieved from [Link]

  • Polymerisation inhibitor. (2023). In Wikipedia. Retrieved from [Link]

  • The Role of Radical Scavengers in Polymer Processing: Focus on HP-136. (2025, October 24). Retrieved from [Link]

  • Quaternarization and polymerization of 2-chloroethyl maleate derivative of epoxidized soybean oil. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Polymer stabilizer. (2023). In Wikipedia. Retrieved from [Link]

  • What Are Antioxidants For Polymers? (2025, July 14). YouTube. Retrieved from [Link]

  • Stabilization of chloro organic compounds. (n.d.). Google Patents.
  • Solvent free Cationic Copolymerization of 2-Chloroethyl Vinyl Ether with Styrene Catalyzed by Maghnite-H+, a Green Catalyst. (n.d.). Retrieved from [Link]

  • Friedel–Crafts reaction. (2023). In Wikipedia. Retrieved from [Link]

  • Chlorine in an Organic Molecule, a Universal Promoter—Workhorse—Of Reactions. (2023, December 5). National Institutes of Health (NIH). Retrieved from [Link]

  • Recent Developments on Cationic Polymerization of Vinyl Ethers. (n.d.). ACS Polymers Au. Retrieved from [Link]

  • Recent Developments on Cationic Polymerization of Vinyl Ethers. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40. (2011, May 1). PubMed. Retrieved from [Link]

  • Polymerization inhibition process for vinyl aromatic compounds. (n.d.). Google Patents.
  • Friedel Crafts Alkylation | Overview & Research Examples. (n.d.). Perlego. Retrieved from [Link]

  • Stabilizer composition for chlorine-containing polymers and process for preparation thereof. (n.d.). Google Patents.
  • Preparation of (2-chloroethyl)benzene. (n.d.). PrepChem.com. Retrieved from [Link]

  • Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Friedel-Crafts Alkylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. (n.d.). Penn State Pressbooks. Retrieved from [Link]

  • Polymerization of vinyl monomers using coacervate stabilizing agents containing gelatin. (n.d.). Google Patents.
  • 2-Chloroethyl benzoate. (n.d.). PubChem. Retrieved from [Link]

  • Pyrolysis Reactions of (2-Chloroethyl)benzene. (2025, October 18). The Journal of Physical Chemistry A. Retrieved from [Link]

  • STABILIZER COMPOSITION FOR CHLORINE-CONTAINING POLYMERS AND METHOD FOR THE PRODUCTION THEREOF. (n.d.). Google Patents.
  • What is high performance polymerization inhibitor? (n.d.). Retrieved from [Link]

  • On the limitations of cationic polymerization of vinyl monomers in aqueous dispersed media. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved from [Link]

  • Polymerization of chloroethyl methacrylate and its interaction with amino compounds. (2025, August 7). Retrieved from [Link]

  • 2-Chloroethyl benzoate. (n.d.). NIST WebBook. Retrieved from [Link]

  • Intermicellar Polymerization and Intramicellar Cyclization: A Supramolecular Ring–Chain Competition Reaction. (2021, May 24). ACS Publications. Retrieved from [Link]

  • Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. (2024, December 9). Chemical Science (RSC Publishing). Retrieved from [Link]

  • Better Biodegradable Vinyl Polymer Materials by Improving Radical Ring-Opening Polymerization (rROP). (2024, May 2). American Chemical Society. Retrieved from [Link]

  • Understanding vinyl acetate polymerisation accidents. (n.d.). IChemE. Retrieved from [Link]

  • Thermal selectivity of intermolecular versus intramolecular reactions on surfaces. (2016, March 15). Retrieved from [Link]

  • Novel synthesis routes for the preparation of low toxic vinyl ester and vinyl carbonate monomers. (2020, September 22). Taylor & Francis Online. Retrieved from [Link]

  • Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

  • Visible light-promoted intermolecular cyclization/aromatization of chalcones and 2-mercaptobenzimidazoles via an EDA complex and a mechanism study. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 2-(2-chloroethyl)benzoate and Methyl 2-(2-bromoethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. Among the versatile building blocks available, alkyl halides play a pivotal role as precursors for a myriad of functional group transformations. This guide provides an in-depth technical comparison of two closely related yet distinct synthons: Methyl 2-(2-chloroethyl)benzoate and Methyl 2-(2-bromoethyl)benzoate.

The core of this analysis centers on the inherent reactivity differences in nucleophilic substitution reactions, a fundamental transformation for constructing complex molecular architectures. As we will explore, the subtle change from a chlorine to a bromine atom on the ethyl side chain has profound implications for reaction kinetics and synthetic strategy. This guide will delve into the theoretical underpinnings of this reactivity difference, provide practical experimental protocols, and discuss the strategic implications for drug development and process chemistry.

The Decisive Role of the Leaving Group: A Fundamental Comparison

The reactivity of both this compound and Methyl 2-(2-bromoethyl)benzoate in nucleophilic substitution reactions is predominantly governed by the identity of the halogen atom, which functions as the leaving group. For these primary alkyl halides, the reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.

Two key physical-organic principles dictate the superior reactivity of the bromo-derivative:

  • Leaving Group Ability: A good leaving group is a species that can stabilize the negative charge it accepts upon bond cleavage. The stability of the halide anions is directly related to the acidity of their conjugate acids (HX). Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). Weaker bases are more stable and thus better leaving groups.[1][2] The established order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[1]

  • Carbon-Halogen Bond Strength: The C-X bond must be broken during the substitution reaction. The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond.[3] The average bond enthalpy for a C-Br bond is approximately 276 kJ/mol, whereas for a C-Cl bond it is around 328 kJ/mol.[4] This lower bond dissociation energy for the C-Br bond translates to a lower activation energy for the reaction, resulting in a faster reaction rate under identical conditions.[3]

Visualizing the SN2 Mechanism

Caption: General SN2 mechanism for the reaction of a nucleophile (Nu⁻) with a 2-haloethylbenzoate.

Quantitative Reactivity Comparison

While direct, side-by-side kinetic studies for this compound and Methyl 2-(2-bromoethyl)benzoate are not extensively available in the public domain, the well-established principles of physical organic chemistry allow for a robust qualitative and semi-quantitative comparison.[1] The relative rates of SN2 reactions for alkyl bromides are consistently shown to be significantly faster than for the corresponding alkyl chlorides. For instance, the reaction of the cyanide ion with ethyl bromide is approximately an order of magnitude faster than with ethyl chloride.

Table 1: Comparative Performance in Nucleophilic Substitution Reactions

FeatureThis compoundMethyl 2-(2-bromoethyl)benzoateJustification
Relative Reactivity LowerHigherBromide is a better leaving group than chloride.[1]
Reaction Conditions Requires higher temperatures and/or longer reaction times.Milder conditions (lower temperatures, shorter times) are often sufficient.The C-Br bond is weaker and more easily broken than the C-Cl bond.[3]
Typical Yields Generally lower due to potential side reactions at higher temperatures.Generally higher due to more efficient conversion under milder conditions.Better leaving group ability leads to a more favorable reaction pathway.
Cost Typically lower initial purchase price.Typically higher initial purchase price.Bromine is generally more expensive than chlorine.
Strategic Choice Preferred when cost is a primary driver and slower reactivity is acceptable or desired for selectivity.Preferred when high reactivity, mild conditions, and faster reaction times are critical for the synthetic route.The choice depends on a balance of reactivity, cost, and the specific requirements of the synthesis.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of both compounds from a common precursor and a representative nucleophilic substitution reaction.

Synthesis of Precursors from Methyl 2-(2-hydroxyethyl)benzoate

The most common and direct route to both the chloro- and bromo-derivatives is from the corresponding alcohol, Methyl 2-(2-hydroxyethyl)benzoate. This precursor can be synthesized from commercially available starting materials.

Synthesis_Workflow Start Methyl 2-(2-hydroxyethyl)benzoate Chloro This compound Start->Chloro SOCl₂, Pyridine or (COCl)₂, DMF Bromo Methyl 2-(2-bromoethyl)benzoate Start->Bromo CBr₄, PPh₃

Caption: Synthetic routes to the target compounds from a common alcohol precursor.

Protocol 1: Synthesis of Methyl 2-(2-bromoethyl)benzoate

This procedure is adapted from a patented method and utilizes an Appel-type reaction.

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 2-(2-hydroxyethyl)benzoate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Brominating Agent: Slowly add a solution of carbon tetrabromide (1.5 eq) in dichloromethane to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Methyl 2-(2-bromoethyl)benzoate.

Protocol 2: Synthesis of this compound

This protocol employs a common method for converting primary alcohols to chlorides using thionyl chloride.

  • Dissolution: In a round-bottom flask under an inert atmosphere, dissolve Methyl 2-(2-hydroxyethyl)benzoate (1.0 eq) in a suitable anhydrous solvent such as dichloromethane or diethyl ether.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Chlorinating Agent: Slowly add thionyl chloride (1.2 eq) to the cooled solution. A small amount of a base like pyridine (1.2 eq) can be added to neutralize the HCl generated.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by slowly adding it to ice-cold water. Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Representative Nucleophilic Substitution: Reaction with a Secondary Amine

The following protocol is a general procedure for the N-alkylation of a secondary amine, a common transformation in the synthesis of pharmaceutical intermediates.

  • Reaction Setup: In a round-bottom flask, dissolve the secondary amine (e.g., diethylamine, 1.2 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like acetonitrile or DMF.

  • Substrate Addition: Add either this compound or Methyl 2-(2-bromoethyl)benzoate (1.0 eq) to the mixture.

  • Heating and Monitoring: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C). The reaction with the bromo-derivative is expected to proceed significantly faster and may require a lower temperature or shorter reaction time. Monitor the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Dilute the filtrate with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-substituted product.

Strategic Implications in Drug Development and Synthesis

The choice between a chloroethyl and a bromoethyl synthon is often a strategic one in multi-step syntheses, balancing reactivity with cost and stability.

  • Process Chemistry and Cost Optimization: For large-scale industrial synthesis, the lower cost of chloro-derivatives can be a significant advantage. Process chemists may invest time in optimizing reaction conditions (higher temperatures, longer reaction times, use of catalysts) to make the use of the less reactive but more economical chloro-starting material feasible.

  • Medicinal Chemistry and Rapid Analogue Synthesis: In a drug discovery setting, speed and efficiency are often prioritized over raw material cost. The higher reactivity of bromo-derivatives allows medicinal chemists to rapidly synthesize a library of analogues under mild conditions, which is crucial for establishing structure-activity relationships (SAR). The reliability and high yields associated with bromoethyl precursors often make them the preferred choice for generating novel compounds for biological screening.

  • Intramolecular Cyclization Reactions: Both substrates can be used as precursors for intramolecular cyclization reactions to form heterocyclic ring systems, which are common scaffolds in pharmaceuticals. The enhanced reactivity of the bromo-compound would be expected to lead to faster rates of cyclization, potentially allowing for the use of weaker bases or lower temperatures, which can be advantageous when sensitive functional groups are present in the molecule.

Conclusion

The comparison between this compound and Methyl 2-(2-bromoethyl)benzoate offers a clear illustration of fundamental principles in organic chemistry. The enhanced reactivity of the bromo-derivative is unequivocally attributed to the superior leaving group ability of bromide and the weaker carbon-bromine bond. This translates into faster reaction rates, milder reaction conditions, and often higher yields in nucleophilic substitution reactions.

For the practicing scientist, the choice between these two reagents is a classic case of balancing reactivity with cost. While the chloro-compound may be suitable for large-scale syntheses where process optimization can overcome its lower reactivity, the bromo-compound is often the reagent of choice in research and development settings where its reliability, speed, and amenability to mild conditions accelerate the discovery and development of new chemical entities. A thorough understanding of these differences is therefore essential for the rational design of efficient and effective synthetic strategies.

References

  • Google Patents. (2009). Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester. CN101434545A.
  • Homework.Study.com. Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). Available at: [Link]

  • Chemistry LibreTexts. (2021). 8.5: Physical Properties of Haloalkanes. Available at: [Link]

  • Organic Syntheses. Procedure for the conversion of a carboxylic acid to an acid chloride using thionyl chloride. Available at: [Link]

  • Google Patents. (2009). Method for preparing methyl p-chloromethyl benzoate. CN101434545A.
  • Manifold @CUNY. 7.3 Other Factors that Affect SN2 Reactions | Organic Chemistry I. Available at: [Link]

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A Researcher's Guide to the Comparative Analysis of Alkylating Agents: Profiling "Methyl 2-(2-chloroethyl)benzoate" Against Classical Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Alkylating agents represent a foundational class of chemotherapy, pivotal in the treatment of a wide array of malignancies for over six decades.[1] Their mechanism, centered on the covalent modification of DNA, induces cytotoxicity and remains a cornerstone of many therapeutic regimens.[2][3] This guide provides a comparative framework for evaluating novel monofunctional alkylating agents, using the research chemical "Methyl 2-(2-chloroethyl)benzoate" as a case study against established bifunctional agents like nitrogen mustards and nitrosoureas. We will deconstruct the mechanisms of classical agents, propose a hypothesized mechanism for our subject compound based on its structure, and provide a comprehensive suite of experimental protocols to generate robust, comparative data. This document is intended for researchers, chemists, and drug development professionals seeking to characterize and compare the efficacy, DNA damage response, and cytotoxic potential of new chemical entities within the alkylating agent class.

Part 1: The Principle and Legacy of DNA Alkylating Agents

Alkylating agents exert their cytotoxic effects by covalently attaching an alkyl group to nucleophilic sites on biological macromolecules, with DNA being the primary target.[4][5] This chemical alteration, or alkylation, disrupts DNA structure and function, leading to the inhibition of DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[6][7] The most frequent site of alkylation on DNA is the N7 position of guanine, though other sites like the N3 position of adenine and the O6 position of guanine are also targeted.[1][8]

These agents are generally cell-cycle non-specific, meaning they can damage cancer cells at any phase of the cell cycle.[9][10] They are broadly classified based on their chemical structure, which dictates their reactivity and the nature of the DNA lesions they produce.

Major Classes of Classical Alkylating Agents:

  • Nitrogen Mustards: The first class of alkylating agents used in medicine.[8][11] They are characterized by a bis(2-chloroethyl)amine group and form highly reactive aziridinium intermediates. Examples include Mechlorethamine, Cyclophosphamide, Melphalan, and Chlorambucil.[12][13]

  • Nitrosoureas: A unique class capable of crossing the blood-brain barrier, making them valuable for treating brain tumors.[9] They decompose into two reactive species: a chloroethyl carbocation that alkylates DNA and an isocyanate that can carbamoylate proteins. Examples include Carmustine (BCNU) and Lomustine (CCNU).[12]

  • Alkyl Sulfonates: These agents, such as Busulfan, react via an S\textsubscript{N}2 mechanism and are known to induce interstrand cross-links.[12]

  • Triazines and Ethylenimines: This group includes Dacarbazine, Temozolomide, and Thiotepa, which act through the formation of a methylating species or by reacting through aziridine groups.[9][13]

The therapeutic utility of these agents is often limited by significant side effects, including myelosuppression and nausea, and the development of tumor resistance.[10][14] Resistance mechanisms can involve decreased drug uptake, increased detoxification by cellular thiols like glutathione, and enhanced DNA repair capabilities.[8][12]

Part 2: Benchmarking Against the Standards: Nitrogen Mustards and Nitrosoureas

To establish a baseline for comparison, we will briefly profile two of the most clinically significant classes of alkylating agents.

Nitrogen Mustards (e.g., Mechlorethamine)

Nitrogen mustards are bifunctional, meaning they have two reactive chloroethyl arms. This allows them to form not only single DNA adducts (mono-adducts) but also covalent links between two different DNA bases, either on the same strand (intrastrand cross-link) or on opposite strands (interstrand cross-link). Interstrand cross-links are particularly cytotoxic as they physically prevent the DNA double helix from separating for replication or transcription.[3]

The activation mechanism involves an intramolecular cyclization to form a highly electrophilic aziridinium (ethylene iminium) ion, which then reacts with a nucleophilic site on DNA. This process can be repeated with the second chloroethyl arm to form a cross-link.

Nitrosoureas (e.g., Carmustine - BCNU)

Nitrosoureas are also bifunctional but have a more complex mechanism. After spontaneous (non-enzymatic) decomposition, they yield a 2-chloroethyldiazonium hydroxide intermediate. This species generates a chloroethyl carbocation that alkylates the O6 position of guanine. This initial adduct can then undergo a secondary reaction with the N1 of a cytosine on the opposing DNA strand, forming a cytotoxic interstrand cross-link.[12]

Logical Flow: From Bifunctional to Monofunctional Alkylation

The diagram below illustrates the fundamental difference in DNA damage caused by bifunctional versus monofunctional agents. This distinction is critical for hypothesizing the activity of our subject compound.

G cluster_0 Bifunctional Agent (e.g., Nitrogen Mustard) cluster_1 Monofunctional Agent (Hypothesized) B_Agent Bifunctional Alkylating Agent B_Mono Mono-adduct (Initial Lesion) B_Agent->B_Mono First Alkylation B_DNA DNA Double Helix B_Cross Interstrand Cross-link (Highly Cytotoxic) B_Mono->B_Cross Second Alkylation M_Agent Monofunctional Alkylating Agent M_Mono Mono-adduct (Single Lesion) M_Agent->M_Mono Single Alkylation M_DNA DNA Double Helix

Caption: Bifunctional vs. Monofunctional Alkylation.

Part 3: Profile of a Novel Agent: this compound

"this compound" (CAS No: 65787-71-5) is a research chemical whose potential as a therapeutic alkylating agent is not well-documented in publicly available literature.[15] However, its chemical structure provides a clear basis for hypothesizing its mechanism of action.

Structural Analysis:

  • Reactive Moiety: The molecule possesses a single 2-chloroethyl group. This is the key functional group responsible for alkylation, analogous to one arm of a nitrogen mustard.

  • Modulating Moiety: The chloroethyl group is attached to a methyl benzoate scaffold. This aromatic ring and ester group will significantly influence the molecule's physicochemical properties, such as lipophilicity, cell permeability, and metabolic stability, compared to the aliphatic amines of traditional mustards.

Hypothesized Mechanism of Action: Given its single reactive site, this compound is predicted to act as a monofunctional alkylating agent . It is incapable of forming interstrand cross-links. Its cytotoxicity would likely arise from the formation of mono-adducts on DNA bases. These lesions, if not repaired, can lead to base mispairing during replication, resulting in mutations or the stalling of replication forks, which can trigger DNA damage response pathways and apoptosis.

The reaction would likely proceed through a similar S\textsubscript{N}1 or S\textsubscript{N}2 mechanism involving the chloroethyl group, though the formation of a highly reactive aziridinium intermediate is not possible as in nitrogen mustards. The electron-withdrawing nature of the benzoate ring may influence the reactivity of the chloroethyl group.

Part 4: A Framework for Experimental Comparison

To objectively compare the performance of "this compound" with standard alkylating agents, a multi-tiered experimental approach is required. The following protocols provide a self-validating system to assess DNA reactivity, cellular cytotoxicity, and the nature of the induced DNA damage.

Experimental Workflow Overview

The following diagram outlines the logical flow for a comprehensive comparative study.

G start Select Agents: 1. Test Compound (this compound) 2. Positive Controls (e.g., Melphalan, BCNU) 3. Vehicle Control (e.g., DMSO) exp1 Experiment 1: In Vitro DNA Alkylation Assay (Mass Spectrometry) start->exp1 exp2 Experiment 2: Cellular Cytotoxicity Assay (MTT/CCK-8) start->exp2 exp3 Experiment 3: Cellular DNA Damage Assay (Comet Assay) start->exp3 data1 Data: Quantify DNA Adducts exp1->data1 data2 Data: Calculate IC50 Values exp2->data2 data3 Data: Measure DNA Strand Breaks exp3->data3 analysis Comparative Analysis: - Potency (IC50) - DNA Reactivity - Damage Profile data1->analysis data2->analysis data3->analysis conclusion Conclusion: - Classify Agent's Profile - Identify Potential Advantages/Disadvantages analysis->conclusion

Caption: Workflow for Comparative Alkylating Agent Analysis.

Protocol 1: In Vitro DNA Alkylation by UPLC-MS/MS

Objective: To directly measure and quantify the formation of DNA adducts by the test and control compounds on purified DNA. This assay removes cellular factors like metabolism and transport, assessing pure chemical reactivity.[16]

Materials:

  • Calf Thymus DNA

  • Test Compound, Control Agents (Melphalan, BCNU)

  • Phosphate Buffer (pH 7.4)

  • Nuclease P1, Alkaline Phosphatase

  • UPLC-MS/MS system (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry)

Methodology:

  • Reaction: Dissolve Calf Thymus DNA in phosphate buffer to a final concentration of 1 mg/mL. Add the alkylating agents to separate DNA aliquots at various concentrations (e.g., 1, 10, 100 µM). Include a vehicle-only control. Incubate at 37°C for a set time (e.g., 4 hours).

  • DNA Precipitation: Stop the reaction by precipitating the DNA with cold ethanol to remove unreacted drug. Wash the DNA pellet twice with 70% ethanol and resuspend in nuclease-free water.

  • Enzymatic Digestion: To break the DNA down into individual nucleosides, add Nuclease P1 and incubate at 37°C for 2 hours. Then, add Alkaline Phosphatase and incubate for another 2 hours. This digestion is crucial for analysis by mass spectrometry.[16]

  • UPLC-MS/MS Analysis: Analyze the digested samples using UPLC-MS/MS. Develop a method using selected reaction monitoring (SRM) to specifically detect and quantify the expected adducts (e.g., N7-alkylguanine) alongside the unmodified nucleosides.[17]

  • Quantification: Generate a standard curve using synthesized adduct standards to accurately quantify the number of adducts per 10\textsuperscript{6} unmodified nucleosides.

Trustworthiness Check: The inclusion of unmodified nucleosides as internal standards and the use of a standard curve for quantification ensures the accuracy and reproducibility of the adduct measurement.

Protocol 2: Cellular Cytotoxicity by CCK-8 Assay

Objective: To determine the concentration of each agent required to inhibit the growth of cancer cells by 50% (IC50), providing a quantitative measure of cytotoxic potency.[18]

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Test Compound, Control Agents

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent (e.g., MTT, MTS)[19]

Methodology:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO\textsubscript{2} incubator.

  • Drug Treatment: Prepare serial dilutions of each alkylating agent in complete medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include wells with vehicle control and medium-only (blank) controls.

  • Incubation: Incubate the plates for a standard duration (e.g., 48 or 72 hours).

  • Viability Measurement: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours. The viable cells will convert the WST-8 tetrazolium salt into a colored formazan product.

  • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.

  • IC50 Calculation: After subtracting the blank, calculate the percentage of cell viability relative to the vehicle control for each drug concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[18]

Trustworthiness Check: Performing the assay in triplicate and including both vehicle and blank controls minimizes variability and ensures the calculated IC50 values are reliable.[20]

Protocol 3: Cellular DNA Damage by Alkaline Comet Assay

Objective: To visualize and quantify DNA damage (specifically strand breaks and alkali-labile sites) in individual cells after treatment with the alkylating agents.[17] This assay can help differentiate the damage profile of monofunctional vs. bifunctional agents.

Materials:

  • Cancer cell lines

  • Test Compound, Control Agents

  • Low-melting point agarose

  • Lysis solution (high salt, detergent)

  • Alkaline electrophoresis buffer (pH > 13)

  • DNA stain (e.g., SYBR Gold)

  • Fluorescence microscope with imaging software

Methodology:

  • Cell Treatment: Treat cells in culture with various concentrations of the alkylating agents for a short duration (e.g., 2-4 hours).

  • Cell Embedding: Harvest the cells and mix a small aliquot with molten low-melting point agarose. Pipette this mixture onto a specially coated microscope slide and allow it to solidify.

  • Lysis: Immerse the slides in a high-salt lysis solution overnight at 4°C. This removes cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • DNA Unwinding & Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with cold alkaline buffer for ~20 minutes to allow the DNA to unwind. Apply a voltage to perform electrophoresis. Damaged DNA containing strand breaks will relax and migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides, stain the DNA with a fluorescent dye, and visualize using a fluorescence microscope.

  • Analysis: Capture images and use specialized software to quantify the amount of DNA in the comet tail relative to the head. The "tail moment" is a common metric used to quantify the extent of DNA damage.

Trustworthiness Check: A positive control (e.g., H\textsubscript{2}O\textsubscript{2}) should be included to validate the assay's performance. Analyzing at least 50 cells per slide ensures statistical significance.

Part 5: Data Synthesis and Comparative Analysis

The data generated from the described protocols should be synthesized into a clear, comparative format.

Quantitative Data Summary Table
Agent Targeted Adduct (from Protocol 1) Adducts / 10\textsuperscript{6} Guanines @ 10 µM IC50 (µM) in HeLa Cells (from Protocol 2) IC50 (µM) in A549 Cells (from Protocol 2) Mean Comet Tail Moment @ 1x IC50 (from Protocol 3)
This compound N7-(2-hydroxyethyl)guanineExperimental ValueExperimental ValueExperimental ValueExperimental Value
Melphalan (Control) N7-guanine mono-adducts, ICLsExperimental ValueExperimental ValueExperimental ValueExperimental Value
BCNU (Control) O6-guanine adducts, ICLsExperimental ValueExperimental ValueExperimental ValueExperimental Value
Vehicle Control None Detected0> Max Concentration> Max ConcentrationBaseline Value
Hypothesized adduct after hydrolysis of the ester and alkylation.

Interpreting the Results:

  • Potency vs. Reactivity: Compare the IC50 values (cellular potency) with the in vitro adduct formation data (chemical reactivity). A compound that is highly reactive but has a high IC50 may have poor cell permeability or be rapidly detoxified.

  • Damage Signature: A monofunctional agent like "this compound" might produce a strong signal in the Comet assay (due to repair-induced strand breaks) but may be less potent (higher IC50) than a bifunctional agent that induces highly cytotoxic interstrand cross-links (ICLs).

  • Cell Line Specificity: Differences in IC50 values across cell lines can indicate dependencies on specific cellular factors, such as DNA repair pathways (e.g., MGMT expression for BCNU resistance).[12]

Conclusion

This guide provides a robust, logical, and experimentally grounded framework for the comparative study of alkylating agents, using "this compound" as a template for investigation. By moving from foundational principles to specific, validated protocols, researchers can systematically deconstruct the chemical reactivity, cytotoxic potential, and DNA damage profile of novel compounds. This structured approach ensures that new agents are not only characterized in isolation but are also meaningfully benchmarked against the classical therapeutics that have long defined this critical area of oncology research. The insights gained from such a comparative analysis are essential for identifying promising new candidates for drug development and for advancing our understanding of the complex interplay between chemical structure and biological function.

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A Senior Application Scientist's Guide to the Structural Validation of Methyl 2-(2-chloroethyl)benzoate: A Comparative Analysis of NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical research and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. The synthesis of a target compound, such as Methyl 2-(2-chloroethyl)benzoate, is incomplete without a rigorous analytical workflow to validate its identity, purity, and structural integrity. This guide provides an in-depth comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the comprehensive analysis of this specific molecule.

We will move beyond a simple recitation of data to explore the causality behind experimental choices, demonstrating how to design a self-validating analytical system. This guide is structured to provide not only the "how" but, more critically, the "why," empowering researchers to interpret their data with confidence and authority.

The Target Molecule: this compound

This compound is a substituted aromatic ester. Its structure presents several distinct analytical "handles" that are ideal for interrogation by NMR and MS. Understanding these features is key to designing an effective validation strategy.

Caption: Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is unparalleled in its ability to provide a detailed map of the atomic connectivity within a molecule.[1][2] It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), offering definitive proof of the carbon-hydrogen framework.

¹H NMR: Mapping the Proton Environments

The ¹H NMR spectrum provides four key pieces of information:

  • Number of Signals: Indicates the number of non-equivalent proton environments.

  • Chemical Shift (δ): Reveals the electronic environment of each proton.

  • Integration: Shows the relative number of protons in each environment.

  • Multiplicity (Splitting): Details the number of neighboring protons.

For this compound, we anticipate six distinct signals:

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~ 7.9-8.1Doublet of doublets (dd)1HAr-HProton ortho to the electron-withdrawing ester group, significantly deshielded.
~ 7.3-7.6Multiplet (m)2HAr-HRemaining aromatic protons, with overlapping signals due to complex coupling.
~ 7.2-7.4Multiplet (m)1HAr-HAromatic proton ortho to the chloroethyl group.
~ 3.9Singlet (s)3H-OCH₃Protons on the methyl ester are isolated and deshielded by the adjacent oxygen.
~ 3.8Triplet (t)2H-CH₂ClProtons adjacent to the electronegative chlorine atom are deshielded. Split into a triplet by the neighboring CH₂ group.
~ 3.3Triplet (t)2HAr-CH₂-Protons adjacent to the aromatic ring. Split into a triplet by the neighboring CH₂Cl group.

Note: Predicted values are based on standard chemical shift tables and substituent effects. Actual values may vary slightly based on solvent and concentration.

¹³C NMR: Probing the Carbon Skeleton

Proton-decoupled ¹³C NMR provides a single peak for each unique carbon environment. This technique is highly effective for confirming the total number of carbon atoms and identifying key functional groups. For our target molecule, we expect to see 9 distinct signals.

Predicted Chemical Shift (ppm)AssignmentRationale
~ 167C=O (Ester)The carbonyl carbon is highly deshielded, appearing far downfield.
~ 125-140Aromatic CarbonsSix distinct signals are expected for the six carbons of the substituted benzene ring.
~ 52-OCH₃The methyl carbon of the ester group.
~ 42-CH₂ClThe carbon atom bonded to chlorine is deshielded.
~ 35Ar-CH₂-The carbon atom attached to the aromatic ring.

Note: The presence of exactly 9 signals in the ¹³C NMR spectrum is a strong confirmation of the proposed structure.

Experimental Protocol: NMR Analysis

Rationale: Deuterated chloroform (CDCl₃) is a standard choice for non-polar to moderately polar organic molecules, as it provides excellent solubility and its residual solvent peak is well-characterized. A concentration of 10-20 mg/mL is optimal for achieving good signal-to-noise in a reasonable timeframe on a modern 400 MHz spectrometer.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the dried "this compound" product.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Data Acquisition (400 MHz Spectrometer):

    • Acquire the spectrum at a stable temperature, typically 298 K.[3]

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover a range from -2 to 12 ppm.[3]

    • Employ a relaxation delay of 1-2 seconds to ensure quantitative integration.[3]

    • Accumulate 16-32 scans to achieve an adequate signal-to-noise ratio.[3]

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • ¹³C NMR Data Acquisition (100 MHz for a 400 MHz instrument):

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).[3]

    • Set the spectral width to cover a range from 0 to 220 ppm.

    • Accumulate a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

    • Process the data similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak at δ 77.16 ppm.

Part 2: Mass Spectrometry (MS) Analysis

While NMR excels at defining atomic connectivity, mass spectrometry provides the definitive molecular weight and offers valuable structural clues through fragmentation analysis.[4][5] For a volatile, thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice.[6]

Interpreting the Mass Spectrum

Molecular Ion (M⁺•): The molecular ion peak is crucial as it confirms the molecular weight of the compound. A key feature for halogenated compounds is the isotopic pattern.[7] Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion will appear as two peaks:

  • M⁺•: at m/z 198 (for the molecule with ³⁵Cl)

  • [M+2]⁺•: at m/z 200 (for the molecule with ³⁷Cl), with an intensity of about one-third of the M⁺• peak.

Key Fragmentation Patterns: Electron ionization is a high-energy technique that causes the molecular ion to fragment in predictable ways.[8] The stability of the resulting charged fragments dictates the observed peaks.

Predicted m/zProposed Fragment IonDescription of Fragmentation Pathway
198/200[C₁₀H₁₁ClO₂]⁺•Molecular Ion (M⁺•): The intact molecule with one electron removed, showing the characteristic 3:1 isotopic pattern for one chlorine atom.
167[C₉H₈ClO]⁺Loss of Methoxy Radical (•OCH₃): Cleavage of the ester C-O bond results in a stable acylium ion.
163[C₁₀H₁₀O₂]⁺Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond from the ethyl side chain.
139/141[C₈H₆Cl]⁺Loss of •CH₂COOCH₃: Complex rearrangement and fragmentation.
104[C₇H₄O]⁺Loss of HCl from m/z 139: A common fragmentation pathway for chloro-aromatic compounds.
77[C₆H₅]⁺Phenyl Cation: A common fragment in the mass spectra of benzene derivatives.
Experimental Protocol: GC-MS Analysis

Rationale: A standard non-polar column like a DB-5ms is excellent for separating a wide range of organic molecules. The temperature program is designed to ensure the compound elutes as a sharp peak without thermal degradation. Standard EI-MS parameters are used for library matching.

  • Sample Preparation:

    • Prepare a dilute solution of the product (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Method:

    • Injector: 250°C, Splitless mode.[9]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., DB-5ms or equivalent).

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.[4]

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 35 to 400.[10]

    • Data Analysis: Identify the chromatographic peak for the product. Analyze the corresponding mass spectrum for the molecular ion and key fragments. Compare the obtained spectrum with a reference library (e.g., NIST).

Part 3: A Comparative Guide to Validation Techniques

No single technique tells the whole story. A robust validation strategy leverages the complementary strengths of multiple analytical methods.

TechniqueInformation ProvidedStrengthsLimitations
¹H & ¹³C NMR Precise atomic connectivity, stereochemistry, number of unique proton/carbon environments.Unambiguous structure elucidation, non-destructive.Relatively low sensitivity, requires higher sample amounts, complex spectra for mixtures.[11]
Mass Spec (GC-MS) Molecular weight, elemental formula (high-res), fragmentation patterns for substructural info.High sensitivity, excellent for identifying knowns via library search, confirms molecular weight.Isomers can be difficult to distinguish, destructive, provides inferred (not direct) connectivity.[12]
FTIR Spectroscopy Presence of specific functional groups (e.g., C=O, C-O, C-Cl).Fast, requires minimal sample prep, good for quick functional group confirmation.Provides limited information on the overall molecular skeleton, not suitable for complex mixtures.[2][13]
Elemental Analysis Percentage composition of C, H, N, S, etc.Confirms the empirical formula of a pure substance.[14][15]Requires a highly pure sample, does not distinguish between isomers, destructive.[16]
Complementary Techniques for a Self-Validating System
  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is an excellent first-pass analysis.[1][4] For this compound, one would expect to see characteristic stretches:

    • ~1720 cm⁻¹: A strong absorbance from the ester C=O group.[17]

    • ~1250 cm⁻¹ and ~1100 cm⁻¹: Strong C-O stretches from the ester linkage.[17]

    • ~3000-3100 cm⁻¹: C-H stretches from the aromatic ring.

    • ~2850-2960 cm⁻¹: C-H stretches from the aliphatic ethyl and methyl groups.

    • ~650-800 cm⁻¹: A C-Cl stretch, though this can be in the fingerprint region and harder to assign definitively.[18]

  • Elemental Analysis: This fundamental technique provides the mass percentages of carbon, hydrogen, and oxygen.[19] The calculated values for C₁₀H₁₁ClO₂ (MW: 198.64 g/mol ) are C, 60.46%; H, 5.58%. An experimental result within ±0.4% of these values provides strong evidence for the correct elemental composition, thereby validating the molecular formula derived from mass spectrometry.

The Integrated Analytical Workflow

A logical and efficient workflow ensures that each analytical step builds upon the last, leading to an irrefutable structural confirmation.

ValidationWorkflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Checks cluster_core_validation Core Structural Validation cluster_final_confirmation Final Confirmation start Synthesized Product ftir FTIR Analysis start->ftir Functional Groups Present? purity Purity Check (e.g., HPLC-UV) start->purity Purity > 95%? ftir->start No: Re-evaluate Synthesis purity->start No: Re-purify ms GC-MS Analysis purity->ms Proceed if Pure nmr 1D/2D NMR Analysis ms->nmr Molecular Weight Confirmed? elemental Elemental Analysis nmr->elemental Connectivity Confirmed? final_structure Validated Structure elemental->final_structure Empirical Formula Confirmed?

Caption: A self-validating workflow for structural elucidation.

Conclusion

The structural validation of a molecule like this compound is not a matter of running a single experiment. It is a systematic process of inquiry where each piece of data corroborates the others. NMR provides the definitive architectural blueprint of the C-H framework, while Mass Spectrometry confirms the total mass and reveals how the molecule breaks apart under energy. Complemented by FTIR for functional group verification and Elemental Analysis for empirical formula confirmation, these techniques form a powerful, self-validating toolkit.

By understanding the principles behind each method and designing a logical workflow, researchers can move beyond simply collecting data to building a robust, defensible case for their product's identity and quality, ensuring the integrity of all subsequent research and development efforts.

References

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A Comparative Guide to HPLC Analysis of Methyl 2-(2-chloroethyl)benzoate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous analysis of reaction mixtures is paramount to ensuring the purity, safety, and efficacy of synthesized compounds. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of "Methyl 2-(2-chloroethyl)benzoate" reaction mixtures. Moving beyond a simple recitation of steps, this document delves into the rationale behind experimental choices, offering a framework for developing a robust and self-validating analytical system.

The Critical Role of HPLC in Monitoring the Synthesis of this compound

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality and safety of the final active pharmaceutical ingredient (API). HPLC is an indispensable tool for monitoring the progress of its synthesis, identifying and quantifying the starting materials, the desired product, and any process-related impurities. A well-developed HPLC method can provide crucial information on reaction completion, yield, and the impurity profile, guiding process optimization and ensuring consistent product quality.

Comparing HPLC Methodologies: A Rational Approach

The choice of HPLC methodology is dictated by the physicochemical properties of the analyte and the potential impurities. For this compound, a relatively non-polar aromatic ester, reversed-phase HPLC is the most suitable approach.[1][2]

Reversed-Phase vs. Normal-Phase HPLC
FeatureReversed-Phase HPLCNormal-Phase HPLCRationale for this compound
Stationary Phase Non-polar (e.g., C18, C8)Polar (e.g., silica, cyano)The non-polar nature of the target analyte and its likely impurities favors interaction with a non-polar stationary phase for better retention and separation.
Mobile Phase Polar (e.g., water/acetonitrile, water/methanol)Non-polar (e.g., hexane, heptane)A polar mobile phase is used to elute the components, with the elution order generally being from most polar to least polar. This allows for effective separation of the non-polar target from more polar starting materials or byproducts.
Typical Analytes Non-polar to moderately polar compoundsPolar compoundsThis compound and its expected impurities are primarily non-polar to moderately polar, making reversed-phase the ideal choice.

Reversed-phase HPLC offers robustness, versatility, and high resolving power for a wide range of pharmaceutical compounds.[3]

A Robust HPLC Method for the Analysis of this compound Reaction Mixtures

Based on the analysis of structurally similar compounds and established chromatographic principles, the following reversed-phase HPLC method serves as an excellent starting point for the analysis of this compound reaction mixtures.

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides sufficient hydrophobicity for the retention of the non-polar analyte.[4][5][6] The dimensions and particle size are standard for good resolution and efficiency.
Mobile Phase Acetonitrile:Water (60:40, v/v)A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase HPLC.[1][2][7] The ratio can be optimized to achieve the desired retention time and separation.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Photodiode Array (PDA) Detector at 230 nmThe aromatic ring of the analyte provides strong UV absorbance. A PDA detector allows for the monitoring of multiple wavelengths and peak purity analysis, which is crucial for impurity profiling.[3][8][9][10]
Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Reaction Mixture dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample filter->inject separate Separation on C18 Column inject->separate detect PDA Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Components integrate->identify quantify Quantify Components identify->quantify

Caption: Workflow for HPLC analysis of this compound.

Data Analysis and Interpretation

A typical chromatogram of the reaction mixture will show peaks corresponding to the starting materials, the product (this compound), and any impurities.

Identification and Quantification
  • Identification: The identity of the peaks can be confirmed by comparing their retention times with those of pure reference standards. The PDA detector can also be used to compare the UV spectra of the peaks with those of the standards for additional confirmation.

  • Quantification: The amount of each component can be determined by external standard calibration. A calibration curve is constructed by plotting the peak area of the reference standard against its concentration. The concentration of the components in the sample can then be calculated from their peak areas using the calibration curve.

Impurity Profiling

The synthesis of this compound may involve reactions such as chloromethylation and esterification, which can lead to the formation of various impurities.[11][12] Potential impurities could include:

  • Unreacted starting materials (e.g., 2-(2-chloroethyl)benzoic acid, methanol)

  • Byproducts of the chlorination reaction

  • Di-substituted or poly-substituted products

  • Degradation products

The use of a PDA detector is highly recommended for impurity profiling as it can help in detecting co-eluting peaks and assessing peak purity.[8][9][10][13]

Method Validation: Ensuring Trustworthiness

To ensure the reliability of the analytical results, the HPLC method must be validated according to the guidelines of the International Council for Harmonisation (ICH).[14][15]

Key Validation Parameters
ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can accurately measure the analyte in the presence of impurities, degradants, and matrix components.The peak for the analyte should be well-resolved from other peaks, and peak purity analysis should show no co-elution.
Linearity To demonstrate a proportional relationship between the detector response and the analyte concentration over a defined range.Correlation coefficient (r²) > 0.999
Accuracy To determine the closeness of the measured value to the true value.Recovery of 98.0% to 102.0% for the analyte.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) < 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Robustness To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition, pH, and column temperature are slightly varied.

Conclusion

This guide provides a comprehensive framework for the HPLC analysis of this compound reaction mixtures. By employing a rational approach to method development, incorporating robust experimental protocols, and adhering to rigorous validation standards, researchers can ensure the generation of accurate and reliable data. The use of reversed-phase HPLC with PDA detection offers a powerful tool for monitoring reaction progress, quantifying product yield, and profiling impurities, ultimately contributing to the development of high-quality pharmaceutical products.

References

  • SIELC Technologies. (n.d.). Separation of Methyl benzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Al-Baghdadi, S. B., & Al-Amery, M. H. (2021). Optimization of a micro-High-Performance Liquid Chromatography Method for Determination of Metronidazole benzoate in Their stand. Annals of the Romanian Society for Cell Biology, 25(6), 11821-11830.
  • CN101503340A - Method for synthesizing 2-chloroethyl methyl ether - Google Patents. (n.d.).
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  • Shimadzu Corporation. (2021, July 27). Impurity Detection and Faster Peak Separation for PDA Detectors [Video]. YouTube. [Link]

  • Krause, M. (2020, April 7). RP-HPLC of strongly non-polar compound?. ResearchGate. Retrieved from [Link]

  • Ryan, P. E. (1998). HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array Detection.
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  • Soni, H., & Singhai, A. K. (2018). HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. Asian Journal of Applied Science and Technology, 2(2), 1-6.
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  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-63.
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  • Restek. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Pylypiw, H. M., & Grether, M. T. (2000). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods.
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  • Chmiel, T. (2017). Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses).
  • Wang, Y., et al. (2018). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Journal of Chemical Engineering of Chinese Universities, 32(4), 863-868.
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A Senior Application Scientist's Guide to the Catalytic Synthesis of Methyl 2-(2-chloroethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Methyl 2-(2-chloroethyl)benzoate

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its bifunctional nature, possessing both an ester and a reactive chloroethyl group, makes it a versatile building block for the construction of more complex molecular architectures. The efficiency and selectivity of its synthesis are therefore of paramount importance in drug development and industrial chemical production. This guide provides a comparative analysis of the primary catalytic methods for the synthesis of this compound, offering insights into the underlying mechanisms, experimental protocols, and performance data to aid researchers in selecting the optimal synthetic route for their specific needs.

Comparative Analysis of Catalytic Methodologies

The synthesis of this compound from its parent carboxylic acid, 2-(2-chloroethyl)benzoic acid, and methanol can be achieved through several catalytic pathways. The choice of method is often a trade-off between reaction conditions, yield, scalability, and substrate sensitivity. Here, we compare three prominent methods: the classic Fischer-Speier Esterification, the mild Steglich Esterification, and the high-yielding two-step synthesis via an acyl chloride intermediate.

Parameter Fischer-Speier Esterification Steglich Esterification Synthesis via Acyl Chloride
Catalyst/Reagent Strong acid (e.g., H₂SO₄, p-TsOH), Solid AcidsDCC/EDC, DMAPThionyl chloride (SOCl₂), Oxalyl chloride
Reaction Conditions High temperature (reflux)Mild (0 °C to room temperature)Moderate (reflux for acyl chloride formation)
Typical Yield Moderate to High (equilibrium-driven)HighVery High
Scalability ExcellentGood for small to medium scaleGood
Substrate Sensitivity Not suitable for acid-labile substratesExcellent for sensitive substratesCan be harsh for some sensitive groups
Byproducts WaterDicyclohexylurea (DCU) or EDC byproductHCl, SO₂
Key Advantages Cost-effective, simple procedureMild conditions, high efficiency for hindered substrates.[1]High reactivity and yield
Key Disadvantages Harsh conditions, reversible reactionStoichiometric coupling agent, byproduct removalTwo-step process, corrosive reagents

I. Fischer-Speier Esterification: The Workhorse Method

Fischer-Speier esterification is a cornerstone of organic synthesis, valued for its simplicity and cost-effectiveness, making it highly suitable for large-scale production.[2] The reaction involves the direct esterification of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[3]

Causality of Experimental Choices & Mechanism

The reaction is an equilibrium process.[4] To drive the equilibrium towards the formation of the ester, a large excess of methanol is typically used, and the water formed as a byproduct is often removed.[4][5] The strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid.[6] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of methanol.[3][4]

The subsequent steps involve a proton transfer, elimination of a water molecule to form a resonance-stabilized carbocation, and finally, deprotonation to yield the ester.[7]

Fischer_Esterification cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation A 2-(2-chloroethyl)benzoic acid H_plus H+ A->H_plus B Protonated Carboxylic Acid H_plus->B C Methanol B->C + D Tetrahedral Intermediate B->D C->D E Protonated Intermediate D->E D->E F Resonance-Stabilized Cation E->F E->F H2O H₂O E->H2O - G This compound F->G F->G H_plus_out H+ F->H_plus_out -

Caption: Mechanism of Fischer-Speier Esterification.

Alternative Catalysts: Solid Acids

To circumvent the issues associated with corrosive and difficult-to-remove mineral acids, solid acid catalysts have emerged as a promising alternative.[8] Materials like zirconium-based solid acids offer high catalytic activity, are recoverable, and can be reused, leading to a more environmentally friendly process.[9][10] These catalysts provide an acidic surface that facilitates the esterification in a heterogeneous system.[8]

Experimental Protocol: Fischer-Speier Esterification
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2-chloroethyl)benzoic acid (1.0 eq.).[2]

  • Reagent Addition: Add methanol (10-20 eq.) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (0.1-0.2 eq.) with stirring.[2][11]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure.

  • Extraction: Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.[12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure this compound.[2]

II. Steglich Esterification: The Mild and Efficient Approach

The Steglich esterification is a powerful method for the formation of esters under mild, neutral conditions, making it ideal for substrates that are sensitive to the harsh conditions of Fischer esterification.[1][13] It utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[14][15]

Causality of Experimental Choices & Mechanism

The key to the Steglich esterification is the activation of the carboxylic acid by the carbodiimide coupling agent. DCC reacts with 2-(2-chloroethyl)benzoic acid to form a highly reactive O-acylisourea intermediate.[16] This intermediate is then susceptible to nucleophilic attack. While the alcohol can react directly with the O-acylisourea, the reaction is significantly accelerated by the addition of DMAP.[17] DMAP, being a stronger nucleophile than methanol, attacks the O-acylisourea to form a reactive N-acylpyridinium intermediate ("active ester"). This intermediate readily reacts with methanol to form the desired ester and regenerates the DMAP catalyst. A significant advantage of this method is the formation of a stable dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can be easily removed by filtration.

Steglich_Esterification cluster_step1 Step 1: Activation cluster_step2 Step 2: Acyl Transfer cluster_step3 Step 3: Nucleophilic Attack A 2-(2-chloroethyl)benzoic acid DCC DCC A->DCC + B O-acylisourea Intermediate DCC->B DMAP DMAP B->DMAP + C N-acylpyridinium Intermediate B->C DCU DCU B->DCU - DMAP->C Methanol Methanol C->Methanol + D This compound C->D Methanol->D

Caption: Mechanism of Steglich Esterification.

Experimental Protocol: Steglich Esterification
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(2-chloroethyl)benzoic acid (1.0 eq.), methanol (1.2 eq.), and DMAP (0.1 eq.).[2]

  • Solvent Addition: Dissolve the reactants in anhydrous dichloromethane (DCM).[2]

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise with stirring.[2]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.[2]

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).[18] Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

III. Synthesis via Acyl Chloride: The High-Yield Route

This two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an alcohol to form the ester.[2] This is often the most effective method for achieving high yields in a short amount of time.[19]

Causality of Experimental Choices & Mechanism

The carboxylic acid is first converted to an acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This conversion dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. The subsequent reaction with methanol is a rapid and typically exothermic nucleophilic acyl substitution.[20] The mechanism involves the nucleophilic attack of the alcohol on the acyl chloride, followed by the elimination of a chloride ion to form the ester.[21][22] A base, such as pyridine, is often added to neutralize the HCl byproduct.[19]

Acyl_Chloride_Synthesis cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification A 2-(2-chloroethyl)benzoic acid SOCl2 SOCl₂ A->SOCl2 + B 2-(2-chloroethyl)benzoyl chloride SOCl2->B Methanol Methanol B->Methanol + C This compound B->C HCl HCl B->HCl - Methanol->C

Caption: Two-step synthesis of this compound via an acyl chloride intermediate.

Experimental Protocol: Synthesis via Acyl Chloride

Step 1: Formation of 2-(2-chloroethyl)benzoyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 2-(2-chloroethyl)benzoic acid (1.0 eq.).[2]

  • Reagent Addition: Add thionyl chloride (2.0-3.0 eq.) and a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Reaction: Heat the mixture to reflux for 2-3 hours.

  • Work-up: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude acyl chloride is often used in the next step without further purification.

Step 2: Esterification

  • Reaction Setup: Dissolve the crude 2-(2-chloroethyl)benzoyl chloride in an anhydrous solvent like dichloromethane in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C and add methanol (1.2 eq.) followed by the dropwise addition of a non-nucleophilic base like pyridine (1.1 eq.).[19]

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Work-up: Wash the reaction mixture with water, dilute acid (to remove pyridine), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or distillation.

Conclusion and Recommendations

The choice of catalytic method for the synthesis of this compound is highly dependent on the specific requirements of the researcher.

  • For large-scale, cost-effective synthesis where substrate sensitivity is not a concern, Fischer-Speier Esterification remains the method of choice. The use of emerging solid acid catalysts can further enhance its environmental credentials.

  • For small to medium-scale synthesis of sensitive or sterically hindered substrates , the mild and efficient Steglich Esterification is highly recommended, despite the need for stoichiometric coupling agents.

  • When high yield and rapid reaction times are paramount , the two-step synthesis via an acyl chloride intermediate is the most reliable approach, provided the potential for harsher conditions in the first step is acceptable.

By understanding the mechanistic nuances and practical considerations of each method, researchers can confidently select and optimize the synthesis of this valuable chemical intermediate.

References

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Steglich esterification. Grokipedia. [Link]

  • Steglich Esterification Definition - Organic Chemistry Key Term. Fiveable. [Link]

  • Steglich Esterification. SynArchive. [Link]

  • Acyl Chlorides & Esters | Edexcel A Level Chemistry Revision Notes 2015. Save My Exams. [Link]

  • reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. [Link]

  • Steglich Esterification/ Keck Macrolactonization #csirnet #gateexam #setexam #jamchemistry. YouTube. [Link]

  • esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing. [Link]

  • Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. The Journal of Organic Chemistry. [Link]

  • esterification of benzoic acid to methyl benzoate. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Acid Chloride + Alcohol = Ester (Mechanism). YouTube. [Link]

  • Mechanism of the esterification between benzoic acid (and derivatives)... ResearchGate. [Link]

  • The Activity and Cyclic Catalysis of Synthesized Iron-Supported Zr/Ti Solid Acid Catalysts in Methyl Benzoate Compounds. MDPI. [Link]

  • Lab5 procedure esterification. [Link]

  • CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google P
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Institutes of Health. [Link]

  • CN113248373A - Preparation method of methyl benzoate compound - Google P
  • Method for synthesizing methyl 2-methyl-4-acetyl benzoate - Eureka | Patsnap. [Link]

  • Fischer Esterification: Preparation of methyl benzoate | Lab Reports Organic Chemistry | Docsity. [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. ResearchGate. [Link]

  • Preparation of Methyl Benzoate. [Link]

  • A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. The Royal Society of Chemistry. [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. ResearchGate. [Link]

  • Analele Universității din Craiova, Seria Chimie. [Link]

  • PH CH 126.1 Fischer Esterification of Methyl Benzoate 2 | PDF | Ester | Alcohol - Scribd. [Link]

  • Methyl Benzoate : Organic Synthesis Fischer Esterification. YouTube. [Link]

  • Experiment : Esterification: The Synthesis of Methyl Benzoat ee. Science Learning Center. [Link]

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A Comparative Guide to the Reactivity of Ortho, Meta, and Para Isomers of Chloroethyl Benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, a nuanced understanding of isomeric reactivity is paramount. The seemingly subtle shift of a substituent on an aromatic ring can dramatically alter a molecule's chemical behavior, influencing reaction rates, product distribution, and ultimately, the viability of a synthetic route. This guide provides an in-depth comparison of the reactivity of the ortho, meta, and para isomers of chloroethyl benzoate, moving beyond a simple list of properties to explore the fundamental principles that govern their chemical transformations. By synthesizing theoretical underpinnings with analogous experimental data, this document offers a predictive framework for researchers navigating the complexities of aromatic ester chemistry.

The Decisive Interplay of Electronic and Steric Effects

The reactivity of the chloroethyl benzoate isomers, particularly in reactions involving the ester functionality such as alkaline hydrolysis, is dictated by a delicate balance of electronic and steric effects imparted by the chloroethyl substituent. These effects modulate the electrophilicity of the carbonyl carbon, which is the primary site of nucleophilic attack in many key reactions.

Electronic Effects: The chloroethyl group, due to the electronegativity of the chlorine atom, is primarily an electron-withdrawing group. This withdrawal occurs through two principal mechanisms:

  • Inductive Effect (-I): The electronegative chlorine atom pulls electron density away from the benzene ring through the sigma bonds. This effect is strongest at the ortho position and diminishes with distance, being weaker at the meta and para positions. An increased withdrawal of electron density from the ring makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • Resonance Effect (+R/-R): While the chloroethyl group is not a classic resonance donor or acceptor, the possibility of hyperconjugation or weak resonance interactions can play a minor role. However, the inductive effect is the dominant electronic factor for this substituent.

Steric Effects: The physical presence of the chloroethyl group in close proximity to the reaction center (the ester group) can hinder the approach of a nucleophile. This steric hindrance is most pronounced for the ortho isomer, where the substituent is directly adjacent to the ester functionality.

A Predictive Comparison of Isomer Reactivity

Para > Meta > Ortho

Here's a breakdown of the reasoning behind this prediction:

  • Para-Chloroethyl Benzoate: This isomer is anticipated to be the most reactive. The chloroethyl group at the para position exerts a significant electron-withdrawing inductive effect, which is effectively transmitted to the carbonyl carbon, increasing its electrophilicity. Crucially, there is no steric hindrance from the para substituent to impede the approach of a nucleophile to the ester group.

  • Meta-Chloroethyl Benzoate: The reactivity of the meta isomer is expected to be lower than that of the para isomer. The inductive effect of the chloroethyl group is still at play, but it is somewhat attenuated due to the greater distance from the ester functionality. Like the para isomer, the meta position offers no steric impediment to the reaction.

  • Ortho-Chloroethyl Benzoate: The ortho isomer is predicted to be the least reactive of the three. While the inductive electron-withdrawing effect is strongest at the ortho position, which would theoretically enhance reactivity, this is likely to be significantly counteracted by a powerful steric effect. The bulky chloroethyl group in the ortho position physically obstructs the trajectory of an incoming nucleophile, raising the activation energy of the reaction. This phenomenon, often referred to as the "ortho effect," can dramatically reduce reaction rates. In some cases, the ortho substituent can also force the ester group to twist out of the plane of the benzene ring, which can disrupt the electronic communication between the ring and the carbonyl group.[1][2]

Quantitative Insights from Analogous Systems

To lend quantitative support to our qualitative predictions, we can examine experimental data from the hydrolysis of other substituted benzoates. For instance, kinetic studies on the saponification of meta- and para-substituted methyl benzoates provide valuable comparative data.[3]

Substituent PositionSubstituentRate Constant (k) (L·mol⁻¹·min⁻¹)
para-NO₂102
meta-NO₂63
meta-Cl9.1
meta-Br8.6
--H (unsubstituted)1.7
para-CH₃0.98
para-OCH₃0.42
para-NH₂0.06

Table 1: Rate Constants for the Saponification of meta- and para-Substituted Methyl Benzoates.[3]

This data clearly illustrates that electron-withdrawing groups (-NO₂, -Cl, -Br) increase the rate of hydrolysis compared to the unsubstituted benzoate, and the effect is generally more pronounced from the para position than the meta position for a given substituent. This aligns with our prediction for the relative reactivity of the para and meta chloroethyl benzoate isomers.

Visualizing the Underlying Principles

The interplay of electronic and steric effects can be visualized to better understand their impact on reactivity.

G cluster_ortho Ortho Isomer cluster_meta Meta Isomer cluster_para Para Isomer ortho_node Strong Inductive Effect (+) Significant Steric Hindrance (-) meta_node Moderate Inductive Effect (+) No Steric Hindrance (+) meta_node->ortho_node Decreasing Reactivity para_node Strong Inductive Effect (+) No Steric Hindrance (+) para_node->meta_node Decreasing Reactivity G start Prepare & Equilibrate Reactant Solutions initiate Mix Ester & NaOH Solutions Start Timer start->initiate monitor Withdraw Aliquots at Timed Intervals initiate->monitor quench Quench Reaction with Excess HCl monitor->quench titrate Titrate Excess HCl with NaOH quench->titrate analyze Calculate Rate Constants titrate->analyze compare Compare k values for o, m, p Isomers analyze->compare

Caption: Workflow for the experimental determination of hydrolysis rate constants.

Conclusion

The reactivity of the ortho, meta, and para isomers of chloroethyl benzoate is a classic illustration of how substituent position profoundly impacts chemical behavior. Based on a thorough analysis of electronic and steric effects, supported by data from analogous chemical systems, the predicted order of reactivity for alkaline hydrolysis is para > meta > ortho. The para isomer benefits from a strong, unhindered electron-withdrawing effect, while the meta isomer experiences a slightly weaker electronic pull. The ortho isomer, despite having the strongest inductive effect, is significantly hampered by steric hindrance, leading to the lowest predicted reactivity. This guide provides a robust theoretical framework and a detailed experimental protocol for researchers to explore and exploit these isomeric differences in their synthetic endeavors. A deep understanding of these principles is not merely academic; it is a critical tool for the rational design of reaction pathways and the efficient synthesis of target molecules in the competitive fields of drug discovery and materials science.

References

  • Wikipedia. (2023). Ortho effect. Available at: [Link]

  • Quora. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid?. Available at: [Link]

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A Senior Application Scientist's Guide to the Synthesis and Spectral Validation of Chromanones

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the chromanone scaffold is a privileged structure, forming the core of numerous pharmacologically active compounds.[1][2] Its synthesis, therefore, is a foundational process in many research endeavors. However, the successful synthesis of a target molecule is only half the battle; rigorous validation is paramount to ensure that the material proceeding to further studies is indeed the correct compound, free of isomers or byproducts.

This guide provides an in-depth, experience-driven walkthrough of a robust method for synthesizing the parent chroman-4-one molecule. More critically, it establishes a framework for validating its structure using a suite of spectroscopic techniques—NMR, IR, and Mass Spectrometry. We will compare the expected data against that of a potential isomeric byproduct, the coumarin scaffold, which can arise under different, yet related, reaction conditions, thereby demonstrating a self-validating analytical workflow.

Part 1: The Synthetic Route: Intramolecular Friedel-Crafts Acylation

For the synthesis of the unsubstituted chroman-4-one, the intramolecular Friedel-Crafts acylation of 3-phenoxypropanoic acid is a reliable and mechanistically elegant choice.[3][4] This pathway is often preferred for its high efficiency in forming the six-membered heterocyclic ring.

Causality of Experimental Choice: The selection of a strong acid catalyst, such as polyphosphoric acid (PPA), is critical. PPA serves a dual role: it acts as the Lewis acid to activate the carboxylic acid, generating the acylium ion electrophile, and it serves as a non-nucleophilic solvent medium, promoting the desired intramolecular cyclization without competing side reactions.[2] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich aromatic ring attacks the acylium ion.[5][6]

Experimental Workflow: From Synthesis to Validation

The overall process is a logical progression from synthesis and purification to multi-faceted spectral analysis, ensuring a high-confidence structural assignment.

G cluster_synthesis Synthesis & Purification cluster_validation Spectral Validation Start 3-Phenoxypropanoic Acid Reaction Intramolecular Friedel-Crafts Acylation (PPA, Heat) Start->Reaction Workup Quench (ice-water), Extraction (EtOAc) Reaction->Workup Purify Column Chromatography (Silica Gel) Workup->Purify Product Pure Chroman-4-one Purify->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Sample Analysis IR IR Spectroscopy Product->IR Sample Analysis MS Mass Spectrometry Product->MS Sample Analysis Validation Structure Confirmed NMR->Validation IR->Validation MS->Validation

Caption: Workflow for chromanone synthesis and validation.

Detailed Protocol: Synthesis of Chroman-4-one
  • Reagent Preparation: Place 3-phenoxypropanoic acid (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reaction Setup: Carefully add polyphosphoric acid (PPA) (approx. 10x weight of starting material) to the flask. The PPA acts as both catalyst and solvent.

  • Cyclization: Heat the reaction mixture to 90-100 °C with vigorous stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: After completion, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring. This hydrolyzes the PPA and precipitates the crude product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The organic product will move into the ethyl acetate layer.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to yield pure chroman-4-one.

Part 2: The Validation System: A Multi-Spectroscopic Approach

No single technique provides absolute proof of structure. True validation comes from the convergence of data from multiple, orthogonal analytical methods. Here, we detail the expected outcomes from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for chroman-4-one.

¹H and ¹³C NMR Spectroscopy: The Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Protocol: NMR Sample Preparation and Acquisition

  • Dissolve ~5-10 mg of the purified chroman-4-one in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters are typically sufficient.[7]

Expected ¹H NMR Data (400 MHz, CDCl₃) The spectrum is expected to show two characteristic triplets for the aliphatic protons and a complex multiplet pattern for the four aromatic protons.[8]

Proton Position Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Rationale
H-2~4.6Triplet (t)~6.52HMethylene protons adjacent to the ring oxygen (O-CH₂), deshielded.
H-3~2.9Triplet (t)~6.52HMethylene protons adjacent to the carbonyl group (C=O-CH₂), less deshielded than H-2.
H-5~7.9Doublet of doublets (dd)~7.9, 1.71HAromatic proton ortho to the carbonyl group, strongly deshielded.
H-6, H-7, H-8~6.9 - 7.5Multiplet (m)-3HRemaining aromatic protons, appearing in the typical aromatic region.

Expected ¹³C NMR Data (100 MHz, CDCl₃) The ¹³C spectrum provides a count of unique carbon environments and information about their electronic nature.[9]

Carbon Position Expected Chemical Shift (δ, ppm) Assignment Rationale
C-4~192.0Carbonyl carbon (ketone), highly deshielded.
C-8a~161.5Aromatic carbon attached to the ring oxygen.
C-5~127.0Aromatic CH carbon.
C-7~121.5Aromatic CH carbon.
C-6~121.0Aromatic CH carbon.
C-4a~118.0Quaternary aromatic carbon adjacent to the carbonyl.
C-8~117.5Aromatic CH carbon.
C-2~67.5Aliphatic carbon adjacent to the ring oxygen (O-CH₂).
C-3~37.5Aliphatic carbon adjacent to the carbonyl (C=O-CH₂).
Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy probes the vibrational frequencies of bonds and is excellent for identifying key functional groups.

Protocol: IR Spectrum Acquisition (ATR)

  • Place a small amount of the purified product directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Acquire the spectrum, typically over a range of 4000-600 cm⁻¹.

Expected IR Absorption Bands The most diagnostic peak is the sharp, strong absorption from the ketone's carbonyl group.[10][11]

Frequency (cm⁻¹) Intensity Functional Group Assignment
~3070Medium-WeakAromatic C-H Stretch
~2930Medium-WeakAliphatic C-H Stretch
~1685 Strong, Sharp C=O Stretch (Aryl Ketone)
~1605, ~1475MediumAromatic C=C Bending
~1220StrongAryl-O-Alkyl Ether C-O Stretch
Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of the molecular formula.[12]

Protocol: MS Acquisition (ESI or EI)

  • Dissolve a small sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample into the mass spectrometer, often via LC or direct injection.[13]

  • Acquire the spectrum using a soft ionization technique like Electrospray Ionization (ESI) to observe the molecular ion.

Expected Mass Spectrum Data

  • Molecular Formula: C₉H₈O₂

  • Exact Mass: 148.0524

  • Observed Ion (ESI, Positive Mode): [M+H]⁺ at m/z 149.0597

A characteristic fragmentation pattern under Electron Ionization (EI) involves a retro-Diels-Alder reaction, leading to a prominent fragment at m/z 120, corresponding to the loss of ethylene (C₂H₄).

Part 3: The Comparison - Chromanone vs. Coumarin

To exemplify a self-validating system, we compare our expected chromanone data with that of its isomer, coumarin. Coumarin could potentially be formed from similar starting materials (a phenol and a β-ketoester) under different conditions, such as the Pechmann condensation.[14][15][16] This comparison highlights how specific spectral features unambiguously differentiate the two structures.

Pechmann Condensation vs. Friedel-Crafts Acylation The Pechmann reaction typically uses a phenol and a β-ketoester under acidic conditions to form a coumarin (an α,β-unsaturated lactone).[17] While our Friedel-Crafts synthesis is distinct, understanding the spectral signature of a potential isomeric byproduct is crucial for validation.

Caption: Key distinguishing features of Chromanone vs. Coumarin.

Comparative Spectral Data Analysis
Spectral Feature Chroman-4-one (Synthesized Product) Coumarin (Potential Isomeric Byproduct) Conclusion for Validation
¹H NMR: Aliphatic/Vinylic Region Two triplets at ~4.6 ppm (O-CH₂) and ~2.9 ppm (C=O-CH₂).Two doublets for vinylic protons, typically ~6.4 ppm and ~7.7 ppm.The presence of two aliphatic triplets and the absence of vinylic signals is definitive proof of the chromanone's saturated heterocyclic ring.
IR: Carbonyl (C=O) Stretch Strong, sharp peak at ~1685 cm⁻¹ .Strong, sharp peak at a higher frequency, ~1720-1740 cm⁻¹ .The lower frequency C=O stretch confirms an aryl ketone conjugated with the benzene ring, not an α,β-unsaturated lactone (ester) .
¹³C NMR: Carbonyl Carbon Ketone signal at ~192.0 ppm .Lactone (ester) carbonyl signal at ~160.0 ppm .The highly deshielded chemical shift of the carbonyl carbon is characteristic of a ketone, not an ester.

By systematically comparing the acquired experimental data with these benchmarks, a researcher can confidently validate the synthesis of chroman-4-one and rule out the formation of its common isomer. This rigorous, multi-faceted approach to spectral validation is the cornerstone of trustworthy and reproducible chemical science.

References

  • Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry (RSC Publishing).
  • SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry.
  • ¹H NMR, ¹³C NMR, and chemical structure of HM-Chromanone isolated
  • Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. American Chemical Society.
  • Structure and Conformation of Novel Derivatives of Chromanone: 1H NMR, 13C NMR and 1D-NOE Difference Spectroscopic Study. Journal of the Korean Chemical Society.
  • First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent.
  • Table 1 1 H NMR and 13 C NMR data for compounds 1 at 500 MHz (CD 3 OD)...
  • Experimental and theoretical Infrared spectra of chromone-3-carboxylic acid.
  • The Pechmann Reaction. Organic Reactions.
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  • 4-Chromanone(491-37-2) 1H NMR spectrum. ChemicalBook.
  • The Pechmann Reaction.
  • Friedel–Crafts Acyl
  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.
  • SYNTHESIS OF CHROMENE-2-ONE BY PECHMANN CONDENSATION REACTION AND ITS ZONE OF INHIBITION ON GRAM NEGATIVE BACTERIA. Sathyabama Institute of Science and Technology.
  • Outline IR spectrum of isolated chromone 2.
  • 6-Methyl-4-chromanone - Optional[
  • 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph.
  • INFRARED SPECTROSCOPY (IR). University of Colorado Boulder.
  • Mass Spectrometry. Bruker.
  • LC–MS/MS quantitative analysis of phylloquinone, menaquinone-4 and menaquinone-7 in the human serum of a healthy popul

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The Versatile Precursor: A Comparative Guide to Methyl 2-(2-chloroethyl)benzoate in Novel Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the efficient construction of novel heterocyclic scaffolds is a paramount objective. These cyclic structures form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of starting materials available to the synthetic chemist, Methyl 2-(2-chloroethyl)benzoate has emerged as a particularly versatile and powerful precursor. Its unique bifunctional nature, possessing both an electrophilic chloroethyl side chain and a nucleophilic-modifiable ester group, allows for a diverse range of cyclization strategies.

This technical guide provides a comparative analysis of this compound as a precursor for the synthesis of important oxygen-containing heterocycles, specifically focusing on the construction of dihydroisobenzofurans (phthalans) and isochroman-1-ones. We will explore the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and objectively compare its performance against alternative synthetic routes, supported by experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this precursor for the efficient synthesis of novel molecular architectures.

The Synthetic Utility of this compound

The core utility of this compound lies in its predisposition to undergo intramolecular cyclization reactions. The ortho-disposed chloroethyl and methyl ester functionalities are perfectly poised to react, forming a new heterocyclic ring fused to the benzene core. This strategy is particularly effective for the synthesis of 1,3-dihydroisobenzofuran and its derivatives, which are key structural motifs in various biologically active compounds.[1]

Pathway A: Base-Mediated Intramolecular Cyclization to Dihydroisobenzofurans

A primary application of this compound is in the synthesis of 1,3-dihydroisobenzofuran, also known as phthalan. This reaction typically proceeds via an intramolecular Williamson ether synthesis. First, the methyl ester is hydrolyzed to the corresponding carboxylic acid, which is then deprotonated by a base to form a carboxylate. This carboxylate acts as an internal nucleophile, attacking the electrophilic carbon of the chloroethyl side chain to displace the chloride and form the five-membered dihydroisobenzofuran ring.

Experimental Protocol: Synthesis of 1,3-Dihydroisobenzofuran-1-one (Phthalide)

  • Step 1: Hydrolysis of this compound. To a solution of this compound (1.0 eq) in a suitable solvent such as methanol/water (3:1), add sodium hydroxide (1.2 eq).

  • Step 2: Reaction Monitoring. Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Step 3: Acidification and Cyclization. After cooling to room temperature, acidify the reaction mixture with hydrochloric acid (1M) to a pH of ~2. The resulting 2-(2-chloroethyl)benzoic acid will precipitate.

  • Step 4: Isolation of Intermediate. Filter the precipitate, wash with cold water, and dry under vacuum.

  • Step 5: Intramolecular Cyclization. Dissolve the dried 2-(2-chloroethyl)benzoic acid in a polar aprotic solvent like DMF and add a non-nucleophilic base such as potassium carbonate (1.5 eq).

  • Step 6: Final Product Isolation. Heat the mixture at 80-100 °C. Upon completion, cool the reaction, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, concentrated, and purified by column chromatography to yield the final phthalide product.

The causality behind these choices is critical. The initial hydrolysis is necessary to unmask the nucleophilic carboxylate. The choice of a non-nucleophilic base in the cyclization step is crucial to prevent competing intermolecular reactions. The heat applied provides the necessary activation energy for the intramolecular SN2 reaction to proceed efficiently.

Comparative Analysis: Alternative Routes to Dihydroisobenzofurans

While this compound provides a reliable route, it is essential to compare it with other established methods for synthesizing dihydroisobenzofurans to make informed decisions in a research and development setting.

One notable alternative involves the iodocyclization of 2-vinylbenzyl alcohols.[2] This method offers a different strategic approach, starting from readily available styrene derivatives. Another powerful set of methods involves transition-metal-catalyzed reactions, which have gained significant traction for their efficiency and high yields under mild conditions.[3][4] For instance, palladium-catalyzed intramolecular coupling of alkyl phenyl ethers can furnish dihydroisobenzofuran derivatives in moderate to excellent yields.[4]

Parameter This compound Route Iodocyclization of 2-Vinylbenzyl Alcohols[2] Pd-Catalyzed C-H Activation[4]
Precursor Availability Readily synthesized from commercial materials.Requires synthesis of substituted 2-vinylbenzyl alcohols.Substituted alkyl phenyl ethers are often readily available.
Reagent Toxicity Uses common bases and solvents.Iodine is a halogenating agent.Palladium catalysts can be toxic and require removal.
Reaction Conditions Requires heating, sometimes to high temperatures.Often proceeds at room temperature.Typically requires an oxidant and specific ligands.
Generality/Scope Good for a range of substituted phthalides.Limited by the availability of substituted styrenes.Broad scope with high functional group tolerance.
Yields Generally good to excellent.Good yields reported.Moderate to excellent yields (33-99%).[4]

This comparative data highlights that the choice of precursor is highly dependent on the specific target molecule, available starting materials, and desired process parameters such as scalability and cost.

Visualization of Synthetic Pathways

To better illustrate the synthetic logic, the following diagrams outline the key transformations.

G cluster_0 Pathway A: From this compound A This compound B 2-(2-Chloroethyl)benzoic acid A->B 1. NaOH, H₂O/MeOH 2. HCl C 1,3-Dihydroisobenzofuran-1-one (Phthalide) B->C K₂CO₃, DMF, Δ

Caption: Synthesis of Phthalide via Intramolecular Cyclization.

G cluster_1 Alternative Pathway: Iodocyclization D 2-Vinylbenzyl alcohol E 1-(Iodomethyl)-1,3- dihydroisobenzofuran D->E I₂, K-t-BuO, Toluene F 1-Methyl-1,3- dihydroisobenzofuran E->F Bu₃SnH, Benzene

Caption: Alternative Synthesis via Iodocyclization of 2-Vinylbenzyl Alcohols.

Conclusion and Future Outlook

This compound stands as a robust and valuable precursor in the synthesis of novel heterocycles, particularly for the dihydroisobenzofuran class of compounds. Its advantages include straightforward reaction pathways and the use of common, inexpensive reagents. However, a comparative analysis reveals that alternative methods, such as transition-metal-catalyzed cyclizations, may offer broader substrate scope and milder reaction conditions, albeit with the potential for higher cost and catalyst-related toxicity concerns.[3][4]

The choice of synthetic route will ultimately be dictated by the specific goals of the research program, including the complexity of the target molecule, desired scale, and economic considerations. As the field of organic synthesis continues to evolve, the development of even more efficient and sustainable methods for constructing these important heterocyclic frameworks is anticipated. The foundational understanding of precursors like this compound will undoubtedly continue to play a crucial role in these future innovations.

References

  • Nakano, K., & Muramatsu, W. (2014). Gold-Catalyzed Benzylic Azidation of Phthalans and Isochromans and Subsequent FeCl3-Catalyzed Nucleophilic Substitutions. Organic Letters, 16(7), 2042-2045. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isochromans. Available from: [Link]

  • Bibi, A., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(21), 14835-14861. Available from: [Link]

  • Bibi, A., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing. Available from: [Link]

  • Kobayashi, K., & Shik, K. (2008). A Facile Synthesis of 1,3-Dihydroisobenzofurans Using Iodocyclization of 2-Vinylbenzyl Alcohols. Heterocycles, 75(3), 577-586. Available from: [Link]

  • Dapkekar, N., et al. (2022). Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. ChemistrySelect, 7(33). Available from: [Link]

  • de Oliveira, K. T., et al. (2024). Isochromene and Dihydroisobenzofuran Electrosynthesis by a Highly Regiodivergent Cyclization of 2-Ethynylbenzaldehydes. The Journal of Organic Chemistry, 89(13), 9145-9156. Available from: [Link]

  • Khan, I., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 15(35), 24867-24892. Available from: [Link]

  • Rogoza, A. V., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4216. Available from: [Link]

  • Gurbanov, A. V., et al. (2025). Alternative Synthetic Route to a Conformationally Stable C,N-Palladacycle. Russian Journal of Coordination Chemistry, 51(8), 603-611. Available from: [Link]

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A Comparative Guide to the Efficiency of Methyl 2-(2-chloroethyl)benzoate in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campaign. This guide provides an in-depth technical comparison of Methyl 2-(2-chloroethyl)benzoate, a versatile alkylating agent, against its primary alternative, Methyl 2-(2-bromoethyl)benzoate. We will benchmark their performance in a representative multi-step synthesis, offering field-proven insights and experimental considerations to inform your choice of reagent.

Introduction: The Strategic Importance of the 2-Haloethyl Benzoate Scaffold

This compound and its bromo-analog are valuable bifunctional building blocks. They possess a latent electrophilic center in the haloethyl chain and a methyl ester that can be further manipulated, making them attractive precursors for a variety of heterocyclic and polycyclic structures. Their utility primarily lies in their ability to participate in sequential alkylation and cyclization reactions, providing access to complex molecular architectures.

The core of their reactivity is the 2-haloethyl group, which is susceptible to nucleophilic substitution, typically proceeding through an SN2 mechanism. The choice between the chloro and bromo derivative is, therefore, a crucial consideration, as the nature of the halogen leaving group directly influences reaction kinetics and, consequently, the overall efficiency of the synthetic route.

Comparative Reactivity: The Decisive Role of the Leaving Group

The fundamental difference in the synthetic utility of this compound and its bromo counterpart lies in the inherent reactivity of the C-Cl versus the C-Br bond in nucleophilic substitution reactions.

Two primary factors govern the leaving group ability of the halide:

  • Basicity: A weaker base is a better leaving group. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), meaning the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). This makes bromide a superior leaving group.

  • Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond.[1] Consequently, less energy is required to break the C-Br bond, leading to a lower activation energy for the substitution reaction.[1]

These principles dictate that Methyl 2-(2-bromoethyl)benzoate is inherently more reactive than this compound in SN2 reactions. This higher reactivity can be leveraged to achieve milder reaction conditions, shorter reaction times, and often, higher yields.

Case Study: Synthesis of Dibenzo[a,d]cyclohepten-5-one

To provide a practical benchmark, we will consider a plausible multi-step synthesis of Dibenzo[a,d]cyclohepten-5-one, a core structure in various pharmaceutically active compounds. This synthesis will proceed via an initial intermolecular Friedel-Crafts alkylation followed by an intramolecular cyclization.

dot

cluster_0 Step 1: Intermolecular Friedel-Crafts Alkylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization) A Methyl 2-(2-haloethyl)benzoate (X = Cl or Br) C Methyl 2-(2-phenylethyl)benzoate A->C AlCl₃ B Benzene D 2-(2-Phenylethyl)benzoic acid C->D 1. NaOH, H₂O/EtOH 2. H₃O⁺ E Dibenzo[a,d]cyclohepten-5-one D->E Polyphosphoric Acid (PPA), Heat

Caption: Synthetic workflow for Dibenzo[a,d]cyclohepten-5-one.

Experimental Protocols

Below are detailed, self-validating protocols for the synthesis, designed to highlight the expected differences in performance between the chloro and bromo starting materials.

Protocol 1: Synthesis of Methyl 2-(2-phenylethyl)benzoate (Friedel-Crafts Alkylation)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.2 eq) to anhydrous benzene (10 vol).

  • Reagent Addition: Slowly add a solution of either This compound (1.0 eq) or Methyl 2-(2-bromoethyl)benzoate (1.0 eq) in anhydrous benzene (2 vol) to the stirred suspension at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.

  • Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with benzene. Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product. Purify by column chromatography.

Protocol 2: Synthesis of 2-(2-Phenylethyl)benzoic acid (Hydrolysis)

  • Reaction Setup: To a solution of Methyl 2-(2-phenylethyl)benzoate (1.0 eq) in a mixture of ethanol and water (3:1), add sodium hydroxide (3.0 eq).

  • Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and wash with diethyl ether. Acidify the aqueous layer with concentrated HCl to precipitate the product. Filter the solid, wash with cold water, and dry to obtain 2-(2-phenylethyl)benzoic acid.

Protocol 3: Synthesis of Dibenzo[a,d]cyclohepten-5-one (Intramolecular Cyclization)

  • Reaction Setup: Add 2-(2-phenylethyl)benzoic acid (1.0 eq) to polyphosphoric acid (PPA) (10 wt eq).

  • Reaction: Heat the mixture with stirring at 100-120 °C for the required time, monitoring by TLC.

  • Work-up: Cool the reaction mixture and carefully add crushed ice. Extract the product with dichloromethane. Wash the organic layer with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Performance Comparison: Expected Outcomes

The choice of the halo-reagent in Step 1 is anticipated to have a significant impact on the reaction parameters and overall yield.

ParameterThis compoundMethyl 2-(2-bromoethyl)benzoateRationale
Reaction Time (Step 1) Longer (e.g., 12-24 h)Shorter (e.g., 4-8 h)The weaker C-Br bond and better leaving group ability of bromide lead to a faster reaction rate.
Reaction Temperature (Step 1) May require higher temperaturesCan proceed at lower temperaturesThe lower activation energy of the reaction with the bromo-compound allows for milder conditions.
Yield (Step 1) Moderate to GoodGood to ExcellentThe higher reactivity of the bromo-compound generally leads to a more complete reaction and higher yield.
Side Reactions Potential for charring at higher temperaturesMilder conditions reduce the likelihood of side reactions.Less forcing conditions are required for the more reactive substrate.
Cost Generally lowerGenerally higherBromo-compounds are often more expensive than their chloro-analogs.

Mechanistic Considerations

The key step where the choice of reagent is paramount is the initial Friedel-Crafts alkylation. The mechanism involves the formation of a carbocation or a carbocation-like species, which then acts as the electrophile in an electrophilic aromatic substitution.

dot

cluster_0 Carbocation Formation cluster_1 Electrophilic Aromatic Substitution A R-X + AlCl₃ B R⁺ [AlCl₃X]⁻ A->B C Benzene + R⁺ D Arenium Ion Intermediate C->D E Alkylated Benzene + H⁺ D->E

Caption: General mechanism for Friedel-Crafts alkylation.

The rate-determining step is the formation of the arenium ion intermediate. The faster generation of the electrophile from the more reactive bromo-substrate accelerates this step, leading to a more efficient overall reaction.

Conclusion and Recommendations

The selection between this compound and Methyl 2-(2-bromoethyl)benzoate is a classic trade-off between reactivity and cost.

  • Methyl 2-(2-bromoethyl)benzoate is the more efficient reagent in terms of reaction times, temperatures, and yields due to the superior leaving group ability of bromide. For laboratory-scale synthesis, especially when dealing with sensitive substrates or when high yields are critical, the bromo-derivative is the preferred choice.

  • This compound offers a more cost-effective option, which can be a significant factor in large-scale industrial production. However, its lower reactivity necessitates more forcing conditions (higher temperatures and longer reaction times), which may lead to lower yields and the formation of byproducts.

Recommendation: For initial route scouting and small-scale synthesis where efficiency and yield are paramount, Methyl 2-(2-bromoethyl)benzoate is the superior choice. For process development and large-scale synthesis where cost is a major driver, This compound can be a viable alternative, provided the reaction conditions are carefully optimized to mitigate its lower reactivity.

References

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 2-(2-chloroethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical compounds are daily realities. With this innovation comes the critical responsibility of safe and compliant waste disposal. This guide provides a detailed, procedural framework for the proper disposal of Methyl 2-(2-chloroethyl)benzoate, a halogenated aromatic ester. Given the absence of a specific Safety Data Sheet (SDS) for this compound in readily available databases, this document synthesizes information from structurally similar chemicals and authoritative regulatory guidelines to ensure a precautionary and compliant approach. Our commitment is to empower you with the knowledge to manage chemical waste safely, protecting both laboratory personnel and the environment.

Pre-Disposal Hazard Assessment: The Principle of Precaution

The cornerstone of safe chemical disposal is a thorough understanding of the compound's hazards. In the absence of a specific SDS for this compound, the "precautionary principle" must be applied. This means treating the substance as hazardous until proven otherwise. This assessment is informed by the known properties of its structural analogs, such as Methyl 2-chlorobenzoate and Methyl benzoate.

Inferred Hazardous Characteristics:

  • Halogenated Organic Compound: As a chlorinated ester, this compound is classified as a halogenated organic compound. These compounds are often subject to specific, more stringent disposal regulations due to their potential for environmental persistence and toxicity.

  • Potential for Irritation: Structurally similar compounds, like Methyl 2-chlorobenzoate, are known to be irritating to the eyes and skin.[1] Therefore, it is prudent to assume that this compound poses similar irritant risks.

  • Carcinogenicity: There is no definitive classification of this compound as a carcinogen. However, when dealing with a novel or uncharacterized substance, it is a best practice to handle it as a potential "Particularly Hazardous Substance" (PHS), which includes select carcinogens, until conclusive data is available. This necessitates a higher level of control and containment.

Immediate Action Required:

Before proceeding, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department. They are the authoritative body for interpreting regulations and will provide specific guidance for the classification and disposal of a compound without a dedicated SDS.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling any potentially hazardous chemical, including waste. Based on the inferred hazards, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes of the liquid waste, which is presumed to be an eye irritant.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for specifics.Prevents skin contact, as the compound is likely a skin irritant.[1]
Body Protection A flame-resistant lab coat.Protects against splashes and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be required, especially if there is a risk of aerosolization or if handling large quantities. Consult your EHS department for specific requirements.Halogenated organic compounds can be volatile, and inhalation is a primary route of exposure.

Segregation and Collection of Waste: A Critical Step for Safety

Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal. This compound waste must be collected as follows:

  • Waste Stream: Collect all waste containing this compound in a dedicated container for halogenated organic waste .

  • Container Requirements:

    • Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap.

    • The container must be in good condition, with no cracks or leaks.

    • Attach a completed hazardous waste label to the container before adding any waste.

  • Labeling: The hazardous waste label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoid abbreviations)

    • A clear indication of the hazards (e.g., "Irritant," "Toxic")

    • The accumulation start date (the date the first drop of waste is added)

    • The name of the principal investigator and the laboratory location.

On-Site Management and Storage: The Satellite Accumulation Area (SAA)

Hazardous waste must be managed in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

Key SAA Requirements:

  • Location: The SAA must be under the direct control of the laboratory personnel generating the waste.

  • Secondary Containment: The waste container must be kept in a secondary container (such as a chemical-resistant tray or tub) to contain any potential leaks or spills.

  • Container Closure: The waste container must be kept closed at all times, except when adding waste.

  • Volume Limits: No more than 55 gallons of a single hazardous waste stream may be accumulated in an SAA.

Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a systematic approach to the disposal of this compound, from waste generation to final pickup.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_WasteCollection Waste Collection & Storage cluster_FinalDisposal Final Disposal A Waste Generation: This compound B Hazard Assessment: Consult EHS, treat as hazardous A->B Initiates C Select & Don PPE B->C Informs D Label Halogenated Waste Container C->D Proceeds to E Collect Waste in SAA D->E Enables F Maintain Closed Container in Secondary Containment E->F Requires G Container Full or Accumulation Time Limit Reached F->G Leads to H Request Waste Pickup from EHS G->H Triggers I Transfer to Central Accumulation Area (CAA) by EHS H->I Facilitates J Transport to Licensed Disposal Facility I->J Final Step

Caption: Disposal workflow for this compound.

Experimental Protocol for Waste Disposal:

  • Hazard Identification and Consultation:

    • Acknowledge that a specific SDS for this compound is unavailable.

    • Notify your institution's EHS department of your intent to dispose of this compound and provide them with all available information (e.g., chemical structure, synthesis route).

    • Follow all specific instructions provided by EHS.

  • Container Preparation and Labeling:

    • Obtain a suitable, clean, and empty container for halogenated organic waste.

    • Affix a hazardous waste label and fill in all required information, including the full chemical name.

  • Waste Collection:

    • While wearing the appropriate PPE, carefully transfer the waste this compound into the prepared container.

    • Do not mix with other waste streams, particularly non-halogenated solvents or aqueous waste.

    • Securely close the container lid immediately after adding the waste.

  • Storage in SAA:

    • Place the sealed waste container in a designated secondary containment unit within your SAA.

    • Ensure the SAA is clearly marked and away from incompatible materials.

  • Requesting Disposal:

    • Once the container is full, or if it has been in accumulation for the maximum time allowed by your institution (typically 6-12 months), submit a waste pickup request to your EHS department through your institution's designated system.

Spill Management: Preparedness is Key

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Minor Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or non-reactive material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material in a sealed bag or container.

    • Label the container as "Debris contaminated with this compound" and manage it as hazardous waste.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Major Spill (Outside of a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and activate the fire alarm if necessary.

    • Contact your institution's emergency response team and the EHS department from a safe location.

    • Provide them with as much information as possible about the spilled material.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Regulatory Framework: Understanding the "Why"

The procedures outlined in this guide are grounded in the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the standards of the Occupational Safety and Health Administration (OSHA). As a halogenated organic compound, the final disposal of this compound will likely involve high-temperature incineration at a licensed hazardous waste disposal facility. This method is designed to ensure the complete destruction of the compound, preventing its release into the environment.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound, especially in the absence of a specific SDS, requires a diligent and precautionary approach. By following the procedures outlined in this guide—from a thorough hazard assessment and use of appropriate PPE to correct segregation, storage, and spill management—you are not only ensuring compliance with federal and local regulations but also fostering a culture of safety within your laboratory. Always remember that your institution's Environmental Health and Safety department is your most valuable resource in managing chemical waste.

References

  • Alfa Aesar. (2011, June 1). Material Safety Data Sheet: Methyl benzoate.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard Communication. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

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A Researcher's Guide to the Safe Handling of Methyl 2-(2-chloroethyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. Methyl 2-(2-chloroethyl)benzoate, a halogenated aromatic ester, is a valuable research chemical.[1] However, its structural characteristics necessitate a comprehensive understanding of its potential hazards and the implementation of rigorous handling protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

The cornerstone of laboratory safety is the consistent and correct use of Personal Protective Equipment. For this compound, the following PPE is mandatory.

1. Eye and Face Protection: At a minimum, chemical splash goggles are required.[2] Given the potential for splashes and splatters during handling, it is highly recommended to use a full-face shield in conjunction with goggles, especially when transferring larger volumes or performing reactions under pressure.

2. Skin and Body Protection: A standard laboratory coat, fully buttoned, is the first line of defense. For procedures with a higher risk of significant skin contact, a chemically resistant apron over the lab coat is advised. Always wear long pants and closed-toe shoes; perforated shoes or sandals are strictly prohibited in a laboratory setting.[3]

3. Hand Protection: The selection of appropriate gloves is critical. While nitrile gloves offer good resistance to a variety of chemicals, including some chlorinated solvents, they may not be suitable for prolonged or immersive contact with aromatic or halogenated hydrocarbons.[4][5][6] For incidental splash protection, nitrile gloves are acceptable but should be changed immediately upon contamination. For extended handling, consider using a more robust glove material such as Viton® or butyl rubber, or a multi-layered laminate glove.[2][7] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times and degradation information.[2]

4. Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] If there is a potential for aerosol generation and engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Operational Plans: From Benchtop to Disposal

A systematic approach to handling, storage, and disposal is essential to mitigate risks associated with this compound.

Storage and Handling
  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] The container should be tightly sealed and clearly labeled.

  • Handling: Always handle this compound within a chemical fume hood.[8] Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[9] Avoid direct contact with skin and eyes, and prevent inhalation of vapors. Do not eat, drink, or smoke in the laboratory.[3]

Spill Management

In the event of a spill, prompt and appropriate action is crucial.

  • Evacuate and Alert: For large spills, evacuate the immediate area and alert your colleagues and institutional safety officer.[2]

  • Containment: If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill using an inert absorbent material like vermiculite or sand.

  • Cleanup: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[2][10]

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by a thorough washing with soap and water.[2]

Disposal Plan

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Segregation: As a halogenated organic compound, this waste must be segregated from non-halogenated waste streams.[8][11][12][13] Co-mingling can significantly increase disposal costs and complexity.[13]

  • Labeling and Storage: Collect all waste in a designated, clearly labeled, and sealed hazardous waste container.[8][10] Store the waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety department.

Procedural Workflow

The following diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Goggles, Face Shield, Lab Coat, Gloves) prep_hood Verify Chemical Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials and Equipment prep_hood->prep_materials handling_transfer Transfer this compound Inside Fume Hood prep_materials->handling_transfer handling_reaction Perform Experimental Procedure handling_transfer->handling_reaction emergency_spill Follow Spill Management Protocol handling_transfer->emergency_spill cleanup_decontaminate Decontaminate Glassware and Work Area handling_reaction->cleanup_decontaminate handling_reaction->emergency_spill emergency_exposure Follow Personnel Exposure Protocol handling_reaction->emergency_exposure cleanup_waste Segregate and Dispose of Halogenated Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe

Figure 1. A step-by-step workflow for the safe handling of this compound.

Quantitative Data Summary

Due to the absence of specific toxicological data for this compound, the following table provides data for a structurally related compound, Methyl Benzoate, to offer a conservative basis for risk assessment.

PropertyValue (for Methyl Benzoate)Source
Acute Oral Toxicity (LD50, Rat) 1177 mg/kg[14]
Flash Point 82°C (179.6°F)[14]
Boiling Point 198 - 199 °C
Vapor Pressure 0.51 hPa at 25 °C

Note: This data is for a related compound and should be used for estimation purposes only. A higher degree of caution is warranted when handling this compound.

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its potential hazards as a halogenated aromatic compound and the diligent application of established safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe and productive laboratory environment. Always prioritize safety, and when in doubt, consult with your institution's environmental health and safety professionals.

References

  • HeighTech Safety. (2025, December 16). Are Nitrile Gloves Chemical Resistant? Retrieved from [Link]

  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Retrieved from [Link]

  • Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • WorkSafe GEAR Australia. (2025, December 16). A Guide to Nitrile Gloves Chemical Resistance. Retrieved from [Link]

  • WorkSafe GEAR Australia. (2025, December 16). Are Nitrile Gloves Chemical Resistant? Retrieved from [Link]

  • Campus Operations. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • NJ.gov. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]

  • European Chlorinated Solvent Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(2-chloroethoxy)benzoate. Retrieved from [Link]

  • EPA. (n.d.). EPA-OGWDW/TSC: 515.3: Chlorinated Acids by GC/ECD. Retrieved from [Link]

  • ScienceLab.com. (2005, October 10). Methyl benzoate MSDS. Retrieved from [Link]

  • Restek. (n.d.). A Guide to Preparing and Analyzing Chlorinated Pesticides. Retrieved from [Link]

  • USC Nanofab Wiki. (n.d.). Standard Operating Procedure for Chlorinated Solvents. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 65787-71-5 | Product Name : this compound. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.